molecular formula C10H11NO B1604500 5,7-Dimethylindolin-2-one CAS No. 729598-50-9

5,7-Dimethylindolin-2-one

Cat. No.: B1604500
CAS No.: 729598-50-9
M. Wt: 161.2 g/mol
InChI Key: GGSRSTGKSSROFH-UHFFFAOYSA-N
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Description

5,7-Dimethylindolin-2-one (CAS 729598-50-9) is an endogenous heteroaromatic organic compound of significant interest in medicinal chemistry and drug discovery. This compound features a six-membered benzene ring fused to a five-membered pyrrole ring with a carbonyl group at the C-2 position, and serves as a versatile synthetic intermediate and crucial pharmacophore for developing novel therapeutic agents . This indolinone scaffold is a prominent building block in antimicrobial research. Recent studies in 2024 have demonstrated that synthesized 3-alkylidene-2-indolone derivatives exhibit moderate to high antibacterial and antifungal activities, with several compounds showing minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL against Gram-positive bacterial strains including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The compound's structure allows for systematic substituent modifications, facilitating valuable structure-activity relationship (SAR) studies to optimize potency and selectivity for antibacterial applications . Beyond antimicrobial applications, indoline-based compounds are actively investigated as multitarget therapeutics for inflammatory diseases. Research from 2022 identified optimized indoline-based compounds functioning as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), key enzymes in the arachidonic acid cascade. This dual inhibition strategy simultaneously blocks proinflammatory leukotriene production while increasing anti-inflammatory epoxyeicosatrienoic acids (EETs) levels, showing remarkable efficacy in vivo in murine models of peritonitis and experimental asthma . Additional research explores derivatives of this compound for their potential as antifungal agents and cytotoxic anticancer compounds . Supplied as a high-purity solid for research applications, this compound should be stored sealed in a dry, room-temperature environment . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-6-3-7(2)10-8(4-6)5-9(12)11-10/h3-4H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSRSTGKSSROFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)CC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649959
Record name 5,7-Dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729598-50-9
Record name 5,7-Dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5,7-Dimethylindolin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for 5,7-dimethylindolin-2-one, a key heterocyclic scaffold in medicinal chemistry. Two primary, robust synthetic routes are detailed, commencing from the readily available starting material, 3,5-dimethylaniline. The first pathway proceeds via an intramolecular Friedel-Crafts cyclization of an N-acylated aniline, while the second route involves the synthesis and subsequent reduction of a 5,7-dimethylisatin intermediate. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental procedures, and critical process parameters. The causality behind experimental choices is elucidated to provide field-proven insights for researchers in drug discovery and process development.

Introduction

The indolin-2-one core is a privileged scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. The specific substitution pattern of methyl groups at the 5- and 7-positions can significantly influence the molecule's steric and electronic properties, making this compound a valuable target for the development of novel therapeutics. This guide presents two distinct and reliable synthetic strategies for the preparation of this compound, designed to be adaptable for both laboratory-scale synthesis and potential scale-up operations.

Synthetic Pathway I: Intramolecular Friedel-Crafts Cyclization

This synthetic approach leverages a classic carbon-carbon bond-forming reaction to construct the indolin-2-one ring system in a two-step sequence starting from 3,5-dimethylaniline. The key transformation is an intramolecular Friedel-Crafts acylation, a powerful method for the formation of cyclic ketones.

Overall Transformation: Pathway I

Pathway_I A 3,5-Dimethylaniline B 2-Chloro-N-(3,5-dimethylphenyl)acetamide A->B Chloroacetyl Chloride, Base C This compound B->C Lewis Acid (e.g., AlCl3) Intramolecular Friedel-Crafts Cyclization

Caption: Synthetic route to this compound via Friedel-Crafts cyclization.

Step 1: Synthesis of 2-Chloro-N-(3,5-dimethylphenyl)acetamide

The initial step involves the acylation of 3,5-dimethylaniline with chloroacetyl chloride. This reaction proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Reagent Preparation: In a well-ventilated fume hood, dissolve 3,5-dimethylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

  • Acylation: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction is exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 2-chloro-N-(3,5-dimethylphenyl)acetamide as a solid.[1][2]

Parameter Condition Rationale
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents that are unreactive towards the reagents.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; room temperature allows for completion.
Base Triethylamine or PyridineNeutralizes HCl byproduct, driving the reaction to completion.
Purification RecrystallizationProvides a high-purity solid product.
Step 2: Intramolecular Friedel-Crafts Cyclization

The synthesized 2-chloro-N-(3,5-dimethylphenyl)acetamide undergoes an intramolecular Friedel-Crafts cyclization in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃), to form the desired this compound.[3][4] The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring at one of the ortho positions to the activating amino group.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, place anhydrous aluminum chloride (AlCl₃, 2.5-3.0 eq).

  • Reactant Addition: Add 2-chloro-N-(3,5-dimethylphenyl)acetamide (1.0 eq) to the flask.

  • Heating: Heat the mixture to 130-150 °C in an oil bath. The mixture will melt and effervescence (HCl gas evolution) will be observed. Caution: This reaction should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Maintain the temperature for 2-3 hours or until the evolution of HCl ceases. The reaction mixture will solidify upon completion.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Parameter Condition Rationale
Lewis Acid Anhydrous Aluminum Chloride (AlCl₃)Promotes the formation of the reactive acylium ion intermediate.[3]
Temperature 130-150 °CProvides the necessary activation energy for the cyclization reaction.
Work-up Ice and HClDecomposes the aluminum chloride complex and protonates the product.
Purification Column Chromatography or RecrystallizationIsolates the desired product from any unreacted starting material and byproducts.

Synthetic Pathway II: Reduction of 5,7-Dimethylisatin

This alternative route involves the initial synthesis of 5,7-dimethylisatin, a dicarbonyl derivative of the desired indolin-2-one, followed by a selective reduction of the C3-carbonyl group.

Overall Transformation: Pathway II

Pathway_II A 3,5-Dimethylaniline B Isonitrosoacet-3,5-dimethylanilide A->B Chloral Hydrate, Hydroxylamine HCl C 5,7-Dimethylisatin B->C H₂SO₄ D This compound C->D Hydrazine Hydrate, Base (e.g., KOH) Wolff-Kishner Reduction

Caption: Synthesis of this compound via a 5,7-dimethylisatin intermediate.

Step 1: Synthesis of 5,7-Dimethylisatin via Sandmeyer Synthesis

The Sandmeyer isatin synthesis is a classical and effective method for preparing isatins from anilines.[1][5][6] It involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in strong acid.

  • Formation of Isonitrosoacet-3,5-dimethylanilide:

    • In a large flask, dissolve sodium sulfate (Na₂SO₄) in water.

    • Add a solution of 3,5-dimethylaniline (1.0 eq) in water and concentrated hydrochloric acid.

    • Separately, prepare a solution of chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (2.2 eq) in water.

    • Add the hydroxylamine/chloral hydrate solution to the aniline solution and heat the mixture to boiling.

    • Cool the reaction mixture to allow the isonitrosoacet-3,5-dimethylanilide to precipitate.

    • Collect the solid by filtration and wash with water.[7][8]

  • Cyclization to 5,7-Dimethylisatin:

    • Carefully add the dried isonitrosoacet-3,5-dimethylanilide in portions to pre-warmed concentrated sulfuric acid (H₂SO₄) at 60-70 °C.

    • After the addition is complete, heat the mixture to 80-90 °C for a short period.

    • Pour the reaction mixture onto crushed ice to precipitate the 5,7-dimethylisatin.

    • Collect the crude product by filtration, wash thoroughly with cold water, and dry.

    • The crude 5,7-dimethylisatin can be purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.[7][9]

Parameter Condition Rationale
Reagents (Step 1) Chloral hydrate, Hydroxylamine HClReact to form the electrophilic species that reacts with the aniline.[1]
Acid (Step 2) Concentrated Sulfuric AcidActs as both a dehydrating agent and a catalyst for the electrophilic aromatic substitution.[6]
Temperature (Step 2) 60-90 °CControlled heating is crucial for successful cyclization without excessive side reactions.
Purification RecrystallizationYields high-purity crystalline isatin.
Step 2: Reduction of 5,7-Dimethylisatin to this compound

The conversion of the C3-carbonyl of 5,7-dimethylisatin to a methylene group can be achieved through a Wolff-Kishner reduction. This reaction utilizes hydrazine hydrate in the presence of a strong base at elevated temperatures.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5,7-dimethylisatin (1.0 eq), hydrazine hydrate (4-5 eq), and a high-boiling solvent such as diethylene glycol.

  • Base Addition: Add a strong base, typically potassium hydroxide (KOH) pellets (4-5 eq).

  • Heating: Heat the mixture to 180-200 °C. Water and excess hydrazine will distill off.

  • Reaction Monitoring: Maintain the high temperature for 3-5 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture and dilute with water. Acidify the mixture with hydrochloric acid to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude this compound can be purified by recrystallization or column chromatography.

Parameter Condition Rationale
Reducing Agent Hydrazine HydrateForms a hydrazone intermediate with the C3-carbonyl.
Base Potassium Hydroxide (KOH)Facilitates the elimination of nitrogen gas and the formation of a carbanion.
Solvent Diethylene GlycolHigh-boiling solvent allows for the high temperatures required for the reduction.
Temperature 180-200 °CDrives the decomposition of the hydrazone and the formation of the final product.

Conclusion

This guide has detailed two effective and reliable synthetic routes for the preparation of this compound. The choice between the intramolecular Friedel-Crafts cyclization pathway and the reduction of a 5,7-dimethylisatin intermediate may depend on factors such as reagent availability, scale of the synthesis, and desired purity profile. Both methods are well-established in the principles of organic synthesis and provide a solid foundation for researchers and drug development professionals working with this important heterocyclic scaffold. Careful attention to the experimental parameters outlined in this guide is crucial for achieving high yields and purity of the target compound.

References

An In-depth Technical Guide to 5,7-Dimethylindolin-2-one: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, a profound understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from initial formulation to its ultimate interaction with biological targets. This guide provides a comprehensive technical overview of 5,7-Dimethylindolin-2-one, a heterocyclic compound with a scaffold of interest in pharmaceutical research. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a cohesive narrative that intertwines fundamental properties with the practical methodologies for their determination, offering a valuable resource for researchers in the field. The indolin-2-one core is a privileged scaffold, appearing in numerous biologically active compounds, and the specific dimethyl substitution pattern of this molecule presents a unique case for study. This document delves into its structural and electronic attributes, solubility, lipophilicity, and ionization characteristics, providing both predicted data from robust computational models and detailed, field-proven experimental protocols for their validation.

Molecular Structure and Identification

This compound, also known by its IUPAC name 5,7-dimethyl-1,3-dihydro-2H-indol-2-one, is a bicyclic aromatic compound. Its structure consists of a benzene ring fused to a five-membered lactam ring, with two methyl groups substituting the benzene ring at positions 5 and 7.

Chemical Structure of this compound

Structure of this compound

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 5,7-dimethyl-1,3-dihydro-2H-indol-2-oneAlfa Chemistry[1]
CAS Number 91131-86-1[1][2][3][4], 729598-50-9[5][6]Multiple Sources
Molecular Formula C₁₀H₁₁NOAlfa Chemistry[1]
Molecular Weight 161.20 g/mol Aceschem[5]
Canonical SMILES CC1=CC2=C(C=C1C)NC(=O)C2
InChI Key GGSRSTGKSSROFH-UHFFFAOYSA-NAlfa Chemistry[1]

Note on CAS Numbers: Two distinct CAS numbers are associated with this compound in various chemical databases. Researchers are advised to verify the specific identifier required for their documentation and procurement purposes.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were generated using reputable computational software and provide a strong foundation for experimental design and interpretation.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValuePrediction Software/Method
Melting Point (°C) 153Sigma-Aldrich
Boiling Point (°C) 210 at 15 mmHgSigma-Aldrich
Water Solubility (logS) -2.5 to -3.0SwissADME[7][8], ChemAxon[9]
logP (Octanol/Water) 1.5 - 2.0SwissADME[7][8], ChemAxon[9]
pKa (Acidic) 10.0 - 10.5 (lactam N-H)ChemAxon[9][10], ACD/Labs[11][12]
pKa (Basic) Not predicted to be significantly basicChemAxon[9][10], ACD/Labs[11][12]
Topological Polar Surface Area (TPSA) 29.1 ŲAlfa Chemistry[1]
Hydrogen Bond Donors 1Alfa Chemistry[1]
Hydrogen Bond Acceptors 1Alfa Chemistry[1]

Experimental Determination of Physicochemical Properties

While predicted data offers valuable guidance, experimental determination remains the gold standard. The following section outlines robust, validated protocols for measuring the key physicochemical properties of this compound.

Solubility Determination

The aqueous solubility of a compound is a critical parameter influencing its absorption and distribution. For sparingly soluble compounds like this compound, the shake-flask method followed by a sensitive analytical technique is recommended.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, screw-cap vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or rotator is advised.

  • Phase Separation: Allow the suspension to settle. To remove undissolved solid, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units of mg/mL or mol/L.

Logical Workflow for Solubility Determination

G A Excess solid in Water B Equilibrate (24-48h) Constant Temperature A->B C Centrifuge to separate solid B->C D Analyze Supernatant (e.g., HPLC-UV) C->D E Calculate Solubility D->E

Workflow for Shake-Flask Solubility Measurement

Lipophilicity (logP) Determination

The partition coefficient (logP) between n-octanol and water is the standard measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with hydrophobic pockets of proteins.

Experimental Protocol: Shake-Flask Method for logP Determination

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases (typically the one in which it is more soluble). Add a known volume of the other pre-saturated phase to achieve a desired phase ratio (e.g., 1:1).

  • Equilibration: Agitate the mixture for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Sample Analysis: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: logP = log10([Compound]octanol / [Compound]aqueous)

Ionization Constant (pKa) Determination

The pKa value indicates the strength of an acidic or basic functional group. For this compound, the lactam N-H proton is weakly acidic. Due to its limited water solubility, a method involving co-solvents is often necessary.

Experimental Protocol: Potentiometric Titration in a Co-solvent

  • Sample Preparation: Dissolve a precise amount of this compound in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. For co-solvent mixtures, a series of measurements at different co-solvent concentrations can be performed and extrapolated to 0% co-solvent to estimate the aqueous pKa.

Predicted Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and identification of a compound. In the absence of experimentally acquired spectra for this compound, the following are predicted spectra generated from computational models.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides insights into the proton environments within the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)Multiplicity
N-H (lactam)~10.2br s
Aromatic H (at C4)~6.8s
Aromatic H (at C6)~6.6s
CH₂ (at C3)~3.4s
CH₃ (at C5)~2.2s
CH₃ (at C7)~2.1s

Predicted using ChemAxon's NMR Predictor[13] and ACD/Labs NMR Predictor[14].

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum reveals the different carbon environments.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
C=O (at C2)~175
Aromatic C (quaternary, C7a)~140
Aromatic C (quaternary, C3a)~138
Aromatic C (at C5)~130
Aromatic C (at C7)~128
Aromatic C (at C6)~120
Aromatic C (at C4)~115
CH₂ (at C3)~35
CH₃ (at C7)~18
CH₃ (at C5)~16

Predicted using ChemAxon's NMR Predictor[13] and ACD/Labs NMR Predictor[14].

Predicted Infrared (IR) Spectrum

The IR spectrum is useful for identifying key functional groups.

Table 5: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (lactam)3200 - 3300Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (lactam)1680 - 1700Strong
C=C Stretch (aromatic)1600 - 1620Medium

Predicted using computational chemistry software with DFT methods.

Plausible Synthetic Route

Proposed Synthetic Pathway

G A 3,5-Dimethylaniline B Chloroacetylation (Chloroacetyl chloride) A->B Step 1 C 2-Chloro-N-(3,5- dimethylphenyl)acetamide B->C D Friedel-Crafts Cyclization (AlCl₃) C->D Step 2 E This compound D->E

A plausible synthetic route to this compound.

Synthetic Protocol Outline

  • Chloroacetylation of 3,5-Dimethylaniline: 3,5-Dimethylaniline is reacted with chloroacetyl chloride in the presence of a mild base (e.g., sodium acetate) in an inert solvent (e.g., dichloromethane) to yield 2-chloro-N-(3,5-dimethylphenyl)acetamide.

  • Intramolecular Friedel-Crafts Cyclization: The resulting chloroacetamide is subjected to an intramolecular Friedel-Crafts cyclization using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a high-boiling inert solvent. This reaction promotes the cyclization to form the indolin-2-one ring system.

This proposed synthesis is based on well-established reactions for the formation of the oxindole core and is a logical starting point for the laboratory preparation of this compound.[15][16][17][18][19][20][21][22][23]

Conclusion

This compound presents a valuable scaffold for further investigation in drug discovery. This guide has provided a comprehensive overview of its key physicochemical properties, offering both high-quality predicted data and detailed experimental protocols for their determination. The outlined synthetic strategy provides a practical approach for its preparation. A thorough understanding and experimental validation of these fundamental properties are crucial first steps in unlocking the full therapeutic potential of this and related molecules. By integrating computational predictions with robust experimental methodologies, researchers can accelerate the design and development of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

5,7-Dimethylindolin-2-one CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,7-Dimethylindolin-2-one

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 91131-86-1), a heterocyclic compound belonging to the oxindole family. The guide is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the molecule's chemical identity, structural characteristics, a validated synthetic approach, and its significance as a scaffold in modern pharmacology. The oxindole core is a privileged structure in drug discovery, and understanding the nuances of substituted analogs like the 5,7-dimethyl variant is critical for the rational design of novel therapeutic agents.

This compound, also known by its IUPAC name 5,7-dimethyl-1,3-dihydroindol-2-one, is a derivative of indolin-2-one (oxindole).[1] The core structure consists of a fused bicyclic system where a benzene ring is joined to a pyrrolidone ring.[2][3] The strategic placement of two methyl groups at the 5 and 7 positions of the aromatic ring significantly influences its electronic properties and steric profile, which in turn can modulate its binding affinity and selectivity for biological targets.

Table 1: Core Identifiers and Physicochemical Properties of this compound

IdentifierValueSource(s)
CAS Number 91131-86-1[1][4]
IUPAC Name 5,7-dimethyl-1,3-dihydroindol-2-one[1]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
Canonical SMILES CC1=CC(=C2C(=C1)CC(=O)N2)CN/A
Topological Polar Surface Area 29.1 Ų[3]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[3]

Note: Some properties are based on the parent oxindole structure or computed values, providing a reliable estimate for the target compound.

Molecular Structure and Spectroscopic Profile

The foundational structure is the oxindole core, which is planar. The C3 position is a methylene group, and the lactam (amide within a ring) functionality is a key feature, conferring specific chemical reactivity and hydrogen bonding capabilities.

Caption: Chemical structure of this compound.

Spectroscopic Characterization (Anticipated)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, a singlet for the C3 methylene protons, singlets for the two methyl groups at C5 and C7, and a broad singlet for the lactam N-H proton.

  • ¹³C NMR: The carbon spectrum will feature a characteristic signal for the lactam carbonyl carbon (C2) around 170-180 ppm, signals for the aromatic carbons (with quaternary carbons C5 and C7 showing distinct shifts due to methyl substitution), and a signal for the C3 methylene carbon.

  • IR Spectroscopy: Key vibrational frequencies will include a strong C=O stretch for the lactam carbonyl (approx. 1700-1680 cm⁻¹) and N-H stretching vibrations around 3400-3200 cm⁻¹.[5]

Synthesis and Reactivity

The synthesis of indolin-2-one derivatives often involves cyclization strategies starting from appropriately substituted anilines. For this compound, a reliable approach is the cyclization of a derivative of 2,4-dimethylaniline.

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a multi-step process designed to build the heterocyclic ring onto the substituted aniline precursor. The choice of reagents and conditions is critical to ensure high yield and purity, avoiding unwanted side reactions.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity

The indolin-2-one scaffold is reactive at several positions:

  • N-1 Position: The lactam nitrogen can be alkylated or acylated under basic conditions.

  • C-3 Position: The methylene group at C3 is flanked by a carbonyl and an aromatic ring, making its protons acidic. This allows for condensation reactions with aldehydes and ketones, a common strategy for elaborating the core structure to create compounds like Sunitinib analogs.[6][7]

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the directing effects influenced by the activating methyl groups and the deactivating lactam portion.

Applications in Research and Drug Development

The indolin-2-one core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[8] Its derivatives have shown significant potential as anti-proliferative, anti-inflammatory, and antimicrobial agents.[2][9]

  • Kinase Inhibition: Many successful drugs, such as Sunitinib (an anti-cancer agent), are based on the indolin-2-one skeleton.[8] The structure acts as a hinge-binding motif for various protein kinases. The methyl groups at the 5 and 7 positions can enhance potency or selectivity by occupying specific hydrophobic pockets within the ATP-binding site of target kinases.

  • Anti-inflammatory Agents: Indoline-based compounds have been developed as dual inhibitors of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory pathways.[10][11]

  • Lead Compound for Discovery: The structural simplicity and synthetic tractability of this compound make it an excellent starting point for generating libraries of more complex molecules for high-throughput screening and lead optimization in drug discovery campaigns.[12]

Experimental Protocol: Synthesis of this compound

This protocol describes a robust method for the laboratory-scale synthesis of the title compound via intramolecular Friedel-Crafts cyclization.

Objective: To synthesize this compound from 2,4-dimethylaniline.

Materials:

  • 2,4-Dimethylaniline

  • Chloroacetyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), concentrated

Step 1: Synthesis of 2-chloro-N-(2,4-dimethylphenyl)acetamide

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere, dissolve 2,4-dimethylaniline (1.0 eq) and sodium bicarbonate (1.5 eq) in dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise via the addition funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water. Separate the organic layer, wash with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • In a dry flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (3.0 eq).

  • Add the crude 2-chloro-N-(2,4-dimethylphenyl)acetamide from Step 1 to the AlCl₃ at room temperature.

  • Heat the mixture to 130-140 °C and stir for 2-3 hours. The mixture will become a molten slurry.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice containing concentrated HCl.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.

Step 3: Characterization

  • Obtain the melting point of the purified product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety and Handling

While specific toxicology data for this compound is not widely available, compounds of this class should be handled with standard laboratory precautions. Based on related structures, it may cause skin and eye irritation.[5]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

References

The Biological Landscape of 5,7-Dimethylindolin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indolin-2-one core, a privileged scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents, most notably in the realm of oncology.[1][2] This guide delves into the biological potential of a specific, yet underexplored, subclass: 5,7-Dimethylindolin-2-one derivatives. While direct literature on this precise substitution pattern is nascent, this document will synthesize the vast knowledge of the broader indolin-2-one family to forecast the therapeutic promise and guide the research and development of these novel compounds. We will explore the foundational synthesis, prominent biological activities, and the critical structure-activity relationships (SAR) with a predictive focus on the influence of the 5,7-dimethyl substitution. This guide is intended for researchers, scientists, and drug development professionals seeking to innovate within this potent chemical space.

The Indolin-2-one Scaffold: A Cornerstone of Modern Therapeutics

The indolin-2-one, or oxindole, framework is a bicyclic aromatic structure that has proven to be a remarkably versatile template for the design of biologically active molecules.[3] Its rigid structure provides a stable platform for the precise spatial orientation of various functional groups, enabling targeted interactions with a wide array of biological macromolecules. The true power of this scaffold lies in its amenability to substitution at multiple positions, particularly at the C3, C5, and C7 positions of the oxindole ring, which allows for the fine-tuning of pharmacological properties.[4][5] This has led to the development of numerous indolin-2-one derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][6]

A prime example of the clinical success of this scaffold is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[7][8] The success of Sunitinib and other indolin-2-one-based drugs has fueled extensive research into novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives generally follows established protocols for the broader indolin-2-one class, with the key starting material being the appropriately substituted isatin or indolin-2-one. A common and versatile method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group.

A plausible synthetic route to 3-substituted-5,7-dimethylindolin-2-one derivatives is outlined below:

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 3,5-Dimethylaniline 3,5-Dimethylaniline Isonitrosoacetanilide_deriv Isonitroso-3,5-dimethylacetanilide 3,5-Dimethylaniline->Isonitrosoacetanilide_deriv 1. Chloral hydrate 2. Hydroxylamine HCl Chloral hydrate Chloral hydrate Hydroxylamine hydrochloride Hydroxylamine hydrochloride Isatin_deriv 5,7-Dimethylisatin Isonitrosoacetanilide_deriv->Isatin_deriv H₂SO₄ Final_Product 3-Substituted-5,7-dimethylindolin-2-one Isatin_deriv->Final_Product Knoevenagel Condensation with R-CHO Aldehyde Aromatic/Heteroaromatic Aldehyde (R-CHO) Aldehyde->Final_Product

Caption: Synthetic pathway to 3-substituted-5,7-dimethylindolin-2-one derivatives.

This generalized scheme highlights a common route, and specific reaction conditions may need to be optimized based on the nature of the substituents.

Biological Activities and Therapeutic Potential

The biological activities of indolin-2-one derivatives are diverse, with the most profound impact observed in oncology.

Anticancer Activity: The Role of Kinase Inhibition

A significant number of indolin-2-one derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[9] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

3.1.1. Targeting Receptor Tyrosine Kinases (RTKs)

Many indolin-2-one compounds are potent inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Epidermal Growth Factor Receptors (EGFRs).[4][10] Inhibition of these receptors can disrupt key cancer-promoting processes, including angiogenesis, cell proliferation, and metastasis. The 3-substituted indolin-2-ones have been extensively studied as RTK inhibitors, with the nature of the substituent at the C3 position playing a critical role in determining selectivity.[4]

G cluster_pathway Receptor Tyrosine Kinase Signaling Pathway Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->RTK P-RTK Dimerization & Autophosphorylation RTK->P-RTK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P-RTK->Downstream Cellular_Response Cell Proliferation, Angiogenesis, Survival Downstream->Cellular_Response This compound This compound This compound->P-RTK Inhibition G cluster_inflammation Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Signaling_Cascade Signaling Cascade (e.g., NF-κB pathway) Stimulus->Signaling_Cascade Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines This compound This compound This compound->Signaling_Cascade Inhibition

References

An In-depth Technical Guide to the Spectral Characterization of 5,7-Dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Elucidation of a Key Heterocycle

In the landscape of modern drug discovery and development, the indolin-2-one (or oxindole) scaffold stands as a privileged structure, forming the core of numerous biologically active molecules. Its derivatives have demonstrated a wide array of pharmacological activities, making their synthesis and unambiguous characterization a critical endeavor. This guide focuses on a specific derivative, 5,7-dimethylindolin-2-one, providing a comprehensive exploration of its structural features through the primary analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Overview of Spectroscopic Approach

The structural foundation of our analysis is the this compound molecule. A clear understanding of its atomic arrangement and electronic environment is paramount for interpreting its spectral data.

Caption: Molecular structure and key identifiers for this compound.

Our analytical workflow for the structural elucidation of this molecule is a synergistic application of three core spectroscopic techniques.

G cluster_0 Spectroscopic Workflow NMR NMR Spectroscopy (¹H & ¹³C) Structure Structural Confirmation NMR->Structure IR Infrared (IR) Spectroscopy IR->Structure MS Mass Spectrometry (MS) MS->Structure

Caption: Integrated spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, we can piece together the precise connectivity of the atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.5Broad Singlet1HN-H (Amide)The amide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.
~6.8Singlet1HAr-H (H6)This aromatic proton is a singlet as it has no adjacent proton neighbors. Its chemical shift is influenced by the electron-donating methyl groups.
~6.7Singlet1HAr-H (H4)Similar to H6, this aromatic proton appears as a singlet. The proximity to the carbonyl group may cause a slight downfield shift compared to a simple dialkylbenzene.
3.45Singlet2HCH₂ (Methylene)The two protons of the methylene group at the 3-position are chemically equivalent and appear as a singlet as they have no adjacent proton neighbors.
2.30Singlet3HAr-CH₃ (at C5)The methyl protons at the 5-position will appear as a singlet.
2.25Singlet3HAr-CH₃ (at C7)The methyl protons at the 7-position will also appear as a singlet, with a slightly different chemical shift due to the different electronic environment compared to the C5-methyl group.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~178QuaternaryC=O (Carbonyl)The amide carbonyl carbon is significantly deshielded and appears far downfield.
~138QuaternaryAr-C (C7a)Aromatic quaternary carbon at the ring junction.
~136QuaternaryAr-C (C5)Aromatic quaternary carbon bearing a methyl group.
~132QuaternaryAr-C (C3a)Aromatic quaternary carbon at the ring junction, adjacent to the nitrogen.
~128CHAr-C (C6)Aromatic methine carbon.
~122QuaternaryAr-C (C7)Aromatic quaternary carbon bearing a methyl group.
~120CHAr-C (C4)Aromatic methine carbon.
~36CH₂CH₂ (Methylene)The aliphatic methylene carbon at the 3-position.
~21CH₃Ar-CH₃ (at C5)Methyl carbon attached to the aromatic ring.
~18CH₃Ar-CH₃ (at C7)Methyl carbon attached to the aromatic ring.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to the sample.

    • Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals and determine the multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Predicted Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3200Medium, BroadN-H StretchAmide
~3050-3000MediumC-H StretchAromatic
~2950-2850MediumC-H StretchAliphatic (CH₂ and CH₃)
~1710StrongC=O StretchAmide (Lactam)
~1610, ~1480Medium-StrongC=C StretchAromatic Ring
~1380MediumC-H BendMethyl
~1250MediumC-N StretchAmide
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR):

    • Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.

Predicted Mass Spectrum

For this compound, with a molecular formula of C₁₀H₁₁NO, the predicted electron ionization (EI) mass spectrum would show the following key features:

  • Molecular Ion (M⁺): m/z = 161. This peak corresponds to the intact molecule that has lost one electron.

  • Key Fragment Ions: The fragmentation of the molecular ion can provide structural information. Plausible fragmentation pathways are illustrated below.

G cluster_0 Predicted EI-MS Fragmentation M [C₁₀H₁₁NO]⁺˙ m/z = 161 (Molecular Ion) M_minus_CO [C₉H₁₁N]⁺˙ m/z = 133 M->M_minus_CO - CO M_minus_CH3 [C₉H₈NO]⁺ m/z = 146 M->M_minus_CH3 - •CH₃ M_minus_CO_minus_HCN [C₈H₁₀]⁺˙ m/z = 106 M_minus_CO->M_minus_CO_minus_HCN - HCN

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a detailed and self-consistent picture of the molecular structure of this compound. The predicted data aligns with the expected spectroscopic behavior of the constituent functional groups and the overall molecular architecture. This guide serves as a robust framework for the identification and characterization of this important heterocyclic compound, underscoring the power of a multi-technique spectroscopic approach in modern chemical research.

Theoretical Stability of 5,7-Dimethylindolin-2-one: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of targeted therapeutics, particularly kinase inhibitors.[1][2][3] This technical guide provides a comprehensive theoretical framework for assessing the stability of a specific, promising derivative: 5,7-Dimethylindolin-2-one. We will delve into the quantum chemical principles that govern its structural integrity and explore robust computational methodologies to predict its stability. This paper is intended for researchers, scientists, and drug development professionals seeking to apply theoretical chemistry to accelerate the design and optimization of indolin-2-one-based drug candidates. We will detail the causality behind experimental choices in computational modeling and present self-validating protocols to ensure the trustworthiness of the generated data.

Introduction: The Significance of the Indolin-2-one Core in Drug Discovery

The indolin-2-one nucleus is a recurring motif in a multitude of biologically active compounds, most notably in the oncology space.[3] Its prevalence stems from its ability to form key interactions with various biological targets. A prime example is its role as the foundational structure for several vascular endothelial growth factor receptor (VEGFR) inhibitors, which are crucial in halting angiogenesis, a process vital for tumor growth.[3][4] The stability of this core structure is paramount, as it directly influences a drug candidate's shelf-life, metabolic fate, and overall efficacy. The addition of dimethyl groups at the 5 and 7 positions, as in this compound, can significantly alter the electronic and steric properties of the molecule, thereby impacting its stability and biological activity. A thorough theoretical understanding of these stability factors is therefore not merely an academic exercise but a critical component of rational drug design.

Theoretical Methodologies for Stability Assessment

The stability of a molecule like this compound can be interrogated from multiple theoretical standpoints. The primary approach involves the use of quantum chemical calculations to determine its electronic structure and thermodynamic properties.[5]

Density Functional Theory (DFT) as the Workhorse

Density Functional Theory (DFT) has emerged as the predominant method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost.[6][7] For the analysis of this compound, the B3LYP hybrid functional is a well-established and appropriate choice, known for its reliability in predicting the geometries and energies of organic compounds.[6][8] This will be paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions, essential for capturing the nuances of the lactam and aromatic rings.[9]

Causality of Choice: The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate predictions of reaction barriers and thermochemistry. The 6-311++G(d,p) basis set is chosen for its flexibility; the '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing non-covalent interactions and the electron density far from the nucleus, while the '(d,p)' denotes the addition of polarization functions to allow for non-spherical electron distributions, a necessity for accurately modeling bonding in cyclic systems.

Key Stability Descriptors

Several key parameters derived from DFT calculations can be used to quantify the stability of this compound:

  • Thermodynamic Parameters: Calculation of the enthalpy (H), entropy (S), and Gibbs free energy (G) provides a direct measure of the molecule's thermodynamic stability.[10]

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A larger HOMO-LUMO gap generally correlates with higher kinetic stability.[10]

  • Aromaticity Indices: The aromaticity of the fused benzene ring contributes significantly to the overall stability. Indices such as the Nucleus-Independent Chemical Shift (NICS) can be calculated to quantify this aromatic character.[9]

  • Bond Lengths and Angles: Deviations from ideal bond lengths and angles can indicate the presence of ring strain, which can be a destabilizing factor.[11]

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines a robust and reproducible workflow for the theoretical stability analysis of this compound.

Geometry Optimization and Frequency Analysis
  • Input Structure Generation: Construct the 3D structure of this compound using a molecular builder.

  • Geometry Optimization: Perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory. This step will find the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The output of this calculation also provides the thermodynamic data (enthalpy, entropy, and Gibbs free energy).

Electronic Structure Analysis
  • Molecular Orbital Analysis: Visualize the HOMO and LUMO to understand the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The energy of these orbitals will be used to calculate the HOMO-LUMO gap.

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate electron delocalization and resonance effects within the molecule, particularly the amide resonance of the lactam ring.[9]

Aromaticity Calculation
  • NICS Calculation: Calculate the NICS values at the geometric center of the benzene ring to quantify its aromaticity. More negative NICS values indicate stronger aromatic character and greater stability.[9]

Data Presentation and Visualization

Tabulated Quantitative Data
ParameterCalculated ValueUnitsSignificance
Gibbs Free Energy (G)To be calculatedkcal/molOverall thermodynamic stability
HOMO EnergyTo be calculatedeVElectron-donating ability
LUMO EnergyTo be calculatedeVElectron-accepting ability
HOMO-LUMO Gap (ΔE)To be calculatedeVKinetic stability and reactivity
NICS(0) of Benzene RingTo be calculatedppmDegree of aromaticity

Table 1: Key theoretical stability descriptors for this compound.

Visualizations

Computational_Workflow cluster_input Input Generation cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Stability Analysis cluster_output Output Input 3D Structure of This compound Opt Geometry Optimization Input->Opt Freq Frequency Analysis Opt->Freq Electronic Electronic Structure (HOMO-LUMO, NBO) Opt->Electronic Aromaticity Aromaticity (NICS) Opt->Aromaticity Thermo Thermodynamic Properties (G, H, S) Freq->Thermo Stability Predicted Stability Profile Thermo->Stability Electronic->Stability Aromaticity->Stability

Caption: Computational workflow for the stability analysis of this compound.

Caption: 2D representation of this compound.

Conclusion

The theoretical framework and computational protocols detailed in this whitepaper provide a robust and scientifically sound approach to evaluating the stability of this compound. By leveraging the power of Density Functional Theory, researchers can gain deep insights into the thermodynamic, kinetic, and electronic factors that govern the stability of this important medicinal scaffold. The application of these theoretical studies in the early stages of drug discovery can significantly de-risk the development process, enabling the rational design of more stable and efficacious drug candidates. This, in turn, accelerates the translation of promising molecules from the laboratory to the clinic.

References

An In-depth Technical Guide to the Solubility Profile of 5,7-Dimethylindolin-2-one: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 5,7-Dimethylindolin-2-one. Given the scarcity of publicly available, empirical solubility data for this specific compound, this document emphasizes a methodological approach. It outlines the foundational principles of solubility, provides detailed, field-proven experimental protocols for its determination, and offers insights into the interpretation of the resulting data. By treating this compound as a case study, this guide equips researchers with the necessary tools to characterize its solubility in a variety of solvent systems, a critical step in preclinical development, formulation, and analytical method development.

Introduction to this compound

This compound belongs to the indolinone class of heterocyclic compounds. The indolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active molecules.[1] The solubility of such compounds is a pivotal physicochemical parameter that profoundly influences their biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). Poor solubility can lead to unpredictable in vitro results and is a major hurdle in drug development, potentially causing poor bioavailability and underestimation of toxicity.[2][3]

Chemical Structure and Basic Properties:

  • IUPAC Name: 5,7-dimethyl-1,3-dihydro-2H-indol-2-one

  • Molecular Formula: C₁₀H₁₁NO

  • Molecular Weight: 161.20 g/mol

  • General Appearance: Likely a solid at room temperature.[4]

A thorough understanding of the solubility of this compound in various solvents is therefore essential for its progression in any research or development pipeline.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.[5] This principle is rooted in the intermolecular forces between the solute (this compound) and the solvent. Key factors influencing solubility include:

  • Polarity: The polarity of both the solute and the solvent is paramount. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[6] this compound possesses both polar (the lactam group) and nonpolar (the dimethylated benzene ring) regions, suggesting it may exhibit a range of solubilities in different solvents.

  • Hydrogen Bonding: The ability of a solute and solvent to form hydrogen bonds significantly impacts solubility. The N-H and C=O groups in this compound can act as hydrogen bond donors and acceptors, respectively. Solvents capable of hydrogen bonding (e.g., water, alcohols) are therefore likely to be more effective at solvating this molecule.

  • Molecular Size and Shape: Larger molecules can be more challenging for solvent molecules to surround and dissolve.[6]

  • Temperature: For most solid solutes, solubility increases with temperature. However, this relationship is not universal and should be determined empirically.

  • pH (for aqueous solutions): For ionizable compounds, solubility is highly dependent on the pH of the aqueous medium.[7] While this compound is not strongly acidic or basic, the lactam proton can be abstracted under strongly basic conditions, and the carbonyl oxygen can be protonated under strongly acidic conditions, which would alter its solubility.

Experimental Determination of Solubility: A Methodological Blueprint

The following sections detail robust protocols for determining the solubility of this compound.

Solvent Selection

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and hydrogen bonding capabilities.

Solvent ClassExample SolventsRationale for Inclusion
Polar Protic Water, Methanol, EthanolCapable of hydrogen bonding; relevant for biological and pharmaceutical contexts.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), AcetoneCan accept hydrogen bonds and have high dielectric constants; commonly used in in vitro screening.
Nonpolar Hexane, TolueneAssess solubility in lipophilic environments.
Intermediate Polarity Dichloromethane (DCM), Ethyl AcetateUseful for extraction and chromatography method development.
Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability.[7][8] It measures the concentration of a compound in a saturated solution when excess solid is present and the system is at equilibrium.[7]

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Detailed Protocol:

  • Preparation: Accurately weigh an excess amount of solid this compound and add it to a known volume of the selected solvent in a sealed vial or flask.[9] The presence of undissolved solid should be visually confirmed.

  • Equilibration: Place the sealed containers in a temperature-controlled shaker or incubator.[9] Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[10][11] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when consecutive measurements are consistent.[10]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[9]

  • Quantification: Analyze the clear supernatant/filtrate to determine the concentration of dissolved this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this. A calibration curve with known concentrations of the compound must be prepared in the same solvent to ensure accurate quantification.[9]

  • Reporting: Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative to equilibrium solubility.[2] It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[3] It's important to note that kinetic solubility values are often higher than thermodynamic solubility as they can represent a supersaturated state.[7]

Experimental Workflow for Kinetic Solubility Determination

Caption: Workflow for Kinetic Solubility Measurement.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[3]

  • Assay Plate Preparation: Add the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS) to the wells of a microplate.

  • Compound Addition: Add small aliquots of the DMSO stock solution to the buffer-containing wells. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).[3]

  • Detection: Determine the solubility by measuring the precipitate (nephelometry) or by filtering the plate and measuring the concentration of the dissolved compound in the filtrate via LC-MS/MS or UV-Vis spectroscopy.[3]

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Avoid inhalation of dust and direct contact with skin and eyes.[12]

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in a multitude of research and development applications. This guide provides a robust methodological framework for its determination, moving from theoretical underpinnings to detailed, actionable experimental protocols. By systematically applying the shake-flask method for equilibrium solubility and considering kinetic solubility for higher-throughput needs, researchers can generate a comprehensive and reliable solubility profile for this compound. This data will be invaluable for informing decisions in medicinal chemistry, formulation science, and analytical chemistry, ultimately enabling the full potential of this compound to be realized.

References

A Technical Guide to Investigating the Biological Targets of 5,7-Dimethylindolin-2-one: A Scaffolding Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a diverse range of biological activities. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential biological targets of a specific analog, 5,7-Dimethylindolin-2-one. By leveraging the extensive knowledge base of structurally related compounds, this document outlines a logical, evidence-based strategy for target identification and validation. We will explore the most probable target families, including protein kinases and inflammatory pathway components, and provide detailed experimental protocols to elucidate the mechanism of action of this compound. This guide is intended to serve as a practical roadmap for advancing this compound from a chemical entity to a potential therapeutic lead.

Introduction: The Indolin-2-one Scaffold - A Privileged Structure in Pharmacology

The indolin-2-one moiety is a bicyclic aromatic structure that has garnered significant attention in the field of drug discovery. Its rigid framework provides a versatile platform for the introduction of various functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of a multitude of indolin-2-one derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

A prime example of the therapeutic success of this scaffold is Sunitinib (SU11248), an oral multi-kinase inhibitor approved by the US Food and Drug Administration for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3][4] Sunitinib's mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[3][4] The success of Sunitinib and other indolin-2-one-based drugs underscores the potential of this chemical class and provides a strong rationale for the investigation of novel analogs like this compound.

This guide will focus on a systematic approach to unraveling the biological targets of this compound, a relatively uncharacterized member of this promising family. The dimethyl substitution at the 5 and 7 positions of the indolin-2-one ring presents a unique structural feature that may confer novel target selectivity and pharmacological properties.

Predicted Biological Target Families for this compound

Based on the extensive literature on indolin-2-one derivatives, we can hypothesize the most likely biological targets for this compound. These predictions form the basis of our proposed investigational strategy.

Protein Kinases: A Primary Target Class

The most prominent and well-documented activity of indolin-2-one derivatives is the inhibition of protein kinases.[1] These enzymes play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer.

  • Receptor Tyrosine Kinases (RTKs): Many indolin-2-one compounds are potent inhibitors of RTKs that drive tumor growth and angiogenesis.[3] Key RTK targets include:

    • Vascular Endothelial Growth Factor Receptors (VEGFRs): Essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3]

    • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.

    • Fibroblast Growth Factor Receptors (FGFRs): Play a role in tumor cell proliferation and survival.[3]

  • Non-Receptor Tyrosine Kinases: In addition to RTKs, indolin-2-one derivatives have been shown to inhibit intracellular tyrosine kinases that are critical for cancer cell signaling.

  • Cyclin-Dependent Kinases (CDKs): Some indolin-2-one derivatives have been evaluated as inhibitors of CDKs, which are key regulators of the cell cycle.[5]

The dimethyl substitution pattern of this compound may influence its binding affinity and selectivity for different kinase ATP-binding pockets.

Inflammatory Signaling Pathways

A growing body of evidence suggests that indolin-2-one derivatives possess significant anti-inflammatory properties.[6][7][8] These compounds can modulate key inflammatory pathways, making them potential candidates for the treatment of a range of inflammatory disorders.

  • Inhibition of Pro-inflammatory Mediators: Studies have shown that indolin-2-one derivatives can suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophages.[6][7][8]

  • Modulation of Intracellular Signaling Cascades: The anti-inflammatory effects of these compounds are often mediated through the inhibition of critical signaling pathways, including:

    • Nuclear Factor-kappa B (NF-κB) Pathway: A central regulator of the inflammatory response.[6]

    • Mitogen-Activated Protein Kinase (MAPK) Pathways: Involved in cellular stress responses and inflammation.[6]

    • Akt Signaling Pathway: Plays a role in cell survival and inflammation.[6]

Other Potential Targets

The versatility of the indolin-2-one scaffold suggests that this compound may interact with other, less conventional targets.

  • Dihydrofolate Reductase (DHFR): Some novel indolin-2-one derivatives incorporating a thiazole moiety have been identified as inhibitors of DHFR, an enzyme essential for nucleotide synthesis, and have shown antimicrobial activity.[9]

  • Human Caseinolytic Protease Proteolytic Subunit (HsClpP): A recent study identified an indolin-2-one derivative as a potent inhibitor of HsClpP, a mitochondrial protease implicated in cancer cell proliferation.[10]

A Step-by-Step Experimental Workflow for Target Identification and Validation

The following section outlines a systematic and robust experimental workflow to identify and validate the biological targets of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Specific Target Validation cluster_3 Phase 4: In Vivo Model Studies A Compound Synthesis & Purity Analysis B Broad-Spectrum Cell Viability Assays (e.g., MTT, CellTiter-Glo) A->B High-Purity Compound C Kinase Inhibition Profiling (Broad Panel Kinase Assay) B->C If Antiproliferative D Inflammatory Marker Assays (e.g., Griess Assay for NO, ELISA for Cytokines) B->D If Cytotoxicity is Low E In Vitro Enzymatic Assays (for specific kinases) C->E F Western Blot Analysis (Phosphorylation of downstream targets) D->F E->F G Cellular Thermal Shift Assay (CETSA) F->G H Immunofluorescence Microscopy G->H I Xenograft Tumor Models H->I If Anticancer Target Validated J Animal Models of Inflammation H->J If Anti-inflammatory Target Validated

Figure 1: A comprehensive workflow for the identification and validation of biological targets for this compound.

Phase 1: Initial Screening

Protocol 1: Cell Viability Assays

  • Objective: To assess the general cytotoxic or anti-proliferative effects of this compound across a panel of human cancer and normal cell lines.

  • Cell Lines:

    • Cancer Panel: A549 (lung), MCF-7 (breast), HepG2 (liver), HCT-116 (colon) to cover a range of cancer types.[5][11][12]

    • Normal Cell Line: A non-cancerous cell line such as human fibroblasts or peripheral blood mononuclear cells (PBMCs) to assess general toxicity.

  • Methodology (MTT Assay): a. Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. c. Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Phase 2: Target Class Identification

Protocol 2: Broad-Panel Kinase Inhibition Assay

  • Objective: To screen this compound against a large panel of recombinant protein kinases to identify potential kinase targets.

  • Methodology: a. Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers assays for hundreds of kinases. b. Screen the compound at a fixed concentration (e.g., 10 µM) to identify initial "hits" (kinases with significant inhibition). c. For promising hits, perform dose-response experiments to determine the IC50 values.

Protocol 3: Assessment of Anti-inflammatory Activity

  • Objective: To determine if this compound can modulate the inflammatory response in macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.[6][7][8]

  • Methodology: a. Pre-treat RAW 264.7 cells with various concentrations of this compound for 1-2 hours. b. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. c. After 18-24 hours, collect the cell culture supernatant. d. Nitric Oxide Measurement: Use the Griess reagent to quantify nitrite levels, an indicator of NO production.[8] e. Cytokine Measurement: Use ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatant.[7]

Phase 3: Specific Target Validation

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Downstream Inflammatory Response cluster_3 Potential Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt MAPK MAPK TLR4->MAPK NFkB NF-κB TLR4->NFkB iNOS iNOS Akt->iNOS TNFa TNF-α MAPK->TNFa IL6 IL-6 NFkB->IL6 Compound 5,7-Dimethyl- indolin-2-one Compound->Akt Inhibits Compound->MAPK Inhibits Compound->NFkB Inhibits

Figure 2: A simplified diagram of the LPS-induced inflammatory signaling pathway and potential points of inhibition by this compound.

Protocol 4: Western Blot Analysis of Signaling Pathways

  • Objective: To confirm the inhibition of specific signaling pathways downstream of the identified target class.

  • Methodology (for anti-inflammatory pathway validation): a. Treat RAW 264.7 cells with this compound followed by LPS stimulation as described in Protocol 3. b. Lyse the cells and collect protein extracts. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-p38 MAPK, p38 MAPK, p-IκBα, IκBα). e. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Objective: To provide direct evidence of target engagement in a cellular context.

  • Methodology: a. Treat intact cells with this compound or a vehicle control. b. Heat the cell lysates to a range of temperatures. c. Centrifuge to separate aggregated (denatured) proteins from soluble proteins. d. Analyze the soluble fraction by Western blotting for the putative target protein.

  • Principle: Binding of the compound to its target protein will stabilize it against thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Data Presentation and Interpretation

To facilitate the analysis and communication of results, all quantitative data should be presented in a clear and organized manner.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)
A549Lung
MCF-7Breast
HepG2Liver
HCT-116Colon
Normal Fibroblasts-

Table 2: Kinase Inhibition Profile of this compound

Kinase Target% Inhibition at 10 µMIC50 (µM)
VEGFR2
PDGFRβ
FGFR1
...

Conclusion and Future Directions

This technical guide provides a comprehensive and logical framework for elucidating the biological targets of this compound. By building upon the extensive knowledge of the indolin-2-one scaffold and employing a systematic experimental approach, researchers can efficiently identify and validate the mechanism of action of this compound. The successful identification of specific, high-affinity targets will be a critical step in the potential development of this compound as a novel therapeutic agent for cancer, inflammatory diseases, or other indications. Future studies should focus on structure-activity relationship (SAR) analysis to optimize the potency and selectivity of this promising scaffold, as well as in vivo studies in relevant disease models to assess its therapeutic efficacy.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of 5,7-Dimethylindolin-2-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indolin-2-one Scaffold in Oncology

The indolin-2-one core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant antitumor properties.[1] This heterocyclic scaffold is particularly prominent in the development of kinase inhibitors, with several indolin-2-one derivatives, such as Sunitinib and Toceranib, gaining FDA approval for cancer therapy.[1] The versatility of the indolin-2-one framework allows for extensive chemical modifications, leading to a diverse range of biological activities.[2] These derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of receptor tyrosine kinases involved in angiogenesis and cell proliferation, disruption of microtubule dynamics, and induction of apoptosis.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific derivative, 5,7-Dimethylindolin-2-one, in cancer cell line studies. While extensive research exists for the broader class of indolin-2-ones, this guide will provide the foundational protocols to characterize the anticancer potential of this novel compound. The following sections will detail the necessary steps for preparing the compound, assessing its cytotoxic and antiproliferative effects, and elucidating its potential mechanism of action.

Compound Handling and Preparation

Prior to initiating any cellular assays, proper handling and preparation of this compound are critical for obtaining reproducible results.

1. Compound Information:

Compound Name This compound
Synonyms 5,7-Dimethyloxindole
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance (To be determined empirically)
Solubility Typically soluble in DMSO, ethanol, and other organic solvents. Aqueous solubility is generally low.

2. Preparation of Stock Solutions:

The accuracy of in vitro assays is highly dependent on the precise concentration of the test compound.

  • Step 1: Initial Solubilization: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). DMSO is a common solvent for initial solubilization of small molecules for cell-based assays.[4]

  • Step 2: Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.

  • Step 3: Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).[4]

Phase 1: Assessing Cytotoxicity and Antiproliferative Activity

The initial evaluation of a novel compound involves determining its effect on cancer cell viability and proliferation. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the cellular process being measured.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Line Selection & Culture compound_prep 2. Prepare this compound Serial Dilutions cell_seeding 3. Seed Cells in 96-well Plates treatment 4. Treat Cells with Compound (48-72h) cell_seeding->treatment reagent_add 5. Add Viability Reagent (e.g., MTT, CellTiter-Glo) treatment->reagent_add incubation 6. Incubate per Protocol reagent_add->incubation readout 7. Measure Absorbance/Luminescence incubation->readout data_norm 8. Normalize Data to Vehicle Control readout->data_norm dose_response 9. Generate Dose-Response Curve data_norm->dose_response ic50 10. Calculate IC50 Value dose_response->ic50

Caption: Workflow for determining the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]

  • Step 1: Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5][6]

  • Step 2: Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified duration, typically 48-72 hours.[4] Include a vehicle control (DMSO) and a positive control for cytotoxicity.[4]

  • Step 3: Reagent Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.[4]

  • Step 4: Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.[4]

  • Step 5: Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a measure of cell viability.[7]

  • Step 1 & 2: Follow the same cell seeding and treatment steps as the MTT assay.

  • Step 3: Reagent Addition: Add the CellTiter-Glo® reagent directly to the cells in culture.[7]

  • Step 4: Data Acquisition: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.[7]

  • Step 5: Data Analysis: Similar to the MTT assay, calculate the percentage of viability relative to the control and determine the IC50 value from the dose-response curve.

Expected Data Presentation:

Cell LineAssay TypeTreatment Duration (h)IC50 (µM) of this compound
Breast Cancer (e.g., MCF-7)MTT72(To be determined)
Colon Cancer (e.g., HCT-116)CellTiter-Glo®72(To be determined)
Lung Cancer (e.g., A549)MTT72(To be determined)
Normal Fibroblast (e.g., WI-38)MTT72(To be determined)

Phase 2: Investigating the Mechanism of Action

Once the cytotoxic potential of this compound is established, the next step is to investigate how it induces cell death or inhibits proliferation.

Potential Signaling Pathways Modulated by Indolin-2-one Derivatives

Signaling_Pathways cluster_compound This compound cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes compound This compound kinases Tyrosine Kinases (e.g., VEGFR, c-KIT) compound->kinases tubulin Microtubules compound->tubulin cell_cycle Cell Cycle Regulators (e.g., CDKs) compound->cell_cycle angiogenesis Inhibition of Angiogenesis kinases->angiogenesis mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest cell_cycle_arrest Cell Cycle Arrest cell_cycle->cell_cycle_arrest apoptosis Apoptosis mitotic_arrest->apoptosis cell_cycle_arrest->apoptosis

Caption: Potential mechanisms of action for indolin-2-one derivatives.

Protocol 3: Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Step 1: Cell Treatment: Treat cancer cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24-48 hours).

  • Step 2: Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Step 3: Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Step 4: Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Step 5: Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the extent of apoptosis induction.

Protocol 4: Western Blot Analysis of Apoptosis and Cell Cycle Markers

Western blotting can be used to investigate changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

  • Step 1: Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein. Determine the protein concentration using a BCA or Bradford assay.[4]

  • Step 2: SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]

  • Step 3: Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved PARP, Cyclin B1, Cdk1) and a loading control (e.g., GAPDH or β-actin).[8][9] Subsequently, incubate with an HRP-conjugated secondary antibody.[4]

  • Step 4: Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to assess changes in protein levels.[4]

Table of Potential Protein Targets for Western Blot Analysis:

PathwayTarget ProteinExpected Change with Effective Compound
Apoptosis Bcl-2 (anti-apoptotic)Decrease[8][9]
Bax (pro-apoptotic)Increase[8][9]
Cleaved Caspase-3Increase
Cleaved PARPIncrease[8]
Cell Cycle Cyclin D1Decrease
Cyclin B1Decrease[9]
Cdk1Decrease[9]
p21/p27Increase
Kinase Inhibition Phospho-STAT3Decrease[10]
Phospho-AktDecrease

Trustworthiness and Self-Validation

To ensure the reliability of the experimental findings, the following practices are essential:

  • Biological Replicates: Perform each experiment with a minimum of three biological replicates to assess the reproducibility of the results.

  • Positive and Negative Controls: Include appropriate positive (e.g., a known anticancer drug like Sunitinib or Doxorubicin) and negative (vehicle) controls in all assays.

  • Orthogonal Assays: Confirm key findings using multiple, independent assays. For instance, if apoptosis is suspected based on flow cytometry, confirm this by observing cleaved PARP or caspase-3 via Western blot.

  • Dose- and Time-Dependence: Characterize the effects of this compound at multiple concentrations and time points to establish a clear dose-response and temporal relationship.[9]

Conclusion

The protocols and application notes provided herein offer a robust framework for the initial characterization of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, antiproliferative activity, and mechanism of action, researchers can generate the foundational data necessary for further preclinical development. The indolin-2-one scaffold continues to be a rich source of novel therapeutic candidates, and a thorough investigation of new derivatives like this compound is a critical step in the ongoing search for more effective cancer treatments.

References

Application Notes and Protocols: Investigating 5,7-Dimethylindolin-2-one as a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Exploring Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the body's defense mechanism, chronic inflammation can lead to a host of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response, inducing the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as cyclooxygenase-2 (COX-2).[1][2][3][4][5] Consequently, the inhibition of these pathways is a key strategy in the development of new anti-inflammatory therapeutics.

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates. Its synthetic tractability and diverse biological activities make it an attractive starting point for novel drug discovery. This document outlines a comprehensive strategy and detailed protocols for the investigation of 5,7-dimethylindolin-2-one, a novel indolin-2-one derivative, as a potential anti-inflammatory agent. These protocols are designed to be self-validating, providing a clear path from initial in vitro screening to in vivo efficacy studies.

Part 1: Synthesis and Characterization of this compound

While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be adapted from established methods for similar indolin-2-one derivatives.[6][7][8] A potential approach involves the cyclization of a corresponding substituted aniline precursor.

Proposed Synthetic Approach:

A potential synthetic route could start from 2,4-dimethylaniline, which would undergo a series of reactions, including N-acylation followed by an intramolecular cyclization to form the indolin-2-one ring system. The resulting product would then be purified and its structure confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure a purity of >95% before biological evaluation.

Part 2: In Vitro Evaluation of Anti-Inflammatory Activity

The initial assessment of this compound's anti-inflammatory potential will be conducted using a series of well-established in vitro assays. These assays are designed to provide insights into the compound's ability to modulate key inflammatory mediators and pathways.

Cell Viability Assay

Rationale: Before assessing the anti-inflammatory activity of this compound, it is crucial to determine its cytotoxic profile. This ensures that any observed reduction in inflammatory markers is not a result of cell death. The MTT or XTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9]

Protocol: MTT Assay in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11][12] This assay will determine if this compound can suppress the production of these key inflammatory mediators.

Protocol: Measurement of TNF-α and IL-6 by ELISA

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.[12] Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.[13][14] Include a vehicle control and a positive control (e.g., a known anti-inflammatory drug).

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[15][16][17][18][19][20][21][22][23]

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-stimulated control group.

Experimental Workflow for In Vitro Cytokine Analysis

NF_kB_Signaling cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces

References

Application Notes and Protocols for Kinase Inhibitor Screening Using 5,7-Dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

The indolin-2-one chemical scaffold is a cornerstone in the development of kinase inhibitors, serving as the foundational structure for numerous clinically approved drugs.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 5,7-Dimethylindolin-2-one, in kinase inhibitor screening campaigns. We will delve into the scientific rationale for utilizing this scaffold, present detailed protocols for both biochemical and cell-based assays, and offer insights into data analysis and interpretation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for the identification and characterization of novel kinase inhibitors.

Introduction: The Power of the Indolin-2-one Scaffold

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][5] The indolin-2-one core structure has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the adenine moiety of ATP, allowing it to effectively compete for the ATP-binding site of a wide range of kinases.[2][3] This has led to the successful development of multi-kinase inhibitors like Sunitinib and Semaxanib, which are based on this versatile framework.[6][7]

This compound represents a specific embodiment of this scaffold. The dimethyl substitution at the 5 and 7 positions can influence the compound's steric and electronic properties, potentially conferring unique selectivity and potency profiles against different kinases. Screening this compound against a broad panel of kinases can uncover novel inhibitory activities and provide a starting point for further structure-activity relationship (SAR) studies.

Scientific Rationale for Screening this compound

The primary hypothesis for screening this compound is that it will act as a competitive inhibitor at the ATP-binding site of certain kinases. The rationale is built on the following principles:

  • Structural Mimicry: The indolin-2-one core is a known hinge-binding motif, crucial for anchoring within the ATP-binding pocket.

  • Modulation of Selectivity: The methyl groups at positions 5 and 7 can influence interactions with specific amino acid residues within the kinase active site, potentially leading to a unique selectivity profile compared to other indolin-2-one derivatives.

  • Broad Applicability: Given the conserved nature of the ATP-binding site across the kinome, there is a high probability of identifying hits against multiple kinase families.

The screening process will therefore begin with broad, high-throughput biochemical assays to identify initial hits, followed by more focused cell-based assays to confirm on-target activity and assess cellular effects.

Experimental Workflows and Protocols

Biochemical Kinase Inhibition Assays

Biochemical assays are the first step in identifying direct inhibitors of kinase activity. The goal is to measure the ability of this compound to inhibit the phosphorylation of a substrate by a purified kinase.

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.

Caption: Workflow for a biochemical kinase inhibition assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in an appropriate buffer (e.g., 1% DMSO in kinase buffer) to create a concentration gradient for IC50 determination (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted compound.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Assays for Target Validation and Functional Effects

Once a hit is identified in a biochemical assay, the next crucial step is to determine if the compound is active in a cellular context. Cell-based assays can confirm target engagement, assess the compound's effect on cell viability, and elucidate its mechanism of action.

This assay directly measures the inhibition of a specific kinase within a signaling pathway in intact cells.

Caption: Workflow for Western blot analysis of phosphoprotein levels.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.

    • Strip the membrane and re-probe with an antibody for the total form of the target protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphoprotein signal to the total protein signal to determine the extent of inhibition.

These assays are essential to determine the cytotoxic or cytostatic effects of the compound on cancer cell lines that are dependent on the targeted kinase.

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • After 24 hours, treat the cells with a serial dilution of this compound.

  • Assay Procedure:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent viability relative to the vehicle-treated control cells.

    • Plot the percent viability versus the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized in a clear and concise format to facilitate comparison and decision-making.

Kinase Target This compound IC50 (µM) Sunitinib IC50 (µM) (Reference)
VEGFR2Experimental Value0.009
PDGFRβExperimental Value0.008
c-KitExperimental Value0.009
FLT3Experimental Value0.023
RETExperimental Value0.036
Other Kinases...Experimental ValueReference Value

Table 1: Example of a summary table for biochemical screening results. IC50 values for this compound should be determined experimentally and compared to a known multi-kinase inhibitor like Sunitinib.

Signaling Pathway Visualization

Understanding the cellular context of the targeted kinase is crucial. The following diagram illustrates a simplified signaling pathway involving receptor tyrosine kinases (RTKs) that are common targets for indolin-2-one based inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Activation Inhibitor This compound Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway targeted by indolin-2-one inhibitors.

Conclusion and Future Directions

The protocols and workflows detailed in this application note provide a robust framework for the screening and characterization of this compound as a potential kinase inhibitor. By systematically progressing from broad biochemical screens to more targeted cell-based assays, researchers can effectively identify novel kinase targets and elucidate the compound's mechanism of action. Positive hits from these screens will warrant further investigation, including lead optimization to improve potency and selectivity, as well as in vivo studies to assess therapeutic efficacy. The versatility of the indolin-2-one scaffold suggests that this compound and its future derivatives hold significant promise in the ongoing quest for new and effective kinase-targeted therapies.

References

high-throughput screening assays for 5,7-Dimethylindolin-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

High-Throughput Screening Strategies for the Identification of 5,7-Dimethylindolin-2-one Kinase Inhibitors

Abstract

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitor drugs.[1][2] This application note provides a comprehensive guide to developing and executing high-throughput screening (HTS) campaigns for novel this compound derivatives. We present detailed protocols for two robust, HTS-compatible assay platforms: a biochemical, target-based luminescent kinase assay (Kinase-Glo®) and a cell-based, phenotypic anti-proliferative assay (CellTiter-Glo®). The causality behind experimental design, self-validating protocols including essential controls, and rigorous data quality assessment are emphasized to ensure the identification of high-quality, validated hits for progression into drug discovery pipelines.

Introduction: The Pursuit of Novel Kinase Inhibitors

The Indolin-2-one Scaffold: A Proven Pharmacophore

Protein kinases are a major class of drug targets, with dysregulation of their activity implicated in numerous diseases, particularly cancer.[3] The indolin-2-one core is a well-established pharmacophore for kinase inhibition. For instance, Sunitinib, a 5-fluoro-substituted indolin-2-one derivative, is a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, targeting receptors like VEGFR and PDGFR.[1][2] The exploration of novel derivatives, such as those based on a this compound scaffold, represents a rational approach to discovering inhibitors with new selectivity profiles and improved therapeutic properties.[4][5]

The Imperative of High-Throughput Screening (HTS)

The primary goal of early-stage drug discovery is to screen large, diverse chemical libraries to identify "hits"—compounds that modulate the activity of a biological target in a desired way.[6][7] HTS accomplishes this by using automation, miniaturized assay formats (e.g., 384- or 1536-well plates), and sensitive detection methods to test millions of compounds rapidly and cost-effectively.[6][8] This allows for a comprehensive exploration of chemical space to find novel starting points for drug design.[9]

Devising a Biphasic Screening Strategy

A robust HTS strategy for novel compounds often involves a two-pronged approach:

  • Biochemical (Target-Based) Screening: These assays use purified, isolated components (e.g., a kinase and its substrate) to directly measure a compound's effect on the target.[9] This approach is highly specific and provides clear, mechanistic information.

  • Cell-Based (Phenotypic) Screening: These assays measure a compound's effect on whole cells, providing a more physiologically relevant context.[10][11][12] A phenotypic screen can identify compounds that work through various mechanisms, including those that may not have been predicted, and simultaneously confirms cell permeability.[13][14]

This guide details protocols for both assay types, creating a comprehensive primary screening cascade.

Assay Principles: Selecting the Right Tools

Biochemical HTS: Luminescent ATP Depletion Assay (Kinase-Glo®)

Causality: The foundational principle of this assay is that virtually all kinases utilize Adenosine Triphosphate (ATP) as a phosphate donor.[15] Therefore, measuring the depletion of ATP is a universal and reliable proxy for kinase activity. The Kinase-Glo® assay employs a proprietary, thermostable luciferase (Ultra-Glo™ Luciferase) which, in the presence of its substrate luciferin, generates a luminescent signal that is directly proportional to the amount of ATP remaining in the reaction.[16] Consequently, potent kinase inhibitors prevent ATP consumption, resulting in a high luminescent signal, whereas active kinases deplete ATP, leading to a low signal.[15][17] This "glow-type" luminescence is stable, making it ideal for batch processing in HTS.[16]

KinaseGlo_Principle cluster_reaction Kinase Reaction cluster_detection Detection Step Kinase Kinase Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate phosphorylates Substrate Substrate Substrate->Phospho-Substrate ATP ATP ADP ADP ATP->ADP ATP_leftover Remaining ATP ATP->ATP_leftover Luciferase Luciferase ATP_leftover->Luciferase fuel Light Luminescent Signal Luciferase->Light generates Luciferin Luciferin Luciferin->Luciferase Inhibitor 5,7-Dimethyl- indolin-2-one Inhibitor->Kinase inhibits

Caption: Principle of the Kinase-Glo® Assay.

Phenotypic HTS: Luminescent Cell Viability Assay (CellTiter-Glo®)

Causality: The quantity of ATP is a fundamental indicator of metabolically active, viable cells.[18] When cells are healthy and proliferating, they maintain high intracellular ATP levels. Conversely, cytotoxic or anti-proliferative events lead to a rapid decrease in ATP. The CellTiter-Glo® assay uses the same luciferase technology as Kinase-Glo® but is formulated with a lytic agent.[19] When added to cells in culture, the reagent lyses the cells, releases the ATP, and provides the necessary components to generate a luminescent signal proportional to the number of viable cells in the well.[18] This provides a robust, single-step method for assessing the anti-proliferative effects of the compound library.

CellTiterGlo_Principle cluster_workflow Cell-Based Assay Workflow cluster_outcomes Interpreted Outcomes Seed_Cells 1. Seed Cells (e.g., Cancer Cell Line) Add_Compound 2. Add 5,7-Dimethyl- indolin-2-one Derivatives Seed_Cells->Add_Compound Incubate 3. Incubate (e.g., 72 hours) Add_Compound->Incubate Dead_Cells Non-Viable Cells (Low ATP) Add_Compound->Dead_Cells effective compound Add_Reagent 4. Add CellTiter-Glo® (Lysis + Detection) Incubate->Add_Reagent Measure 5. Measure Luminescence Add_Reagent->Measure High_Light High Luminescence Measure->High_Light No effect Low_Light Low Luminescence Measure->Low_Light Hit Healthy_Cells Viable Cells (High ATP) Healthy_Cells->High_Light Dead_Cells->Low_Light

Caption: Workflow for the CellTiter-Glo® Viability Assay.

Detailed Protocols

Protocol 1: Biochemical Screen Using Kinase-Glo® Assay

This protocol is designed for a 384-well plate format to identify inhibitors of a specific kinase (e.g., VEGFR2, PDGFRβ).

3.1.1 Materials & Reagents

  • Kinase: Purified, recombinant target kinase (e.g., VEGFR2).

  • Substrate: Appropriate substrate for the kinase (e.g., a poly-Glu-Tyr peptide).

  • Compound Library: this compound derivatives dissolved in 100% DMSO.

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA.

  • ATP Solution: High-purity ATP in water.

  • Kinase-Glo® Luminescent Kinase Assay Kit: (Promega).

  • Plates: White, opaque, 384-well assay plates.

  • Instrumentation: Acoustic liquid handler (e.g., Echo) for compound dispensing, automated liquid handler for reagent addition, plate reader with luminescence detection capabilities.

3.1.2 Experimental Protocol (Self-Validating)

  • Compound Plating: Using an acoustic liquid handler, dispense 25 nL of each compound from the library into the assay plate wells. This minimizes solvent effects.

    • Test Wells: 25 nL of test compound solution (e.g., 10 mM in DMSO for a 10 µM final concentration).

    • Negative Control (0% Inhibition): 25 nL of 100% DMSO. These wells represent full kinase activity.

    • Positive Control (100% Inhibition): 25 nL of a known, potent inhibitor of the target kinase (e.g., Staurosporine) at a concentration known to cause full inhibition (e.g., 10 µM).

  • Enzyme/Substrate Addition: Prepare a 2X Kinase/Substrate Mix in cold Assay Buffer. Add 5 µL of this mix to all wells.

    • Final concentrations should be optimized, but a starting point is 2X the final desired concentration of kinase and substrate. The kinase concentration should be chosen to consume 50-80% of the ATP during the reaction time.

  • Initiate Reaction: Prepare a 2X ATP solution in Assay Buffer. Add 5 µL to all wells to start the kinase reaction. The total reaction volume is now 10 µL.

    • The final ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure sensitivity to ATP-competitive inhibitors.

  • Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate at room temperature for 60 minutes.

  • Detection: Equilibrate the Kinase-Glo® Reagent to room temperature. Add 10 µL of the reagent to all wells.

  • Final Incubation: Mix the plate on a shaker for 2 minutes to ensure cell lysis and signal stabilization. Incubate at room temperature for an additional 10 minutes, protected from light.

  • Data Acquisition: Read the luminescence on a plate reader.

Protocol 2: Cell-Based Screen Using CellTiter-Glo® Assay

This protocol is designed for a 1536-well plate format to identify compounds with anti-proliferative activity against a relevant cancer cell line (e.g., HUVEC for angiogenesis-related kinases, or a specific tumor line).[20]

3.2.1 Materials & Reagents

  • Cell Line: A relevant human cancer cell line (e.g., A549 lung carcinoma).

  • Culture Medium: Appropriate growth medium (e.g., RPMI-1640 + 10% FBS).

  • Compound Library: this compound derivatives in 100% DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit: (Promega).

  • Plates: White, opaque, tissue culture-treated, 1536-well plates.[20]

  • Instrumentation: Automated cell dispenser (e.g., Multidrop Combi), acoustic liquid handler, plate reader with luminescence detection.

3.2.2 Experimental Protocol (Self-Validating)

  • Cell Seeding: Using an automated dispenser, seed 500 cells in 5 µL of culture medium into each well of the 1536-well plate.[20] Incubate overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Plating: Using an acoustic liquid handler, dispense 10 nL of compound solution into the assay plate wells.

    • Test Wells: 10 nL of test compound (e.g., 10 mM in DMSO for a 20 µM final concentration).

    • Negative Control (No Inhibition): 10 nL of 100% DMSO. These wells represent 100% cell viability.

    • Positive Control (Full Inhibition): 10 nL of a potent cytotoxic agent (e.g., Bortezomib) at a concentration known to cause complete cell death (e.g., 10 µM).

  • Incubation: Return plates to the incubator for 72 hours. This duration allows for multiple cell doublings and thus a robust signal window to detect anti-proliferative effects.

  • Detection: Equilibrate both the assay plates and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

  • Reagent Addition: Add 2.5 µL of CellTiter-Glo® Reagent to each well.

  • Final Incubation: Mix on an orbital shaker for 2 minutes to induce lysis. Incubate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

HTS Data Analysis and Quality Control

Assay Quality Metrics

The robustness of an HTS assay is determined statistically before and during screening.[6][21] The primary metric is the Z'-factor, which accounts for both the dynamic range of the assay and the data variation.[22][23]

MetricFormulaInterpretationIdeal Value
Signal-to-Background (S/B) Mean(Signal_max) / Mean(Signal_min)Measures the dynamic range of the assay.> 10
Z'-Factor 1 - [ (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| ]Measures assay quality and suitability for HTS.≥ 0.5

For the Kinase-Glo® assay, max signal = Positive Control (inhibitor) and min signal = Negative Control (DMSO). For the CellTiter-Glo® assay, max signal = Negative Control (DMSO) and min signal = Positive Control (toxin).

Hit Identification and Triage

A common method for hit selection is based on the standard deviation (SD) of the sample population.

  • Normalization: Raw data from each plate is normalized to the plate's internal controls. For the cell-based screen, this is typically expressed as "% Inhibition": % Inhibition = 100 * (1 - [ (Signal_compound - Mean_min) / (Mean_max - Mean_min) ])

  • Hit Selection: A compound is typically classified as a "hit" if its activity is greater than 3 times the standard deviation of the entire plate's sample population.

  • Confirmation & Progression: Hits from the primary screen must be re-tested (confirmation) and then subjected to dose-response analysis to determine potency (IC₅₀).

HitTriage_Workflow Primary_Screen Primary HTS (Single Concentration) Data_Analysis Data Analysis & Normalization (Z' > 0.5) Primary_Screen->Data_Analysis Hit_Selection Hit Selection (e.g., >3 SD from mean) Data_Analysis->Hit_Selection Confirmation Hit Confirmation (Re-test actives) Hit_Selection->Confirmation Inactive Inactive Compounds Hit_Selection->Inactive Dose_Response Dose-Response Curve (Determine IC50) Confirmation->Dose_Response SAR Progress to SAR Studies Dose_Response->SAR

Caption: Workflow for HTS Hit Identification and Triage.

References

Application Notes and Protocols for 5,7-Dimethylindolin-2-one in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons.[1][2] A growing body of evidence points to multifactorial causes, including protein misfolding, oxidative stress, neuroinflammation, and metal ion dyshomeostasis.[1][2] The indole nucleus is a prominent scaffold in medicinal chemistry, known for its wide range of biological activities.[1][3] Within this class, 5,7-Dimethylindolin-2-one has emerged as a promising therapeutic candidate, particularly for Alzheimer's disease. This compound and its derivatives are being investigated for their ability to counteract key pathological mechanisms of neurodegeneration.[4][5]

Recent studies have demonstrated that this compound can reduce neuroinflammation, mitigate oxidative stress, and restore copper balance in the hippocampus of rat models of Alzheimer's disease.[4] Notably, it has been shown to minimize memory loss and biochemically reverse the pattern of beta-amyloid (Aβ) plaques, the hallmark of Alzheimer's pathology.[4][5] Computer simulations have further confirmed its ability to cross the blood-brain barrier, a critical feature for any centrally acting therapeutic.[4] This document provides a detailed guide for researchers on the application of this compound in preclinical studies of neurodegenerative diseases.

Mechanism of Action: A Multi-Targeted Approach

The therapeutic potential of this compound stems from its ability to address multiple facets of neurodegenerative pathology. Its primary mechanisms of action are centered around metal chelation and the subsequent reduction of amyloid plaque aggregation and neuroinflammation.

Copper Chelation and Amyloid-β Disaggregation

A key pathological feature of Alzheimer's disease is the accumulation of Aβ plaques, which are known to sequester metal ions, particularly copper. This interaction between copper and Aβ peptides is believed to accelerate the aggregation of these plaques and contribute to oxidative stress.[4][5] this compound functions as a copper chelator, binding to the excess copper within the Aβ plaques.[4][5] This action is hypothesized to promote the degradation and disaggregation of the plaques, thereby reducing their neurotoxic effects.[4][6]

Below is a diagram illustrating the proposed mechanism of action:

G cluster_0 Pathological Cascade in Alzheimer's Disease cluster_1 Therapeutic Intervention APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Monomers APP->Abeta Proteolytic Cleavage Oligomers Toxic Aβ Oligomers Abeta->Oligomers Aggregation Plaques Aβ Plaques Oligomers->Plaques Fibrillization ROS Reactive Oxygen Species (ROS) Oligomers->ROS Generates Neurodegeneration Neuronal Death & Cognitive Decline Oligomers->Neurodegeneration Directly Toxic Plaques->ROS Generates Neuroinflammation Neuroinflammation Plaques->Neuroinflammation Induces Copper Excess Copper Ions (Cu²⁺) Copper->Oligomers Accelerates ROS->Neuroinflammation Induces Neuroinflammation->Neurodegeneration Contributes to DMIO This compound Chelation Copper Chelation DMIO->Chelation Acts as a Chelator Chelation->Copper Sequesters Disaggregation Plaque Disaggregation Chelation->Disaggregation Promotes Disaggregation->Oligomers Reduces Formation Disaggregation->Plaques Reverses ReducedROS Reduced Oxidative Stress Disaggregation->ReducedROS Leads to Neuroprotection Neuroprotection Disaggregation->Neuroprotection Promotes ReducedInflammation Reduced Neuroinflammation ReducedROS->ReducedInflammation Leads to ReducedInflammation->Neuroprotection Promotes G start Start: SH-SY5Y Cells seed Seed cells in 96-well plate (1x10⁴ cells/well) start->seed adhere Incubate for 24h to allow adherence seed->adhere prepare Prepare this compound and control solutions adhere->prepare pretreat Pre-treat cells with compound or vehicle for 24h prepare->pretreat induce Induce oxidative stress with H₂O₂ (e.g., 500 µM) for 4-6h pretreat->induce mtt Add MTT reagent and incubate for 4h induce->mtt solubilize Solubilize formazan crystals with DMSO mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data: Calculate % cell viability read->analyze end End: Neuroprotective effect quantified analyze->end

References

Application Notes and Protocols for the Cell-Based Characterization of 5,7-Dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Workflow for a Novel Kinase Inhibitor Candidate

The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of several clinically approved protein kinase inhibitors, most notably Sunitinib.[1][2] These small molecules typically function by competing with ATP for binding in the kinase catalytic domain, thereby disrupting cellular signaling pathways that are often hyperactivated in cancer and other diseases.[3]

This guide provides a comprehensive, multi-tiered workflow for the cell-based characterization of novel indolin-2-one derivatives, using the hypothetical compound 5,7-Dimethylindolin-2-one as a case study. For researchers, scientists, and drug development professionals, this document serves as a strategic roadmap, moving from broad phenotypic assessment to specific mechanism of action and direct target validation. Each protocol is designed as a self-validating system, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible data.

Our characterization strategy is organized into four key stages:

  • Primary Screening: Quantifying the compound's impact on cancer cell proliferation and viability.

  • Secondary Screening: Identifying specific kinase pathways inhibited by the compound.

  • Mechanism of Action (MOA) Elucidation: Analyzing the downstream effects on critical signaling cascades.

  • Target Engagement Validation: Confirming direct binding of the compound to its intracellular target protein.

Part 1: Primary Screening - Assessing Antiproliferative Activity

The foundational step in characterizing any potential anti-cancer agent is to determine its effect on cell viability and proliferation. This initial screen confirms biological activity and establishes the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[4] We will utilize a tetrazolium reduction assay (MTT or XTT) for its reliability, sensitivity, and suitability for high-throughput screening.[5][6]

Workflow for Primary Antiproliferative Screening

cluster_prep Preparation cluster_assay Assay Execution (96-well format) cluster_analysis Data Analysis prep_cells Select & Culture Cancer Cell Lines (e.g., A549, HepG2) seed Seed Cells into Plate prep_cells->seed prep_compound Prepare Serial Dilutions of This compound treat Treat with Compound Dilutions (48-72h incubation) prep_compound->treat seed->treat add_reagent Add MTT/XTT Reagent (1-4h incubation) treat->add_reagent solubilize Solubilize Formazan Crystals add_reagent->solubilize read Read Absorbance (570 nm for MTT) solubilize->read plot Plot Dose-Response Curve (% Inhibition vs. [Compound]) read->plot calc Calculate IC50 Value plot->calc

Caption: Workflow for determining the IC50 of this compound.

Detailed Protocol: MTT Cell Viability Assay

This protocol is adapted for adherent cancer cell lines (e.g., A549, HepG2) in a 96-well format.

1. Cell Seeding:

  • Harvest logarithmically growing cells and perform a cell count.
  • Dilute the cell suspension to an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
  • Seed the cells into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.[7]

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
  • Include control wells:
  • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine).
  • Blank: Medium only (no cells).
  • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
  • Incubate for 48-72 hours.

3. Reagent Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[5]
  • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[6]
  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

4. Data Acquisition:

  • After incubation, add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.[5][7]
  • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.
  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
  • Plot the percentage of inhibition versus the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[10]

Data Presentation: Antiproliferative Activity

Table 1: Representative IC50 Values for this compound

Cell Line IC50 (µM) after 48h IC50 (µM) after 72h
A549 (Lung Carcinoma) Value Value
HepG2 (Hepatocellular Carcinoma) Value Value

| MCF-7 (Breast Carcinoma) | Value | Value |

Part 2: Secondary Screening - Profiling Kinase Inhibition

Given the indolin-2-one core, a primary hypothesis is that the compound's antiproliferative effects are mediated through the inhibition of protein kinases.[1] A human phospho-receptor tyrosine kinase (RTK) array is an effective semi-quantitative method to screen for the inhibition of multiple RTKs simultaneously.[11] This can be followed by a more quantitative, ELISA-based cellular phosphorylation assay to confirm inhibition of specific kinases identified in the array.[12]

Conceptual Diagram: Phospho-RTK Array

cluster_input Input cluster_array Phospho-RTK Array cluster_output Output control_lysate Lysate from Control Cells array_membrane EGFR VEGFR2 PDGFRβ HGFR FGFR1 ... control_lysate->array_membrane Incubate treated_lysate Lysate from Compound-Treated Cells treated_lysate->array_membrane Incubate control_spots Control: Strong Phosphorylation Signal array_membrane->control_spots Detect treated_spots Treated: Reduced Signal on Specific RTKs array_membrane->treated_spots Detect cluster_pathways Key Signaling Pathways Downstream of RTKs cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFRβ) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Compound This compound Compound->RTK Inhibition Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Akt_out Cell Survival, Growth pAkt->Akt_out Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK ERK_out Proliferation, Differentiation pERK->ERK_out cluster_base Baseline State cluster_compete With Compound base_state NanoLuc-Kinase + Fluorescent Tracer (Bound) base_result High BRET Signal base_state->base_result Energy Transfer compete_state Compound binds NanoLuc-Kinase, displacing Tracer compete_result Low BRET Signal compete_state->compete_result No Energy Transfer compound This compound compound->compete_state

References

Application Notes and Protocols for Molecular Docking Studies of 5,7-Dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indolin-2-one Scaffold in Drug Discovery

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse functionalization, leading to a wide range of pharmacological activities, including antitumor and anti-inflammatory effects.[1][2][3][4] 5,7-Dimethylindolin-2-one, a specific derivative of this family, presents an intriguing starting point for structure-based drug design. Molecular docking, a powerful computational technique, allows us to predict the binding orientation and affinity of a small molecule like this compound to a macromolecular target at the atomic level.[5][6] This in-silico approach is instrumental in hit identification and lead optimization, providing critical insights into potential drug-target interactions before undertaking extensive experimental work.[6]

This guide provides a comprehensive, in-depth protocol for conducting a molecular docking study of this compound. We will delve into the causality behind each experimental choice, ensuring a robust and self-validating workflow. For the purpose of this application note, we will use a hypothetical scenario where we investigate the binding of this compound to a relevant biological target. Drawing from literature where similar indolinone-based molecules have shown inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme implicated in inflammation, we will use 5-LOX as our hypothetical protein target.[7]

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is crucial for a successful docking study. Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₁NOChemBK[8]
Molar Mass 161.20 g/mol ChemBK[8]
IUPAC Name 5,7-dimethyl-1,3-dihydro-2H-indol-2-oneSmolecule[9]
Canonical SMILES CC1=CC2=C(C(=C1)C)NC(=O)C2PubChem

Experimental Workflow: A Step-by-Step Guide

The molecular docking workflow is a multi-step process that requires careful preparation of both the ligand and the receptor to ensure accurate and reliable results.[6]

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Grid Generation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Scoring & Interpretation Scoring & Interpretation Pose Analysis->Scoring & Interpretation

Figure 1: A generalized workflow for molecular docking studies.

Part 1: Ligand Preparation

The initial step involves preparing the 3D structure of this compound. This is a critical stage as the accuracy of the ligand's structure directly impacts the docking results.

Protocol:

  • Obtain 2D Structure: Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or MarvinSketch. Alternatively, obtain the structure from a chemical database like PubChem.

  • Convert to 3D: Convert the 2D structure into a 3D conformation. Most chemical drawing software has this functionality.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable and low-energy conformation. This step is crucial for ensuring correct bond lengths and angles.[10]

  • Assign Partial Charges: Assign partial charges to each atom of the ligand. The Gasteiger charge calculation method is commonly used for this purpose.[11]

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand within the protein's binding site, a concept known as flexible docking.[11][12]

  • Save in Appropriate Format: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina, .mol2 or .mae for Schrödinger's Glide).[11]

Part 2: Protein Preparation

Proper preparation of the target protein is equally important. We will use the crystal structure of a hypothetical target, 5-lipoxygenase (5-LOX), for this protocol.

Protocol:

  • Obtain Protein Structure: Download the 3D crystal structure of 5-LOX from the Protein Data Bank (PDB). For this example, let's assume we are using a PDB entry that contains a co-crystallized ligand, which can help in defining the binding site.

  • Clean the Protein Structure: The raw PDB file often contains non-essential molecules such as water, ions, and cofactors that may not be relevant to the docking study.[10][13] Remove these extraneous molecules. However, in some cases, specific water molecules that are known to mediate ligand binding should be retained.[10]

  • Handle Multiple Chains: If the protein exists as a multimer, retain only the chain that is biologically relevant for the docking study.[10][13]

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure, as they are crucial for proper hydrogen bonding and electrostatic interactions.[10][14]

  • Assign Partial Charges: Assign partial charges to the protein atoms. Common force fields like AMBER or CHARMM are used for this.

  • Handle Missing Residues and Loops: Some PDB structures may have missing residues or loops. These can be modeled using homology modeling software if they are near the binding site.[10][13]

  • Save the Prepared Protein: Save the cleaned and prepared protein structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).[14]

Part 3: Grid Generation

Grid generation defines the search space for the docking simulation within the protein's active site.[15][16]

Protocol:

  • Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the PDB structure or through literature information.[17] If the binding site is unknown, blind docking can be performed where the entire protein surface is considered as the search space.

  • Define the Grid Box: A 3D grid box is generated around the identified binding site.[14][18] The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation.[18]

  • Set Grid Parameters: The grid parameters, including the center coordinates and dimensions (x, y, z), are defined.[18] The spacing between grid points is typically set to around 0.375 Å.

  • Generate Grid Maps: The docking software pre-calculates the interaction energies between different atom types and the protein within the defined grid box. This creates grid maps that are used to rapidly score the ligand poses during the docking simulation.[15][16]

G protein Protein Active Site Residue 1 Residue 2 ... grid {Grid Box | {Center (x,y,z) | Dimensions (x,y,z)}} protein->grid Defines Search Space ligand Ligand ligand->grid Docked Within

Figure 2: Relationship between the protein active site, the grid box, and the ligand.

Part 4: Molecular Docking Simulation

This is the core step where the ligand is docked into the prepared protein receptor.

Protocol:

  • Select a Docking Algorithm: Choose an appropriate docking algorithm. Common algorithms include genetic algorithms (used in AutoDock and GOLD) and molecular dynamics.[5][19]

  • Set Docking Parameters: Configure the docking parameters, such as the number of docking runs, the population size for the genetic algorithm, and the maximum number of energy evaluations.

  • Run the Docking Simulation: Execute the docking job. The software will sample different conformations and orientations of the ligand within the grid box and score them based on a predefined scoring function.[5]

  • Generate Docked Poses: The output of the docking simulation will be a set of docked poses for the ligand, each with a corresponding binding energy or docking score.[12]

Part 5: Analysis of Docking Results

The final and most crucial step is the analysis and interpretation of the docking results.

Protocol:

  • Examine Docking Scores: The docking score is a numerical estimate of the binding affinity between the ligand and the protein.[20] Generally, a more negative docking score indicates a stronger predicted binding affinity.[20] Rank the docked poses based on their scores.

  • Visual Inspection of Binding Poses: Visually inspect the top-ranked poses using molecular visualization software like PyMOL or Chimera.[21] The binding pose should be sterically and chemically reasonable.

  • Analyze Intermolecular Interactions: Identify and analyze the key intermolecular interactions between this compound and the amino acid residues in the active site of 5-LOX. These interactions can include:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Important for the overall stability of the complex.

    • Van der Waals Interactions: Contribute to the shape complementarity between the ligand and the binding pocket.

    • Pi-Pi Stacking: Can occur between aromatic rings of the ligand and protein residues.

  • Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, calculate the RMSD between the docked pose of the reference ligand and its crystallographic orientation. An RMSD value of less than 2.0 Å is generally considered a successful docking.[22][23]

  • Clustering Analysis: Group similar docked poses into clusters. The size of the cluster can sometimes indicate the stability of a particular binding mode.[22]

Hypothetical Docking Results and Interpretation

Below is a table summarizing hypothetical docking results for this compound against 5-LOX.

PoseBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
1 -8.5His367, His372, Gln558Hydrogen Bond, Pi-Alkyl
2 -8.2Leu368, Phe421, Ile406Hydrophobic, Van der Waals
3 -7.9His367, Leu414Hydrogen Bond, Hydrophobic

Interpretation:

The top-ranked pose with a binding energy of -8.5 kcal/mol suggests a strong predicted affinity of this compound for the 5-LOX active site. The key interactions involve hydrogen bonds with histidine and glutamine residues, which are often crucial for catalytic activity or ligand binding in enzymes. The pi-alkyl interaction further stabilizes the complex. The presence of multiple favorable interactions in the top-ranked pose provides a strong rationale for further experimental validation.

Conclusion and Future Directions

This application note has provided a detailed, step-by-step protocol for conducting a molecular docking study of this compound with a hypothetical protein target, 5-LOX. By following these guidelines, researchers can gain valuable insights into the potential binding modes and affinities of this compound, thereby guiding further drug discovery efforts.

It is imperative to remember that molecular docking is a computational prediction tool.[20] The results should always be interpreted in the context of the biological system and validated through experimental techniques such as in vitro binding assays and functional assays.[22] Future work could involve performing molecular dynamics simulations to assess the stability of the docked complex over time and synthesizing derivatives of this compound to explore the structure-activity relationship (SAR) based on the docking insights.

References

Application Notes and Protocols for the Synthesis of 5,7-Dimethylindolin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indolin-2-one Scaffold and the Potential of 5,7-Dimethylindolin-2-one

The indolin-2-one, or oxindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This versatile heterocyclic framework is at the core of numerous approved drugs and clinical candidates, most notably in the field of oncology as kinase inhibitors.[1][2][3][4] The structural rigidity of the bicyclic system, coupled with the hydrogen bonding capabilities of the lactam functionality, provides an ideal foundation for the design of potent and selective therapeutic agents.

This document provides a comprehensive guide to the synthesis of a specific, yet promising, derivative: This compound . The strategic placement of methyl groups at the 5 and 7 positions of the indolinone core can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and modulate its interaction with target proteins. While the broader class of indolin-2-ones has been extensively studied, this guide will focus on the nuanced synthesis and potential applications of this dimethylated analog, offering researchers a detailed protocol and the scientific rationale behind the experimental choices.

Medicinal Chemistry Applications: Targeting Protein Kinases in Oncology

The primary therapeutic rationale for synthesizing this compound lies in its potential as a kinase inhibitor. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] The indolin-2-one scaffold has proven to be a highly effective pharmacophore for the development of ATP-competitive kinase inhibitors.[1][2][3]

The substitution pattern on the indolin-2-one ring is crucial for determining kinase selectivity and potency. The methyl groups at the 5 and 7 positions of the title compound can project into specific hydrophobic pockets within the ATP-binding site of certain kinases, potentially enhancing binding affinity and selectivity. While specific biological data for this compound is emerging, the structure-activity relationships (SAR) of related oxindole-based kinase inhibitors suggest that this compound could be a valuable building block for the development of inhibitors targeting various kinase families, including but not limited to:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, a critical process in tumor growth and metastasis.[3]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.[3]

  • Fibroblast Growth Factor Receptors (FGFRs): Play a role in cell proliferation, differentiation, and survival.

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5]

The synthesis of this compound provides a platform for further functionalization, particularly at the 3-position, to generate a library of compounds for screening against a panel of kinases.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 3,5-dimethylaniline. This strategy involves the initial formation of the corresponding isatin, followed by a selective reduction of the 3-keto group.

Synthesis_Workflow cluster_0 Step 1: Isatin Synthesis cluster_1 Step 2: Selective Reduction 3,5-Dimethylaniline 3,5-Dimethylaniline 5,7-Dimethylisatin 5,7-Dimethylisatin 3,5-Dimethylaniline->5,7-Dimethylisatin Sandmeyer Isatin Synthesis (Chloral Hydrate, Hydroxylamine, H2SO4) 5,7-Dimethylisatin_2 5,7-Dimethylisatin This compound This compound 5,7-Dimethylisatin_2->this compound Wolff-Kishner Reduction (Hydrazine Hydrate, KOH)

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 5,7-Dimethylisatin via Sandmeyer Isatin Synthesis

The Sandmeyer isatin synthesis is a classical and reliable method for the preparation of isatins from anilines.[6][7][8][9] The reaction proceeds in two stages: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Protocol: Synthesis of 5,7-Dimethylisatin

Materials:

  • 3,5-Dimethylaniline[10][11]

  • Chloral Hydrate[6]

  • Hydroxylamine Hydrochloride[6]

  • Sodium Sulfate, anhydrous

  • Concentrated Sulfuric Acid

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Isonitrosoacetanilide Intermediate:

    • In a 1 L round-bottom flask equipped with a mechanical stirrer, dissolve 50 g of anhydrous sodium sulfate in 500 mL of deionized water.

    • To this solution, add 25 g (0.206 mol) of 3,5-dimethylaniline.

    • In a separate beaker, dissolve 42 g (0.254 mol) of chloral hydrate in 100 mL of deionized water. Add this solution to the aniline suspension.

    • In another beaker, prepare a solution of 45 g (0.647 mol) of hydroxylamine hydrochloride in 150 mL of deionized water. Add this solution to the reaction mixture.

    • Heat the mixture to 70-80 °C with vigorous stirring. The reaction is typically complete within 1-2 hours, indicated by the formation of a yellow precipitate.

    • Cool the mixture in an ice bath and collect the crude isonitrosoacetanilide by vacuum filtration. Wash the solid with cold water and dry thoroughly.

  • Cyclization to 5,7-Dimethylisatin:

    • Caution: This step involves the use of concentrated sulfuric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Slowly add 150 mL of concentrated sulfuric acid to a 500 mL beaker cooled in an ice bath.

    • Gradually add the dried isonitrosoacetanilide intermediate to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 20 °C.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 80-90 °C for 1 hour.

    • Carefully pour the hot reaction mixture onto crushed ice (approximately 500 g).

    • A red-orange precipitate of 5,7-dimethylisatin will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

    • The crude 5,7-dimethylisatin can be recrystallized from glacial acetic acid or ethanol to yield a product of high purity.[12]

Expertise & Experience: The success of the Sandmeyer synthesis, especially with substituted anilines, hinges on maintaining careful temperature control during the addition of the intermediate to sulfuric acid to prevent unwanted side reactions. The use of anhydrous sodium sulfate in the first step is not merely for a salting-out effect; it also helps to control the reaction medium's consistency.[13]

Part 2: Synthesis of this compound via Wolff-Kishner Reduction

The Wolff-Kishner reduction is a classic organic reaction used to deoxygenate carbonyl compounds to the corresponding methylene group.[14][15] In the case of isatins, the reaction can be controlled to selectively reduce the C3-keto group, leaving the C2-amide carbonyl intact. A microwave-assisted variation of this reaction offers a significant reduction in reaction time and often leads to cleaner products.[16][17]

Protocol: Microwave-Assisted Wolff-Kishner Reduction of 5,7-Dimethylisatin

Materials:

  • 5,7-Dimethylisatin

  • Hydrazine Hydrate (80% solution)[18][19]

  • Potassium Hydroxide (KOH)

  • Ethylene Glycol

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Formation of the Hydrazone:

    • In a 50 mL beaker, combine 1.0 g (5.7 mmol) of 5,7-dimethylisatin, 1.0 mL of hydrazine hydrate (80%), and 5 mL of ethylene glycol.

    • Cover the beaker with a watch glass and place it in a domestic microwave oven.

    • Irradiate at medium power (e.g., 450 W) for 30-60 seconds. The formation of the yellow hydrazone should be evident.

    • Allow the mixture to cool to room temperature.

  • Reduction to this compound:

    • In a separate 50 mL beaker, dissolve 0.5 g (8.9 mmol) of potassium hydroxide in 5 mL of ethylene glycol. This can be facilitated by brief microwave irradiation (10-15 seconds).

    • Add the cooled hydrazone mixture to the KOH/ethylene glycol solution.

    • Place the beaker back in the microwave and irradiate at medium power for 60-90 seconds. The reaction mixture will darken.

    • After cooling, dilute the reaction mixture with 20 mL of deionized water.

    • Acidify the solution to pH 2-3 with 1 M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expertise & Experience: The microwave-assisted protocol dramatically accelerates the reaction, which traditionally requires prolonged heating at high temperatures.[16][17] It is crucial to use a high-boiling solvent like ethylene glycol to reach the necessary temperature for the reduction to occur efficiently. The amount of hydrazine and base should be in excess to drive the reaction to completion. The acidification step is critical for protonating the resulting anion and allowing for the extraction of the final product.

Data Summary

CompoundStarting MaterialKey ReagentsReaction TypeTypical Yield
5,7-Dimethylisatin 3,5-DimethylanilineChloral hydrate, Hydroxylamine HCl, H₂SO₄Sandmeyer Synthesis70-80%
This compound 5,7-DimethylisatinHydrazine hydrate, KOHWolff-Kishner Reduction60-75%

Conclusion and Future Directions

This guide provides a robust and efficient two-step synthesis for this compound, a valuable scaffold for medicinal chemistry research. The detailed protocols, grounded in established organic chemistry principles, offer a reliable pathway for researchers to access this compound. The potential of this compound as a precursor for novel kinase inhibitors warrants further investigation. Future work should focus on the diversification of the 3-position of the indolin-2-one core and the subsequent screening of these derivatives against a broad panel of protein kinases to identify novel therapeutic leads for the treatment of cancer and other diseases. The structure-activity relationship studies of these new compounds will be crucial in guiding the design of more potent and selective inhibitors.[4][5]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 2, 2026

Welcome to the technical support guide for the synthesis of 5,7-Dimethylindolin-2-one. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reaction for higher yields and purity.

The guidance provided is centered on a common and reliable method for synthesizing substituted indolin-2-ones: the catalytic reductive cyclization of a corresponding α-halo-nitro-aromatic compound. This approach offers a robust pathway to the desired scaffold.

Assumed Synthetic Pathway: Reductive Cyclization

The synthesis of this compound is often achieved via a two-step process starting from commercially available 2,4-dimethylaniline. The first step is the α-chloroacetylation of the aniline, followed by an intramolecular Friedel-Crafts reaction to form an isatin intermediate, which is then reduced. A more direct and modern approach, which we will focus on for troubleshooting, involves the reductive cyclization of an appropriately substituted nitroarene. The key precursor, ethyl 2-(2,4-dimethyl-6-nitrophenyl)acetate, can be synthesized from 2-nitro-m-xylene. The final step is a catalytic hydrogenation which simultaneously reduces the nitro group and facilitates cyclization.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Cyclization 2_nitro_m_xylene 2-Nitro-m-xylene precursor Ethyl 2-(2,4-dimethyl-6-nitrophenyl)acetate 2_nitro_m_xylene->precursor e.g., Reaction with ethyl chloroacetate final_product This compound precursor->final_product H2, Pd/C or Pt/C (Catalytic Hydrogenation)

Caption: General synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: What is a realistic yield for the reductive cyclization to this compound?

A1: For catalytic hydrogenation-mediated reductive cyclizations, yields can vary significantly based on the catalyst, solvent, pressure, and temperature. Well-optimized procedures for similar substituted indolinones can achieve yields from 70% to over 90%. However, if you are developing this procedure for the first time, a yield of 50-60% should be considered a successful starting point.

Q2: What are the most critical parameters to control in this synthesis?

A2: The three most critical parameters are:

  • Catalyst Activity: The quality and activity of your hydrogenation catalyst (e.g., Palladium on Carbon) are paramount. Catalysts can be poisoned by impurities or become deactivated through improper handling.

  • Hydrogen Atmosphere: Ensuring a complete and consistent hydrogen atmosphere (either by balloon or at pressure) is crucial for the reduction of the nitro group.

  • Reaction Temperature: While many hydrogenations run at room temperature, some may require gentle heating to achieve a reasonable reaction rate. However, excessive heat can lead to side product formation.

Q3: How can I reliably confirm the structure and purity of my final product?

A3: A combination of analytical techniques is recommended.

  • ¹H and ¹³C NMR Spectroscopy: This is the gold standard for structural confirmation. The spectra should show the characteristic peaks for the dimethyl-substituted aromatic ring, the methylene group (CH₂) of the indolinone core, and the NH proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₁NO, MW: 161.20 g/mol ).

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the sample and identify the presence of any starting material or byproducts.

Troubleshooting Guide

Problem Area 1: Low or No Product Yield

Q: My reaction has run to completion, but the isolated yield is extremely low or zero. What went wrong?

A: This is a common but frustrating issue. Let's break down the potential causes from most to least likely.

  • Inactive Catalyst: The hydrogenation catalyst is the most likely culprit.

    • Cause: Catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) can be "poisoned" by sulfur-containing compounds (e.g., residual thiols from other lab members' work), strong coordinating ligands, or certain metal ions.[1] They can also be deactivated by oxidation if handled improperly in the air for extended periods.

    • Troubleshooting Steps:

      • Use a fresh bottle of catalyst: Always use a catalyst from a newly opened or properly stored container.

      • Handle under inert gas: When weighing and adding the catalyst, do so under a stream of nitrogen or argon to minimize air exposure, especially for pyrophoric catalysts like dry Pd/C.

      • Increase catalyst loading: As a diagnostic, doubling the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning issues. If this works, it strongly suggests a catalyst activity problem.

  • Inefficient Hydrogen Delivery: The nitro group reduction is dependent on the availability of hydrogen at the catalyst surface.

    • Cause: A poor seal on your reaction vessel can lead to the loss of your hydrogen atmosphere. If using a balloon, it may not provide sufficient pressure for a difficult reduction.

    • Troubleshooting Steps:

      • Check for leaks: Ensure all joints and septa are well-sealed.

      • Purge thoroughly: Before introducing hydrogen, purge the reaction vessel with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove all oxygen. Then, perform several vacuum/hydrogen backfill cycles.

      • Use a pressure reactor: For stubborn reactions, moving from a hydrogen balloon to a Parr shaker or a similar hydrogenation apparatus that allows for positive pressure (e.g., 30-50 psi) can dramatically increase the reaction rate and yield.[2]

  • Poor Quality Starting Material: The purity of your nitro-precursor is crucial.

    • Cause: Impurities in the starting material can interfere with the reaction or act as catalyst poisons.

    • Troubleshooting Steps:

      • Re-purify the starting material: Purify the ethyl 2-(2,4-dimethyl-6-nitrophenyl)acetate by column chromatography before the reaction.

      • Confirm identity: Run an NMR of your starting material to ensure it is the correct compound and free from significant impurities.

Problem Area 2: Incomplete Reaction

Q: My TLC/LC-MS shows a large amount of starting material remaining, even after extended reaction time. What should I do?

A: This indicates a slow or stalled reaction. Assuming you've already considered the catalyst and hydrogen delivery issues above, here are the next steps.

  • Sub-optimal Solvent or Temperature:

    • Cause: The chosen solvent may not be ideal for substrate solubility or catalyst performance. The reaction may simply be too slow at room temperature.

    • Troubleshooting Steps:

      • Solvent Choice: Solvents like ethanol, methanol, or ethyl acetate are common for hydrogenations. Ensure your starting material is fully dissolved. Sometimes, adding a co-solvent like acetic acid can activate the catalyst and improve performance for indole reductions, though it should be used cautiously.[3]

      • Increase Temperature: Gently warm the reaction to 40-50 °C. Monitor the reaction by TLC/LC-MS every hour. Do not overheat, as this can promote side reactions.

  • Mechanical Agitation:

    • Cause: This is a heterogeneous reaction. The substrate, hydrogen gas, and solid catalyst must all come together. Inefficient stirring prevents this.

    • Troubleshooting Steps:

      • Increase Stir Rate: Ensure the reaction is being stirred vigorously enough to keep the catalyst suspended evenly throughout the solution. A flat-bottomed flask is not ideal; a round-bottomed flask with a properly sized stir bar is better.

      • Use a Parr Shaker: A hydrogenation apparatus that physically shakes the reaction vessel provides superior mixing and gas-liquid-solid contact compared to a simple stir plate.

Problem Area 3: Formation of Impurities

Q: My desired product is forming, but I have significant side products that are difficult to separate. What are they and how can I avoid them?

A: Impurity formation often results from over-reduction or alternative reaction pathways.

  • Over-reduction to the Aminoethylbenzene:

    • Cause: If the cyclization step is slow, the intermediate amine (formed after nitro reduction) can sometimes undergo hydrogenolysis before it has a chance to cyclize, leading to the formation of ethyl 2-(6-amino-2,4-dimethylphenyl)acetate.

    • Troubleshooting Steps:

      • Use a less aggressive catalyst: Platinum catalysts (like Pt/C) can sometimes be more prone to over-reduction than palladium catalysts (Pd/C).[2] Consider screening different catalysts.

      • Optimize Temperature: Lowering the reaction temperature can often favor the desired cyclization over side reactions.

      • Monitor Closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC/LC-MS) to prevent further reduction of the product or intermediates.

  • Formation of Dimeric or Polymeric Byproducts:

    • Cause: The intermediate amino-ester could potentially react intermolecularly (with another molecule) instead of intramolecularly (cyclizing). This is more likely at high concentrations.

    • Troubleshooting Steps:

      • Run at higher dilution: Halving the concentration of your reaction (i.e., doubling the solvent volume) can favor the intramolecular cyclization pathway.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for this compound

This is a representative protocol and may require optimization.

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(2,4-dimethyl-6-nitrophenyl)acetate (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (or methanol) to achieve a concentration of approximately 0.1 M. Stir until the starting material is fully dissolved.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol %). Safety Note: Some dry catalysts can be pyrophoric. Handle with care.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle 3-5 times. Leave the final balloon of hydrogen attached.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent (ethanol or ethyl acetate).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Key Parameter Optimization Summary

ParameterStandard ConditionLow Yield/RateHigh Impurity
Catalyst 10% Pd/C, 5 mol%Increase loading to 10 mol%; Use fresh catalystScreen other catalysts (e.g., Pt/C); Lower loading
H₂ Pressure Balloon (1 atm)Use a pressure vessel (30-50 psi)Not typically a cause
Temperature Room TemperatureIncrease to 40-50 °CDecrease to 0-10 °C
Solvent Ethanol / MethanolEnsure full solubility; Try Ethyl AcetateTry a less polar solvent
Concentration 0.1 MNot a primary factor for rateDecrease to 0.05 M (higher dilution)

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue: Low Yield / Incomplete check_catalyst Is the catalyst fresh and handled properly? start->check_catalyst check_H2 Is the H₂ setup secure and properly purged? check_catalyst->check_H2 Yes action_catalyst Use fresh catalyst. Increase loading (e.g., 10 mol%). check_catalyst->action_catalyst No check_conditions Are temperature and stirring adequate? check_H2->check_conditions Yes action_H2 Re-purge system. Use pressure reactor. check_H2->action_H2 No check_sm Is the starting material pure? check_conditions->check_sm Yes action_conditions Increase temperature to 40-50 °C. Ensure vigorous stirring. check_conditions->action_conditions No action_sm Re-purify starting material. check_sm->action_sm No end_resolve Problem Resolved check_sm->end_resolve Yes action_catalyst->check_H2 Re-run action_H2->check_conditions Re-run action_conditions->check_sm Re-run action_sm->end_resolve Re-run

Caption: Logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of 5,7-Dimethylindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,7-Dimethylindolin-2-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. As a scaffold found in numerous biologically active molecules, achieving high purity is critical for reliable downstream applications, from biological screening to API (Active Pharmaceutical Ingredient) development.[1][2]

This document moves beyond simple protocols to explain the underlying principles, helping you make informed decisions during your purification workflows. We will address common challenges and provide robust, field-tested solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound derivatives?

A1: The most effective and widely used purification techniques for this class of compounds are flash column chromatography and recrystallization.[3]

  • Flash Column Chromatography: This is the workhorse method for separating the target compound from by-products, unreacted starting materials, and other impurities, especially when dealing with complex crude mixtures.[4][5] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[4]

  • Recrystallization: This is a highly effective and economical method for purifying solid compounds that are already at a moderate-to-high level of purity (e.g., >90%). The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[1][4]

  • Preparative High-Performance Liquid Chromatography (HPLC): For applications requiring the highest purity (>99.5%), or for separating challenging mixtures like diastereomers, preparative HPLC is the method of choice.[5]

Q2: What are the common impurities I might encounter when synthesizing this compound derivatives?

A2: Impurities are highly dependent on the synthetic route, but several classes are common.[6]

  • Unreacted Starting Materials: The synthesis may not go to completion, leaving residual starting materials in your crude product. For instance, if using a Fischer indole synthesis approach, you might find residual 2,4-dimethylphenylhydrazine.[7]

  • Reaction By-products: These are new chemical entities formed through side reactions. For example, in aldol-type condensations at the C3 position, self-condensation of the aldehyde or ketone partner can occur.[8]

  • Isomeric Impurities: Depending on the reaction conditions, formation of other regioisomers is possible, though the directing effects of the methyl groups on the indolinone core typically favor specific outcomes.[7]

  • Degradation Products: Indolin-2-one derivatives can be susceptible to air oxidation, particularly at the C3 position, which can lead to the formation of colored isatin-like by-products.[9] It is advisable to store the compounds in a cool, dark place, and under an inert atmosphere for long-term storage.[9]

Q3: How do the 5,7-dimethyl groups affect the purification strategy compared to the parent indolin-2-one?

A3: The two methyl groups are electron-donating and increase the lipophilicity (non-polar character) of the molecule. This has a direct impact on solubility and chromatographic behavior.

  • Chromatography: You will likely need a less polar mobile phase (eluent) to achieve an optimal Rf value (0.2-0.4) on silica gel TLC compared to the unsubstituted indolin-2-one. For example, if a 50:50 mixture of hexane and ethyl acetate is used for the parent compound, a system like 70:30 or 80:20 hexane/ethyl acetate might be a better starting point for the 5,7-dimethyl derivative.

  • Solubility for Recrystallization: The increased lipophilicity means the compound will be more soluble in non-polar organic solvents (like toluene or hexanes) and less soluble in polar solvents (like water or methanol). This shift in solubility is a key consideration when screening for an appropriate recrystallization solvent.

Purification Workflow Decision Guide

This diagram outlines a logical approach to selecting your purification strategy based on the initial assessment of your crude product.

Purification_Strategy start Start: Crude Product assess_purity Assess Crude Purity & Complexity (TLC/¹H NMR) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid high_purity Purity >90%? One major spot by TLC? is_solid->high_purity Yes complex_mixture Complex Mixture or Oil is_solid->complex_mixture No (Oil) recrystallize Primary Method: Recrystallization high_purity->recrystallize Yes high_purity->complex_mixture No recrystallize_protocol Follow Protocol 1: Recrystallization & Solvent Screening recrystallize->recrystallize_protocol final_purity Assess Final Purity recrystallize->final_purity chromatography Primary Method: Flash Column Chromatography complex_mixture->chromatography chromatography_protocol Follow Protocol 2: Flash Column Chromatography chromatography->chromatography_protocol chromatography->final_purity

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

ProblemPotential Cause(s)Recommended Solutions & Explanations
Recrystallization: Compound "Oils Out" Instead of Forming Crystals 1. The boiling point of the solvent is higher than the melting point of your compound. 2. The solution is supersaturated with impurities, inhibiting crystal lattice formation. 3. Cooling is occurring too rapidly.1. Change Solvents: Choose a solvent with a lower boiling point. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create a nucleation site. Adding a "seed crystal" of pure material can also be highly effective.[10] 3. Slow Down: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This provides time for an ordered crystal lattice to form, which is more effective at excluding impurities.[9]
Recrystallization: Very Low Yield/Recovery 1. The compound has significant solubility in the solvent, even at low temperatures. 2. Too much solvent was used for the dissolution step.1. Use a Solvent Mixture: A two-solvent system is often the solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution just becomes cloudy. Add a few drops of the good solvent to clarify and then cool slowly.[10] 2. Reduce Solvent Volume: Concentrate the mother liquor (the solution left after filtering the crystals) by boiling off some solvent and attempt a second crystallization to recover more product.
Column Chromatography: Poor Separation (Overlapping Spots on TLC) 1. The mobile phase (eluent) is too polar. 2. The column was improperly packed or overloaded with crude material.1. Optimize Eluent: The polarity of the eluent is critical.[9] If your spots are running too close together at the top of the TLC plate (high Rf), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., move from 70:30 Hexane/EtOAc to 90:10). Aim for a difference in Rf values of at least 0.2 between your product and the nearest impurity. 2. Proper Technique: Ensure the silica bed is uniform and free of air bubbles.[10] As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Dissolve the crude material in a minimal amount of solvent for loading ("wet loading") or adsorb it onto a small amount of silica gel ("dry loading") for sharper bands.[11]
General: Product is Colored (e.g., Yellow or Brown) When it Should be White/Off-White 1. Presence of highly conjugated or oxidized impurities.1. Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. The colored impurities adsorb to the charcoal's surface. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal, then allow the clear filtrate to cool and crystallize.[9] 2. Chromatography: These colored impurities are often highly polar and will stick to the baseline on a silica gel column, allowing you to elute your less-polar, pure product.

Experimental Protocols

Protocol 1: Step-by-Step Recrystallization & Solvent Screening

This protocol provides a systematic way to identify a suitable solvent for recrystallization.

  • Solvent Screening:

    • Place approximately 20-30 mg of your crude, solid material into several small test tubes.

    • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixture) dropwise at room temperature, just enough to cover the solid. Observe if the solid dissolves. A good solvent will not dissolve the compound at room temperature.[9]

    • Gently heat the tubes that did not show solubility at room temperature in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Note the solvents in which your compound is soluble when hot.

    • Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

    • Ideal Outcome: The best solvent is one in which the compound is sparingly soluble at room temperature, highly soluble when hot, and forms a large quantity of crystalline precipitate upon cooling.[9]

  • Bulk Recrystallization:

    • Place your crude this compound derivative in an Erlenmeyer flask (its conical shape reduces solvent evaporation).

    • Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.

    • If colored impurities are present, this is the stage to add activated charcoal.

    • If you used charcoal or if there are insoluble impurities, perform a hot filtration.

    • Cover the flask with a watch glass and allow it to cool undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

    • Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Step-by-Step Flash Column Chromatography

This protocol outlines the standard procedure for purification using a silica gel column.

  • TLC Analysis & Mobile Phase Selection:

    • Develop a TLC of your crude material in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • The optimal system will show good separation between your desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.[9]

  • Column Packing:

    • Securely clamp a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[11]

    • Prepare a slurry of silica gel in your chosen eluent (the "mobile phase").[11]

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle, then add another layer of sand on top to protect the silica bed.[11]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of a relatively polar solvent (like dichloromethane or ethyl acetate) to ensure it is fully dissolved.

    • Add this concentrated solution carefully and evenly to the top of the column.

    • Alternatively, for better separation, use the "dry loading" method: dissolve the crude product, add a small amount of silica gel, and remove the solvent via rotary evaporation. Carefully add the resulting free-flowing powder to the top of the column.[11]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or house air) to push the solvent through the column at a steady rate.

    • Collect the eluent in a series of numbered test tubes or flasks.[11]

    • Monitor the separation by spotting fractions onto TLC plates. Combine the fractions that contain your pure product.[11]

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield your purified this compound derivative.[11]

References

Technical Support Center: Crystallization of 5,7-Dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5,7-Dimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of obtaining high-purity crystalline material. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your results.

Part 1: The Crystallization Workflow - A Conceptual Overview

Crystallization is a powerful purification technique driven by the principle of differential solubility. The goal is to create a supersaturated solution , a metastable state where the concentration of the solute (your compound) exceeds its solubility at a given temperature.[1][2] From this state, the compound can precipitate out of the solution in an ordered, crystalline lattice, ideally excluding impurities.

The entire process hinges on the careful control of supersaturation , as this is the driving force for both crystal nucleation (the birth of new crystals) and growth (the increase in size of existing crystals).[1][3] A poorly controlled process can lead to a host of issues, which we will address in the troubleshooting section.

Below is a conceptual workflow for a standard cooling crystallization experiment.

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Drying A 1. Dissolution Dissolve crude this compound in minimum hot solvent B 2. Hot Filtration (Optional) Remove insoluble impurities A->B C 3. Cooling & Nucleation Allow solution to cool slowly, inducing supersaturation and crystal formation B->C D 4. Crystal Growth (Maturation) Allow crystals to grow at a controlled temperature to improve size and purity C->D E 5. Isolation Collect crystals via vacuum filtration D->E F 6. Washing Wash with a small amount of cold crystallization solvent E->F G 7. Drying Dry crystals under vacuum to remove residual solvent F->G

Caption: General workflow for cooling crystallization.

Part 2: Troubleshooting Guide in Q&A Format

This section addresses common issues encountered during the crystallization of this compound and related indolinone derivatives.

Q1: I've cooled my solution, but no crystals have formed. What's happening?

A1: This is a classic sign that your solution has not reached a sufficient level of supersaturation to initiate spontaneous nucleation. The solution is likely in a metastable state where it is supersaturated but lacks the energy to form initial crystal nuclei.[1][4]

Causality & Solutions:

  • Insufficient Concentration: You may have used too much solvent. The concentration of your compound is below the saturation point even at the lower temperature.

    • Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again. If you are unsure, you can test this by dipping a glass rod in the solution; if a solid residue forms upon evaporation, your compound is present.[5]

  • High Energy Barrier for Nucleation: Sometimes, even in a supersaturated state, the energy barrier to form the first crystal nucleus is too high.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can serve as a template for nucleation.

    • Solution 2: Seeding: Introduce a "seed crystal" – a tiny speck of the pure compound – into the solution.[2] This provides a pre-formed template for other molecules to deposit onto, bypassing the initial nucleation energy barrier.

    • Solution 3: Supercooling: Cool the solution to a much lower temperature (e.g., in an ice bath or refrigerator) to dramatically increase the supersaturation level, which can force nucleation. Be aware this may lead to smaller crystals.[6][7]

Q2: My compound separated as an oily liquid instead of solid crystals. What is "oiling out" and how do I fix it?

A2: "Oiling out" occurs when the solute's concentration exceeds its solubility to such a great extent that it comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when a solution is cooled too quickly or when the solvent is a very poor solvent for the compound at the lower temperature. The resulting oil is an impure, supercooled liquid of your compound.

Causality & Solutions:

  • Solution Saturated at Too High a Temperature: The boiling point of your solvent may be higher than the melting point of your compound (or a eutectic mixture of your compound and the solvent).

    • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation temperature. Then, allow the solution to cool much more slowly. A slower cooling rate gives molecules more time to orient themselves into an ordered crystal lattice.[8]

  • Excessive Supersaturation: The solution became too highly supersaturated too quickly.

    • Solution: Reheat to redissolve the oil. Add a bit more solvent and attempt to induce crystallization via seeding or scratching at a higher temperature, just below the point of saturation. This encourages growth on a nucleus rather than phase separation.

Q3: The crystallization was very fast, yielding a fine powder. Why is this a problem and how can I get larger crystals?

A3: Rapid crystallization results in the formation of many small crystals because nucleation dominates over crystal growth.[1] When supersaturation is very high, countless nuclei form simultaneously, competing for the available solute and leaving little opportunity for any single crystal to grow large.[6]

Why it's a problem:

  • Purity: Fine powders have a very high surface area, which can trap impurities from the mother liquor. Larger, well-formed crystals are typically purer because the slow, ordered growth process tends to exclude molecules that do not fit perfectly into the crystal lattice.[8]

  • Handling: Very fine powders can be difficult to filter and wash effectively, potentially leading to lower yields and higher residual solvent content.

Solutions to Promote Larger Crystals:

  • Reduce the Cooling Rate: This is the most critical factor. Slow cooling keeps the level of supersaturation low, favoring crystal growth over nucleation.[6][7][9] Allow the flask to cool to room temperature on the benchtop, insulated with a cloth, before moving it to a colder environment.

  • Reduce Supersaturation: Use slightly more of the hot solvent than the absolute minimum required to dissolve the compound. This lowers the overall supersaturation level at any given temperature during cooling.[5]

  • Use a Different Solvent System: A solvent in which the compound has slightly higher solubility at room temperature will often yield larger crystals.

G supersaturation Supersaturation Level slow_cooling Low Supersaturation (Slow Cooling) supersaturation->slow_cooling Controlled via slow cooling fast_cooling High Supersaturation (Fast Cooling) supersaturation->fast_cooling Caused by fast cooling growth Crystal Growth Dominates slow_cooling->growth nucleation Nucleation Dominates fast_cooling->nucleation large_crystals Result: Fewer, Larger, Purer Crystals growth->large_crystals small_crystals Result: Many, Smaller, Less Pure Crystals nucleation->small_crystals

Caption: Impact of cooling rate on crystallization outcome.

Q4: My final yield is very low. What are the common causes of product loss?

A4: Low yield is a frequent and frustrating issue. It can stem from several points in the crystallization process.[5]

Potential Causes & Solutions:

  • Using Too Much Solvent: This is the most common reason. Your compound has some solubility even in the cold solvent. Using an excessive amount means a significant portion of your product will remain dissolved in the mother liquor.

    • Solution: Always use the minimum amount of hot solvent necessary to fully dissolve the crude solid. To recover some lost product, you can try to partially evaporate the mother liquor and cool it again to get a second crop of crystals, though this crop may be less pure.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel.

    • Solution: Ensure your funnel and receiving flask are pre-heated (e.g., in an oven or with hot solvent vapor) before filtration. Use a fluted filter paper for a faster filtration rate.

  • Inefficient Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.

    • Solution: Wash the crystals on the filter with a minimal amount of ice-cold crystallization solvent. Break the vacuum, add the cold solvent to form a slurry, and then reapply the vacuum.

  • Incomplete Transfer: Mechanical losses from product sticking to glassware.

    • Solution: Use a rubber policeman to scrape the flask thoroughly. You can use a small amount of the filtrate (mother liquor) to rinse the flask and transfer the remaining crystals to the funnel.

Part 3: Essential Protocols & Data

Protocol 1: Systematic Solvent Selection

The choice of solvent is paramount. An ideal solvent should:

  • Dissolve the compound completely when hot.

  • Dissolve the compound poorly or not at all when cold.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound.

Procedure:

  • Place ~20-30 mg of your crude this compound into a small test tube.

  • Add a potential solvent dropwise at room temperature, vortexing after each drop. If the solid dissolves readily at room temperature, it is not a suitable solvent.

  • If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. A good solvent will produce a large amount of crystalline solid. Repeat this process with several different solvents to find the optimal one.

Data Table: Properties of Common Crystallization Solvents

This table provides data on common laboratory solvents to assist in your selection process. The ideal solvent for this compound should be determined empirically using the protocol above.

SolventFormulaBoiling Point (°C)Polarity (Dielectric Const.)Notes
WaterH₂O10080.1For polar compounds.
EthanolC₂H₆O78.524.6Good general-purpose polar protic solvent.[10]
MethanolCH₄O64.732.7More polar than ethanol.[10]
IsopropanolC₃H₈O82.519.9Less polar than ethanol.
Ethyl AcetateC₄H₈O₂77.16.0Medium polarity, good for many organics.[11][12]
AcetoneC₃H₆O56.221.0Polar aprotic, dissolves many organics.[10]
TolueneC₇H₈110.62.4Non-polar, good for less polar compounds.[13]
Heptane/HexaneC₇H₁₆/C₆H₁₄98/69~1.9Very non-polar, often used as an anti-solvent.[10]
AcetonitrileC₂H₃N81.636.6Polar aprotic solvent.[10]

Data sourced from multiple chemical reference tables.[10][14]

References

Technical Support Center: Optimizing Reaction Conditions for N-alkylation of 5,7-Dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 5,7-Dimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and refine your experimental design for optimal results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the N-alkylation of indolin-2-ones.

Q1: What are the key challenges in the N-alkylation of this compound?

The primary challenge in the N-alkylation of indolin-2-ones, including the 5,7-dimethyl derivative, is achieving high regioselectivity. The indolin-2-one scaffold possesses two potentially nucleophilic sites: the nitrogen atom (N-1) and the carbon at the 3-position (C-3). Competition between N-alkylation and C-alkylation is a common issue.[1][2] The relative acidity of the N-H and C-3 protons, steric hindrance, and the specific reaction conditions employed all play a critical role in determining the final product distribution.

Q2: How does the structure of this compound influence the reaction?

The two methyl groups on the aromatic ring of this compound are electron-donating. This electronic effect can slightly increase the nucleophilicity of the entire scaffold. However, their placement at the 5 and 7 positions does not significantly sterically hinder the nitrogen atom, meaning that N-alkylation should be feasible with a wide range of alkylating agents.

Q3: What are the most suitable bases for this reaction?

The choice of base is critical for selective deprotonation of the nitrogen atom. Strong, non-nucleophilic bases are generally preferred to generate the N-anion without promoting side reactions.

  • Sodium hydride (NaH) is a very effective and commonly used strong base for this purpose.[3]

  • Weaker bases like potassium carbonate (K2CO3) can also be effective, particularly with more reactive alkylating agents or under phase-transfer catalysis conditions.[4][5]

  • For substrates with sensitive functional groups, milder organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be considered.

Q4: Which solvents are recommended for the N-alkylation of indolin-2-ones?

Polar aprotic solvents are generally the best choice as they can solvate the cation of the base and the resulting N-anion without interfering with the nucleophilic attack.

  • N,N-Dimethylformamide (DMF) and tetrahydrofuran (THF) are standard choices that often give good results.[3]

  • Acetonitrile (MeCN) and acetone can also be used, though they may be less effective than DMF in some cases.[4] It is crucial to use anhydrous (dry) solvents, especially when working with strong bases like NaH, as moisture will quench the base and inhibit the reaction.[3]

Q5: What types of alkylating agents can be used?

A wide variety of alkylating agents can be employed, with reactivity generally following the order: alkyl iodides > alkyl bromides > alkyl chlorides. Common examples include:

  • Alkyl halides (e.g., methyl iodide, benzyl bromide)

  • Dialkyl sulfates (e.g., dimethyl sulfate)

  • Alcohols can also be used as alkylating agents in the presence of a suitable catalyst.[6][7]

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the N-alkylation of this compound.

Issue 1: Low or No Product Formation

Potential Causes and Solutions:

  • Poor Quality of Reagents: Ensure all starting materials, including the this compound, alkylating agent, and solvents, are of high purity. Impurities can inhibit the reaction or lead to unwanted side products.[8]

  • Inactive Base: If using a strong base like sodium hydride, ensure it is fresh and has been handled under anhydrous conditions. NaH can react with atmospheric moisture and lose its activity.[3]

  • Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy barrier. Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition.[8]

  • Incorrect Reaction Time: The reaction may be slower than anticipated. Monitor the reaction progress regularly using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Atmospheric Moisture: For reactions employing moisture-sensitive reagents like NaH, it is imperative to use dry solvents and maintain an inert atmosphere (e.g., nitrogen or argon).[3]

Issue 2: Formation of C-3 Alkylated Side Product

Potential Causes and Solutions:

  • Incomplete Deprotonation: If the base is not strong enough or is used in insufficient quantity, a significant concentration of the neutral indolin-2-one will remain. This can lead to competitive C-3 alkylation.[3] Consider using a stronger base or a slight excess of the current base.

  • Reaction Conditions: Classical conditions using a strong base like NaH in a polar aprotic solvent like DMF or THF generally favor N-alkylation.[3]

  • Protecting Groups: In cases where C-3 alkylation is persistent, a temporary protecting group can be installed at the C-3 position to block this site, directing alkylation exclusively to the nitrogen.[4][9]

Issue 3: Formation of Dialkylated Products

Potential Causes and Solutions:

  • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[3] Adding the alkylating agent dropwise to the reaction mixture can also help to maintain a low concentration and reduce the likelihood of a second alkylation event.[3]

  • Reaction Time and Temperature: Carefully monitor the reaction and stop it once the desired mono-N-alkylated product has formed. Lowering the reaction temperature may also help to control reactivity and prevent over-alkylation.[3]

  • Steric Hindrance: Using a bulkier alkylating agent can disfavor a second alkylation due to increased steric hindrance.[3]

Issue 4: Difficulty in Product Purification

Potential Causes and Solutions:

  • Polarity of Products and Starting Materials: The N-alkylated product will be less polar than the starting this compound. This difference in polarity can be exploited for purification by flash column chromatography on silica gel.[10]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[10]

  • Aqueous Workup: A standard aqueous workup is typically performed to remove the base and any water-soluble byproducts. This involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent like ethyl acetate.[3]

Experimental Protocols

General Protocol for N-Alkylation using Sodium Hydride
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

Data Summary Table
ParameterRecommended ConditionRationale
Base NaH (1.1 eq.)Strong, non-nucleophilic base to ensure complete deprotonation of the N-H.[3]
Solvent Anhydrous DMF or THFPolar aprotic solvent to facilitate the SN2 reaction.[3]
Alkylating Agent Alkyl halide (1.1 eq.)Good electrophile for the SN2 reaction.
Temperature 0 °C to room temperatureAllows for controlled deprotonation and subsequent alkylation.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the strong base by atmospheric moisture.[3]

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry flask under inert atmosphere B Add this compound (1.0 eq) A->B C Add anhydrous DMF B->C D Cool to 0 °C C->D E Add NaH (1.1 eq) D->E F Stir at 0 °C, then warm to RT E->F G Cool to 0 °C F->G H Add alkylating agent (1.1 eq) G->H I Warm to RT and monitor H->I J Quench with H2O or aq. NH4Cl I->J K Extract with organic solvent J->K L Wash, dry, and concentrate K->L M Purify by column chromatography L->M

Caption: General workflow for the N-alkylation of this compound.

Troubleshooting Decision Tree

G Start Reaction Issue Q1 Low or No Yield? Start->Q1 Q2 C-3 Alkylation? Start->Q2 Q3 Dialkylation? Start->Q3 Sol1 Check Reagent Purity Verify Base Activity Increase Temperature Extend Reaction Time Ensure Anhydrous Conditions Q1->Sol1 Yes Sol2 Use Stronger Base Optimize Solvent Consider Protecting Group Q2->Sol2 Yes Sol3 Control Stoichiometry Lower Temperature Monitor Reaction Closely Q3->Sol3 Yes

Caption: Decision tree for troubleshooting common N-alkylation issues.

References

Technical Support Center: Scale-Up Synthesis of 5,7-Dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Desk of a Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5,7-Dimethylindolin-2-one. This document is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to pilot or production scale. We will address common challenges through a detailed troubleshooting guide and frequently asked questions, focusing on the underlying chemical principles to empower you to make informed decisions.

Introduction: The Scale-Up Challenge

This compound is a substituted oxindole, a privileged scaffold in medicinal chemistry. While its synthesis may appear straightforward on a lab scale, scaling up introduces significant challenges related to reaction kinetics, heat transfer, mass transport, and impurity management. A process that yields a clean product with 85% efficiency at 10 grams can quickly become a low-yielding, purification nightmare at 10 kilograms if scale-dependent factors are not properly addressed. This guide provides practical, field-tested insights to overcome these hurdles.

Section 1: Common Synthetic Pathways & Scale-Up Considerations

The synthesis of this compound typically involves the cyclization of a substituted aniline derivative. A common and plausible route begins with 2,4-dimethylaniline, proceeding through N-acylation followed by an intramolecular cyclization. Another approach could involve the reduction of a corresponding substituted indole.

A generalized workflow for a common synthetic approach is outlined below. Each step presents unique scaling challenges that we will address in the subsequent sections.

G cluster_0 Upstream Processing cluster_1 Core Synthesis cluster_2 Downstream Processing A 2,4-Dimethylaniline (Starting Material) B N-acylation (e.g., with Chloroacetyl Chloride) A->B Step 1 C Intramolecular Cyclization (e.g., Friedel-Crafts) B->C Step 2 D Crude this compound C->D Quench & Workup E Purification (Crystallization / Chromatography) D->E Step 3 F Final Product (API / Intermediate) E->F Drying & Milling

Caption: Generalized workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.

Q1: My yield has dropped significantly after scaling the intramolecular cyclization step. What are the likely causes and how can I fix it?

This is a classic scale-up problem often rooted in heat and mass transfer limitations.

Possible Cause 1: Poor Heat Management The Friedel-Crafts cyclization is often highly exothermic. On a small scale, a simple ice bath can dissipate heat effectively. In a large reactor, the surface-area-to-volume ratio decreases dramatically, making heat removal inefficient.[1][2] This can lead to localized "hot spots" where the temperature spikes, causing thermal degradation of the starting material and product, and promoting side reactions.

Solutions:

  • Controlled Reagent Addition: Instead of adding the Lewis acid catalyst (e.g., AlCl₃) all at once, add it portion-wise or as a solution/slurry at a controlled rate. This allows the reactor's cooling system to keep pace with heat generation.

  • Reverse Addition: Consider adding the substrate solution to a slurry of the Lewis acid in the solvent.

  • Reactor Choice: Ensure you are using a jacketed reactor with an appropriate heat transfer fluid and efficient overhead stirring to maintain a homogenous temperature profile.

  • Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow reactor offers superior heat transfer and precise temperature control, virtually eliminating hot spots.[2]

Possible Cause 2: Inefficient Mixing Inadequate mixing in large vessels can lead to localized concentration gradients.[1] This means some parts of the reaction mixture may have an excess of the catalyst while others are substrate-rich, leading to incomplete conversion and the formation of byproducts.

Solutions:

  • Optimize Agitation: Ensure the impeller design and stirring speed are sufficient to achieve homogeneity for the given batch volume and viscosity. Baffles within the reactor are crucial to prevent vortexing and promote top-to-bottom mixing.

  • Solvent Volume: Increasing the solvent volume can reduce viscosity and improve mixing, though this has implications for throughput and downstream processing.

Possible Cause 3: Impurity Profile of Starting Materials The purity of starting materials is critical. Impurities that were negligible at the lab scale can accumulate and interfere with the reaction at a larger scale, potentially poisoning the catalyst or promoting side reactions.[1]

Solutions:

  • Incoming Quality Control (QC): Implement stringent QC checks on all raw materials.

  • Upstream Purification: If necessary, purify the N-acylated intermediate before the cyclization step to remove any problematic impurities.

G Start Low Yield in Cyclization Step Check_Heat Review Heat Management? Start->Check_Heat Check_Mixing Review Mixing Efficiency? Check_Heat->Check_Mixing No Sol_Heat Implement Controlled Reagent Addition & Improve Cooling Check_Heat->Sol_Heat Yes Check_Purity Review Starting Material Purity? Check_Mixing->Check_Purity No Sol_Mixing Optimize Agitation & Solvent Volume Check_Mixing->Sol_Mixing Yes Sol_Purity Implement Incoming QC & Upstream Purification Check_Purity->Sol_Purity Yes

Caption: Troubleshooting decision tree for low cyclization yield.

Q2: I'm struggling with the purification of the final product at scale. Column chromatography is no longer viable. What are my options?

Relying on chromatography for multi-kilogram purification is often economically and practically unfeasible. The goal at scale is to design a process where the crude product is clean enough to be purified by crystallization.

Root Cause Analysis: First, identify the impurities. Are they unreacted starting materials, isomers, or degradation byproducts? Use HPLC and LC-MS to characterize the crude product stream. The nature of the impurity dictates the best purification strategy.

Solutions:

  • Crystallization: This is the most scalable and cost-effective purification method for solid products.

    • Solvent Screening: Perform a thorough solvent screening to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor. Common choices include isopropanol, ethanol, ethyl acetate, and heptane, or mixtures thereof.

    • Controlled Cooling: Implement a controlled cooling profile. A crash-cool will trap impurities, whereas a slow, linear cooling ramp promotes the growth of large, pure crystals.

    • Anti-Solvent Addition: Consider an anti-solvent crystallization, where the crude product is dissolved in a good solvent and a poor solvent (the anti-solvent) is added slowly to induce precipitation.

  • Reslurrying: If the crude product is reasonably pure (>95%), a hot reslurry in a carefully chosen solvent can be very effective. The product is stirred in a solvent at a temperature where it is only sparingly soluble. This dissolves impurities from the surface of the crystals without dissolving the bulk of the product.

  • Workup Optimization: A well-designed workup can remove many impurities before isolation.

    • pH Adjustment: Acidic or basic washes can remove corresponding impurities. Indolinones can be sensitive to harsh pH, so use mild reagents like saturated sodium bicarbonate or ammonium chloride solutions.[1]

    • Liquid-Liquid Extraction: Ensure efficient phase separation during extraction. At scale, "rag layers" (emulsions at the interface) can be a significant issue and may require centrifugation or the addition of brine to resolve.

Data Presentation: Comparison of Purification Methods at Scale

MethodThroughputCostSelectivityScalabilityKey Considerations
Crystallization HighLowHigh (if optimized)ExcellentRequires extensive solvent screening and process control.
Chromatography LowHighVery HighPoorHigh solvent usage; best for high-value, low-volume products.
Reslurry MediumLowMediumGoodBest for removing surface impurities from a relatively pure crude.
Distillation N/AN/AN/AN/ANot suitable for non-volatile solids like this compound.[1]
Section 3: Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the reaction progress at scale? A: Relying on TLC is not sufficient. High-Performance Liquid Chromatography (HPLC) is the industry standard. Develop a robust HPLC method early that can separate starting materials, intermediates, the final product, and key byproducts. For in-process control (IPC), samples should be taken periodically (e.g., every hour) to track the disappearance of starting material and the appearance of the product.

Q: Are there any specific safety precautions for a Friedel-Crafts cyclization at scale? A: Absolutely. The reaction of aluminum chloride (AlCl₃) with moisture is highly exothermic and releases HCl gas. The quench step (e.g., with water or acid) is also extremely exothermic and requires careful control. Ensure the reactor is equipped with a robust vent and scrubber system. The quench should be performed slowly, with efficient cooling, and potentially by adding the reaction mixture to the quench solution (reverse quench) to maintain control.

Q: My final product is off-color (e.g., pink or brown). What causes this and how can I prevent it? A: Off-color products are usually due to trace impurities, often from oxidation or degradation.

  • Inert Atmosphere: Ensure all steps, particularly the workup and isolation, are performed under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.[1]

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT during workup can be beneficial, provided it can be easily removed.

  • Charcoal Treatment: A carbon treatment of the product solution before crystallization can effectively remove colored impurities. Use with caution, as it can also adsorb the product, leading to yield loss.

Section 4: Example Experimental Protocol (Lab Scale with Scale-Up Notes)

This protocol is a plausible synthetic route for illustrative purposes. All procedures should be risk-assessed and optimized in your laboratory before scaling.

Step 2: Intramolecular Friedel-Crafts Cyclization of N-(3,5-dimethylphenyl)-2-chloroacetamide

Lab Scale (10 g):

  • Charge a 250 mL, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet with anhydrous dichloromethane (100 mL).

  • Cool the solvent to 0 °C using an ice bath.

  • Carefully add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • In a separate flask, dissolve N-(3,5-dimethylphenyl)-2-chloroacetamide (10 g, 1.0 equivalent) in anhydrous dichloromethane (50 mL).

  • Add the substrate solution to the AlCl₃ slurry dropwise via an addition funnel over 30 minutes, maintaining the internal temperature between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor progress by HPLC.

  • Once the reaction is complete, cool the mixture to 0 °C. Prepare a quench solution of crushed ice (100 g) and concentrated HCl (10 mL).

  • Slowly and carefully transfer the reaction mixture to the vigorously stirred quench solution.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Scale-Up Considerations:

  • Reagent Addition (Step 5): The dropwise addition must be scaled proportionally. For a 10 kg batch, this addition could take several hours. The rate should be dictated by the reactor's ability to maintain the target temperature.

  • Quench (Step 8): This is the most critical step to control at scale. A reverse quench (adding the reaction mixture to the ice/acid slurry) is highly recommended. The quench vessel must have excellent cooling and agitation.

  • Workup (Steps 9-10): Phase separation in a large reactor can be slow. Ensure adequate settling time. A final wash with a mild base (e.g., 5% NaHCO₃ solution) may be necessary to neutralize any residual acid before concentration.

References

minimizing side product formation in 5,7-Dimethylindolin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,7-Dimethylindolin-2-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Purity is paramount in drug development, and this guide provides in-depth, field-proven insights to help you anticipate, troubleshoot, and minimize the formation of common side products during your synthesis.

Section 1: Understanding the Synthetic Landscape & Potential Pitfalls

The synthesis of this compound is not a trivial undertaking. While several routes to substituted indolin-2-ones exist, a common and logical strategy involves the reductive cyclization of a substituted 2-nitrophenylacetate precursor. This pathway, while effective, contains critical steps where side products can arise, primarily stemming from challenges in regioselectivity and reduction control.

A plausible and widely applicable synthetic route is outlined below. Understanding this pathway is the first step in mastering the synthesis and controlling its outcomes.

cluster_0 Step 1: Electrophilic Nitration cluster_1 Critical Purification cluster_2 Step 2: Side-Chain Installation cluster_3 Step 3: Reductive Cyclization start m-Xylene step1_reagent HNO₃ / H₂SO₄ start->step1_reagent step1_prod Mixture of Nitro-m-xylenes step1_reagent->step1_prod purification Isolated 2-Nitro-m-xylene step1_prod->purification Distillation / Chromatography isomer_byproduct 4-Nitro-m-xylene (Isomeric Impurity) step1_prod->isomer_byproduct step2_reagent e.g., Base + ClCH₂CO₂Et purification->step2_reagent step2_prod Ethyl (2,4-dimethyl-6-nitrophenyl)acetate step2_reagent->step2_prod step3_reagent Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) step2_prod->step3_reagent final_product Crude this compound step3_reagent->final_product over_reduced 5,7-Dimethylindoline (Over-reduction) step3_reagent->over_reduced incomplete (2-amino-4,6-dimethylphenyl)acetate (Incomplete Cyclization) step3_reagent->incomplete

Caption: Plausible synthetic workflow for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My final product's NMR spectrum is clean, but shows two distinct sets of aromatic and methyl signals. What is the likely impurity?

Answer: You are most likely observing the presence of the 4,6-Dimethylindolin-2-one isomer. This is the most common and challenging impurity in this synthesis.

  • Causality: The root cause lies in the initial nitration of m-xylene (1,3-dimethylbenzene). The two methyl groups are ortho, para-directing activators. Nitration can occur at C2 (ortho to both methyls) or C4 (ortho to one, para to the other). While the C2 position is sterically more hindered, its formation is still significant.

    • Desired Path: Nitration at C2 gives 2-nitro-m-xylene, which leads to your target 5,7-dimethyl product.

    • Side Path: Nitration at C4 gives 4-nitro-m-xylene. If this isomer is not meticulously removed, it will proceed through the entire reaction sequence to yield 4,6-Dimethylindolin-2-one.

  • Expert Insight: These isomers have very similar polarities, making them notoriously difficult to separate by standard column chromatography in the final step[1]. The most effective strategy is to address this issue at the source.

Q2: How can I prevent or minimize the formation of the 4,6-dimethyl isomeric impurity?

Answer: The key is rigorous purification of the 2-nitro-m-xylene intermediate before proceeding with the synthesis.

  • Reaction Control: While you can attempt to optimize the nitration conditions (e.g., lower temperatures, controlled addition of reagents) to favor the 2-nitro isomer, separating the initial nitroxylene mixture is non-negotiable for achieving high final purity.

  • Purification Protocol:

    • Fractional Distillation: Carefully perform fractional distillation under reduced pressure. The boiling points of 2-nitro-m-xylene and 4-nitro-m-xylene are close but distinct enough to allow for enrichment.

    • Purity Check: After distillation, check the purity of the desired 2-nitro-m-xylene fraction by GC or ¹H NMR.

    • Chromatography (if needed): If distillation is insufficient, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) can be used to isolate the 2-nitro isomer to >99% purity.

  • Trustworthiness Principle: Do not proceed to the next step unless the purity of your 2-nitro-m-xylene intermediate is confirmed. Any isomeric impurity at this stage will be amplified as a purification challenge later.

Q3: My reaction mixture from the final reduction step is dark brown/purple, and the isolated product seems unstable. What is causing this degradation?

Answer: This indicates oxidation . Indolin-2-ones, particularly the N-unsubstituted variants, are susceptible to air oxidation, especially at the C3 position. This can lead to the formation of colored, dimeric, or other degradation products, complicating purification and lowering yield.

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reductive cyclization and subsequent workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

    • Temperature Control: Avoid excessive heat during workup and concentration. Rotary evaporation should be performed at the lowest practical temperature.

    • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature (e.g., <4 °C).

Q4: TLC analysis after the reductive cyclization shows multiple spots. Besides the isomeric impurity, what other side products are common?

Answer: Two other common side products from the reductive cyclization step are the over-reduced product and the incompletely cyclized intermediate .

  • Over-reduction to 5,7-Dimethylindoline: This occurs when the lactam carbonyl group is further reduced to a methylene group. This is particularly prevalent when using powerful reducing systems like catalytic hydrogenation (H₂ with Pd/C) under harsh conditions (high pressure or temperature).[2][3]

  • Incomplete Cyclization: The reduction of the nitro group to an amine may be faster than the subsequent intramolecular lactamization. This can leave residual ethyl (2-amino-4,6-dimethylphenyl)acetate in your crude product.

  • Mitigation Strategies:

    • Choice of Reducing Agent: Metal/acid combinations like Fe/HCl or SnCl₂/HCl are often preferred as they are highly effective for nitro group reduction without typically affecting the ester or the resulting lactam carbonyl.[4][5]

    • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to ensure full conversion of the intermediate amino ester to the cyclized lactam. Gentle heating may be required after the reduction is complete to drive the lactamization to completion.

Section 3: Optimized Protocol for Reductive Cyclization

This protocol focuses on the critical reductive cyclization step, providing a robust method to maximize the yield of the desired product while minimizing common side products.

Objective: To convert Ethyl (2,4-dimethyl-6-nitrophenyl)acetate to this compound.

Methodology: Iron in Acidic Medium

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl (2,4-dimethyl-6-nitrophenyl)acetate (1.0 eq).

  • Solvent: Add a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagents: Add iron powder (Fe, ~5.0 eq) and a catalytic amount of hydrochloric acid (HCl, ~0.2 eq) or a stoichiometric amount of acetic acid.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C). Monitor the reaction progress by TLC, checking for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The resulting crude solid should be purified according to the strategies in Section 4.

Data Summary: Impact of Reducing Agent on Product Distribution

The choice of reducing agent is critical for controlling the side product profile. The following table provides representative data based on typical outcomes for similar transformations.[4][5]

Reducing SystemTarget Product Yield (Approx. %)Over-Reduction Side Product (%)Comments
Fe / HCl or AcOH 85 - 95%< 2%Excellent selectivity for nitro group. The method of choice.
SnCl₂ / HCl 80 - 90%< 2%Reliable alternative to iron, though tin waste can be problematic.
H₂ (1 atm), Pd/C 70 - 85%5 - 15%Risk of over-reduction to indoline increases with reaction time/temp.
NaBH₄ / NiCl₂ 60 - 75%VariableCan reduce both nitro and ester groups; less selective.

Section 4: Purification Strategies for High-Purity Product

Purifying this compound, especially from its 4,6-dimethyl isomer, requires a careful and systematic approach.

start Crude Product recrystallization Attempt Recrystallization (e.g., Ethanol/Water or Toluene) start->recrystallization purity_check1 Check Purity by NMR/LCMS recrystallization->purity_check1 Yes chromatography Perform Flash Chromatography recrystallization->chromatography No (oily solid) success1 Purity > 99%? (Process Complete) purity_check1->success1 Yes purity_check1->chromatography No chrom_details Silica Gel Slow Gradient (e.g., 5-30% EtOAc in Hexanes) Collect small fractions chromatography->chrom_details purity_check2 Check Purity of Best Fractions chromatography->purity_check2 success2 Purity > 99%? (Process Complete) purity_check2->success2 Yes prep_hplc Consider Preparative HPLC (Reverse Phase, C18) purity_check2->prep_hplc No (<99%)

Caption: Decision workflow for purification of this compound.

Recommended Purification Protocol (Flash Chromatography)
  • Adsorbent: Use high-quality silica gel (40-63 µm).

  • Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for best resolution. Avoid using solvents like dichloromethane or methanol in the loading slurry if possible, as they can interfere with separation.

  • Eluent System: A non-polar system is crucial. Start with a low polarity mixture, such as 95:5 Hexanes:Ethyl Acetate.

  • Gradient: Run a very slow, shallow gradient. For example, increase the ethyl acetate concentration by only 1-2% for every column volume. Isocratic elution may also be effective if the Rƒ values are sufficiently different.

  • Fractionation: Collect small fractions and analyze them carefully by TLC before combining. The isomeric impurity will often co-elute with the main product, but careful fractionation can isolate pure batches from the leading and tailing edges of the main peak.

References

Technical Support Center: Analytical Methods for Detecting Impurities in 5,7-Dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5,7-Dimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and characterization of impurities. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) like this compound is paramount for the safety and efficacy of the final drug product.[1] This resource combines troubleshooting guides, FAQs, and validated protocols to address the specific challenges you may encounter during your analytical work.

The Criticality of Impurity Profiling

Impurity profiling is the systematic identification and quantification of all potential impurities in an API.[2] These impurities can originate from starting materials, by-products of the synthesis, degradation products, or residual solvents.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (Q3A, Q3B) that define thresholds for reporting, identifying, and qualifying impurities to ensure patient safety.[1][2][4] A well-defined impurity profile is a non-negotiable component of any regulatory submission.[1]

Regulatory Thresholds at a Glance

Understanding the ICH thresholds is the first step in designing a compliant analytical strategy. These thresholds dictate the level of scrutiny required for any given impurity based on the maximum daily dose of the drug.

Threshold Concentration Triggering Action Required Action Relevant ICH Guideline
Reporting ≥ 0.05%The impurity must be reported in the regulatory submission.Q3A(R2) / Q3B(R2)
Identification > 0.10% (or lower based on daily dose)The structure of the impurity must be elucidated.[3]Q3A(R2) / Q3B(R2)
Qualification > 0.15% (or lower based on daily dose)Toxicological data is required to prove the impurity is safe at the specified level.[4]Q3A(R2) / Q3B(R2)
Core Analytical Techniques: A Comparative Overview

The selection of an analytical technique is driven by the physicochemical properties of this compound and its potential impurities. A multi-technique approach is often necessary for comprehensive profiling.

Technique Primary Application Strengths Limitations
HPLC-UV/DAD Quantification of known and unknown impurities; Purity assessment.Robust, reproducible, excellent for quantitative analysis. The "workhorse" of quality control labs.[5]Requires impurities to have a UV chromophore; structural identification is not possible.
LC-MS/MS Identification of unknown impurities; Quantification of trace-level impurities (especially genotoxic ones).High sensitivity and selectivity; provides molecular weight and fragmentation data for structural elucidation.[6][7][8]Matrix effects can suppress ionisation; quantification can be more complex than HPLC-UV.
GC-MS Analysis of volatile organic impurities and residual solvents.[9]Excellent for separating volatile and semi-volatile compounds; provides definitive identification of residual solvents.[10]Not suitable for non-volatile or thermally labile compounds like the API itself.
NMR Spectroscopy Definitive structural elucidation of unknown impurities; Quantitative analysis (qNMR).Provides unambiguous structural information without needing a reference standard of the impurity; can distinguish between isomers.[11][12]Lower sensitivity compared to MS; requires higher sample concentration and can be complex to interpret.[13]
Troubleshooting Guides (Q&A Format)

This section addresses specific issues you might encounter during your experiments, providing causal explanations and actionable solutions.

High-Performance Liquid Chromatography (HPLC)

Q1: I'm observing significant peak tailing for my this compound API peak. What is the likely cause and how can I fix it?

A1: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. Given that this compound contains a secondary amine in its indolinone core, this is a likely site for interaction with residual acidic silanol groups on the silica-based column packing.

  • Causality: The basic amine group can interact strongly with acidic silanols, leading to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Add a small amount (0.1%) of a competing acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the silanol groups, minimizing their interaction with your basic analyte.

    • Add a Competing Base: Alternatively, add a small amount of a competing base like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to reduce the number of free silanol groups. Ensure you are using such a column for analyzing basic compounds.

    • Check for Column Overload: Injecting too much sample can lead to peak shape distortion, including tailing. Try reducing the injection volume or sample concentration.

Q2: My chromatogram shows several small, unexpected peaks that are not present in my reference standard. Are these impurities?

A2: Not necessarily. These could be impurities, but they could also be artifacts from your system or sample preparation. A systematic investigation is required.

  • Causality: Extraneous peaks can arise from contaminated solvents, sample degradation in the autosampler, or carryover from a previous injection.

  • Troubleshooting Steps:

    • Inject a Blank: First, inject your mobile phase (or sample diluent) as a blank run. If the peaks appear, they are likely coming from your solvent or the HPLC system itself (a "ghost peak").

    • Check Sample Stability: Re-inject the same sample vial after it has been sitting in the autosampler for several hours. If the peaks have grown larger, your sample may be degrading under the autosampler conditions. Consider using a cooled autosampler.[14]

    • Perform a Carryover Check: After running a concentrated sample, inject a blank. If you see smaller versions of your analyte or impurity peaks, you have a carryover issue. Clean your injector needle and sample loop thoroughly.

    • Spiking Study: If you have a synthesized standard of a suspected impurity, spike it into your sample. If one of the unknown peaks increases in area, you have tentatively identified it.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Q1: I'm trying to identify an unknown impurity with LC-MS, but I'm not getting a clear molecular ion peak ([M+H]+). What's happening?

A1: The absence of a clear molecular ion can be due to several factors related to ionization efficiency, in-source fragmentation, or the presence of different adducts.

  • Causality: Electrospray Ionization (ESI), the most common technique, can be sensitive to mobile phase composition and source parameters.[15] Aggressive source conditions can cause the molecule to fragment before it even reaches the mass analyzer.

  • Troubleshooting Steps:

    • Optimize Source Parameters: Reduce the fragmentor or cone voltage. These parameters control the energy in the ion source. A lower voltage will result in "softer" ionization, preserving the molecular ion.

    • Check for Adducts: Your molecular ion may not be [M+H]+. Look for other common adducts like sodium ([M+Na]+) or potassium ([M+K]+), which are common contaminants. Also, check for solvent adducts like acetonitrile ([M+ACN+H]+).

    • Switch Ionization Mode: If you are in positive ion mode, try negative ion mode. While less common for amine-containing compounds, some molecules ionize better as [M-H]-.

    • Change Ionization Source: If available, switch from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI is often better for less polar compounds and can sometimes yield a stronger molecular ion when ESI fails.

Gas Chromatography (GC)

Q1: I'm running a headspace GC-MS analysis for residual solvents and I see a peak that doesn't match any of the solvents used in the synthesis. How can I identify it?

A1: An unknown peak in a residual solvent scan could be a breakdown product of a known solvent or a contaminant from the manufacturing equipment or raw materials.

  • Causality: High temperatures in the GC inlet can sometimes cause degradation of certain solvents or other volatile components in the sample matrix.

  • Troubleshooting Steps:

    • Analyze the Mass Spectrum: The first step is a detailed analysis of the electron ionization (EI) mass spectrum. Use a library like NIST to search for a match. The fragmentation pattern is a chemical fingerprint.[16]

    • Verify with a Standard: If the library search suggests a likely candidate, procure a certified reference standard of that compound and run it under the same GC conditions to confirm the retention time and mass spectrum.

    • Check for Thermal Degradation: Try lowering the GC inlet temperature. If the unknown peak decreases or disappears, it is likely a thermal degradation product.

    • High-Resolution MS: If available, use a high-resolution mass spectrometer (like a TOF or Orbitrap) to get an accurate mass measurement of the molecular ion.[10] This allows you to determine the elemental composition, which is a powerful tool for identifying unknowns.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in the synthesis of this compound?

A1: Based on common synthetic routes for substituted indolinones, likely impurities include:

  • Starting Material Carryover: Unreacted precursors from the initial stages of synthesis.

  • Isomeric Impurities: Impurities with the same molecular formula but different structures, such as isomers with methyl groups at different positions on the indole ring (e.g., 4,7- or 5,6-Dimethylindolin-2-one).

  • Over-alkylation Products: If methylation is a step, there's a possibility of additional methyl groups being added to the ring or nitrogen.

  • Oxidation Products: The indolinone ring can be susceptible to oxidation, leading to the formation of related isatin derivatives.[6][17]

Q2: What is a forced degradation study and why is it mandatory?

A2: A forced degradation (or stress testing) study involves subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light) to accelerate its decomposition.[18] It is a crucial part of the development process for several reasons:

  • Identifies Degradation Pathways: It helps elucidate the likely degradation products that could form during storage, providing insight into the stability of the molecule.[14]

  • Develops Stability-Indicating Methods: The analytical method must be able to separate the intact API from all its degradation products. A forced degradation study is the best way to generate these products and prove the method's specificity.[19]

  • Regulatory Requirement: ICH guidelines mandate stress testing to demonstrate the specificity of analytical methods used for stability studies.

Q3: How do I validate my HPLC method for impurity quantification?

A3: Method validation is a formal, documented process that proves an analytical procedure is suitable for its intended purpose.[20] According to ICH Q2(R2) guidelines, validation for an impurity quantification method must include:

  • Specificity: The ability to measure the analyte accurately in the presence of other components, including the API, other impurities, and degradation products.[18][19] This is often demonstrated using forced degradation samples.

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the impurity over a specified range.

  • Range: The concentration interval over which the method is shown to be precise, accurate, and linear. For impurities, this should typically range from the reporting threshold to 120% of the specification limit.[21]

  • Accuracy: The closeness of the test results to the true value. This is usually determined by spiking the sample with known amounts of the impurity standard.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This must be at or below the reporting threshold.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), providing an indication of its reliability during normal usage.

Standard Operating Protocols
Protocol 1: General Sample Preparation for HPLC Impurity Analysis
  • Weighing: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolution: Add approximately 30 mL of diluent (e.g., 50:50 Acetonitrile:Water) and sonicate for 5 minutes or until fully dissolved.

  • Dilution: Allow the solution to return to room temperature, then dilute to the 50 mL mark with the diluent and mix thoroughly. This yields a stock solution of approximately 500 µg/mL.

  • Final Dilution (if necessary): Depending on the expected impurity levels and method sensitivity, a further dilution may be required.

  • Filtration: Filter the solution through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate to saturate the filter and prevent adsorption losses.

  • Injection: Place the vial in the autosampler for analysis.

Protocol 2: Workflow for Forced Degradation Study
  • Sample Preparation: Prepare separate, accurately weighed samples of this compound for each stress condition.

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl. Heat at 60°C for 2-8 hours. At timed intervals, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH. Keep at room temperature for 2-8 hours. At timed intervals, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Dissolve the sample in a solution containing 3% hydrogen peroxide. Keep at room temperature for 4-24 hours. Withdraw aliquots at timed intervals and dilute for analysis.[6]

  • Thermal Degradation: Place the solid powder in a controlled temperature oven at 80-100°C for 24-48 hours. Also, prepare a solution of the sample and heat it at 60°C. Analyze both the solid and solution samples.

  • Photolytic Degradation: Expose the solid powder and a solution of the sample to a calibrated light source (providing both UV and visible light) according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed and control samples by a validated, stability-indicating HPLC method (typically with a photodiode array detector to check for peak purity).

Visualization of Workflows

Impurity Identification Workflow

Impurity_Identification_Workflow cluster_0 Detection & Quantification cluster_1 Structural Elucidation cluster_2 Confirmation A Run HPLC-UV Analysis of Sample B Peak > Identification Threshold? (e.g., >0.10%) A->B C Perform LC-MS/MS Analysis B->C Yes D Obtain Molecular Weight & Fragmentation Pattern C->D E Propose Putative Structure D->E F Isolate Impurity (Prep-HPLC) or Synthesize Standard E->F G Perform NMR Spectroscopy F->G I Spike into original sample to confirm RT F->I H Confirm Structure G->H

Caption: A typical workflow for identifying and confirming the structure of an unknown impurity.

Analytical Method Selection Guide

Method_Selection Start What is the Analytical Goal? Goal_Quant Quantify Impurities Start->Goal_Quant Goal_ID Identify Unknown Impurity Start->Goal_ID Goal_Solvent Analyze Residual Solvents Start->Goal_Solvent Method_HPLC Use Validated HPLC-UV Method Goal_Quant->Method_HPLC Method_LCMS Use LC-MS/MS Goal_ID->Method_LCMS Method_GC Use Headspace GC-MS Goal_Solvent->Method_GC Method_NMR Use NMR for definitive structure Method_LCMS->Method_NMR For confirmation

Caption: A decision tree for selecting the appropriate analytical technique based on the objective.

References

Technical Support Center: Enhancing the Bioavailability of 5,7-Dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,7-Dimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the oral bioavailability of this compound. The following information is curated to provide not just protocols, but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?

A1: Low oral bioavailability is a common challenge for many small molecules and can stem from several factors.[1][2] For a compound like this compound, an indolinone derivative, the primary suspects are:

  • Poor Aqueous Solubility: Indolinone scaffolds are often characterized by their lipophilic nature and poor water solubility.[3] If the compound does not dissolve in the gastrointestinal fluids, it cannot be absorbed.[1]

  • Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.[4]

  • Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.[5][6]

Q2: How can we determine if poor solubility is the primary issue for our low bioavailability?

A2: A systematic approach is crucial. We recommend the following initial experiments:

  • Equilibrium Solubility Studies: Determine the solubility of this compound in various aqueous media that mimic the gastrointestinal tract (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF), and FaSSIF/FeSSIF to assess food effects).

  • Dissolution Rate Testing: Use a standard dissolution apparatus (e.g., USP Apparatus 2) to measure how quickly the compound dissolves from its solid form. A slow dissolution rate can significantly limit absorption.[1]

  • Biopharmaceutical Classification System (BCS) Assessment (Provisional): Based on your solubility and permeability data, you can provisionally classify your compound. If it has low solubility and high permeability, it would be a BCS Class II compound, and solubility enhancement would be the primary goal.[1]

Q3: What are the most common initial strategies to improve the solubility of a compound like this compound?

A3: For early-stage research, several straightforward techniques can be employed to enhance solubility:

  • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area available for dissolution.[1][7]

  • Use of Co-solvents and Surfactants: These can be used in liquid formulations to increase the solubility of the compound.[3][8]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation can significantly improve solubility.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7]

Troubleshooting Guides

Issue 1: My compound's solubility is poor, and simple formulation adjustments are not sufficient.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Advanced Formulation Strategies cluster_2 Experimental Protocols cluster_3 Evaluation start Low Bioavailability Observed solubility Poor Aqueous Solubility Confirmed start->solubility asd Amorphous Solid Dispersions (ASDs) solubility->asd Rationale: Increase dissolution rate by preventing crystallization. lipid Lipid-Based Formulations solubility->lipid Rationale: Solubilize in lipids for absorption via lymphatic pathway. nano Nanotechnology Approaches solubility->nano Rationale: Increase surface area and dissolution velocity. asd_exp Protocol: Spray Drying or Hot-Melt Extrusion asd->asd_exp lipid_exp Protocol: Formulate SEDDS/SMEDDS lipid->lipid_exp nano_exp Protocol: Prepare Nanosuspensions or Polymeric Micelles nano->nano_exp evaluation In Vitro Dissolution & In Vivo PK Studies asd_exp->evaluation lipid_exp->evaluation nano_exp->evaluation caption Workflow for Advanced Solubility Enhancement

Detailed Protocols:

  • Amorphous Solid Dispersions (ASDs):

    • Polymer Selection: Screen various polymers like PVP, HPMC, or Soluplus® for miscibility and ability to maintain the amorphous state of this compound.

    • Preparation:

      • Spray Drying: Dissolve the compound and polymer in a common solvent and spray-dry the solution.

      • Hot-Melt Extrusion: Blend the compound and polymer and process through a hot-melt extruder.[7]

    • Characterization: Analyze the resulting ASD for amorphicity (using XRD and DSC) and dissolution enhancement.

  • Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS):

    • Excipient Screening: Screen different oils, surfactants, and co-surfactants for their ability to solubilize the compound.

    • Ternary Phase Diagram Construction: Identify the self-emulsifying region for robust formulation development.

    • Characterization: Evaluate the globule size, self-emulsification time, and in vitro drug release of the developed SEDDS/SMEDDS.[9]

  • Nanocrystals:

    • Preparation: Use top-down (e.g., wet milling) or bottom-up (e.g., precipitation) methods to produce nanocrystals of the compound.

    • Stabilization: Use stabilizers (surfactants or polymers) to prevent crystal growth.

    • Characterization: Measure particle size, zeta potential, and dissolution rate.[7]

Strategy Principle Typical Fold Increase in Solubility Key Considerations
Amorphous Solid Dispersions Prevents crystal lattice energy from being a barrier to dissolution.[10]10 to >1000-foldPhysical stability of the amorphous form, polymer selection.
SEDDS/SMEDDS Forms a fine oil-in-water emulsion in the GI tract, presenting the drug in a solubilized form.[9]5 to 500-foldExcipient compatibility, potential for GI irritation.
Nanocrystals Increases surface area and saturation solubility.[11][12]2 to 50-foldPhysical stability (aggregation), manufacturing scalability.
Issue 2: Solubility has been improved, but bioavailability remains low.

Troubleshooting Workflow:

G cluster_0 Problem Re-evaluation cluster_1 Potential Causes cluster_2 Proposed Solutions cluster_3 Evaluation start Solubility Enhanced, but Bioavailability Still Low permeability Investigate Permeability and Pre-systemic Metabolism start->permeability low_perm Low Intestinal Permeability permeability->low_perm efflux Efflux Transporter Substrate permeability->efflux metabolism High First-Pass Metabolism permeability->metabolism prodrug Prodrug Approach low_perm->prodrug Rationale: Mask polar groups or add lipophilic moieties to enhance passive diffusion. efflux->prodrug Rationale: Modify structure to avoid transporter recognition. inhibitors Co-administration with Inhibitors efflux->inhibitors Rationale: Inhibit efflux transporters (e.g., P-gp) to increase intracellular concentration. metabolism->prodrug Rationale: Block metabolic sites or alter physicochemical properties to reduce metabolism. evaluation In Vitro Caco-2 Permeability Assay, Liver Microsome Stability Assay, In Vivo PK Studies prodrug->evaluation inhibitors->evaluation caption Workflow for Post-Solubility Enhancement

Detailed Protocols:

  • Prodrug Strategy:

    • Design: Identify a suitable functional group on this compound for chemical modification. For example, if there is a hydroxyl or amino group, an ester or amide prodrug can be synthesized to increase lipophilicity and passive permeability.[2][13][14] The prodrug should be designed to be stable in the GI tract but cleaved by enzymes in the intestinal wall or liver to release the active parent drug.[14]

    • Synthesis and Characterization: Synthesize the prodrug and confirm its structure.

    • In Vitro Evaluation:

      • Permeability: Use a Caco-2 cell monolayer assay to assess the permeability of the prodrug compared to the parent compound.

      • Metabolic Stability: Evaluate the stability of the prodrug in plasma and liver microsomes to ensure it converts to the active drug.

  • Addressing Efflux Transporters:

    • Identification: Use in vitro systems with cell lines overexpressing specific transporters (e.g., MDR1 for P-gp) to determine if this compound is a substrate.

    • Inhibition: In preclinical studies, co-administer a known P-gp inhibitor (e.g., verapamil, though not for clinical use) to see if the bioavailability of your compound increases. This can confirm the role of efflux in limiting absorption.

Issue 3: We observe significant variability in bioavailability, especially with fed vs. fasted states.

Troubleshooting Guide:

This is known as a "food effect" and can be positive, negative, or neutral.[15][16][17][18]

  • Positive Food Effect (Increased Bioavailability): This is common for lipophilic compounds. The presence of fats in a meal can stimulate bile secretion, which helps to solubilize the drug.[17] Lipid-based formulations like SEDDS can often mimic this effect and reduce variability.

  • Negative Food Effect (Decreased Bioavailability): Food can delay gastric emptying, and for drugs that are unstable in the acidic environment of the stomach, this can lead to degradation.[16] Enteric coating of a solid dosage form could be a potential solution.

  • Mechanism: Food can alter GI physiology, including pH, motility, and blood flow, all of which can impact drug absorption.[15][18]

Experimental Approach:

  • Fed vs. Fasted In Vivo Studies: Conduct pharmacokinetic studies in animal models under both fed and fasted conditions to quantify the food effect.

  • Formulation Optimization:

    • If a positive food effect is observed and you want to ensure consistent absorption without reliance on food, a lipid-based formulation is a strong candidate.

    • If a negative food effect is present, investigate the stability of the compound at different pH values to determine if gastric degradation is the cause.

By systematically addressing these potential hurdles, you can develop a rational strategy to enhance the bioavailability of this compound for successful preclinical and clinical development.

References

Validation & Comparative

A Comparative Efficacy Analysis: Sunitinib vs. Novel Indolin-2-one Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the established multi-targeted tyrosine kinase inhibitor, Sunitinib, with emerging novel derivatives based on the indolin-2-one scaffold. While the specific compound 5,7-Dimethylindolin-2-one is not extensively characterized in publicly available literature as a direct Sunitinib competitor, the indolin-2-one core is a "privileged scaffold" in kinase inhibitor design, forming the backbone of Sunitinib itself and a multitude of next-generation investigational drugs. This analysis will, therefore, compare Sunitinib to representative examples of these novel indolin-2-one derivatives to provide a relevant and data-supported guide for researchers in oncology and drug development.

We will delve into the mechanisms of action, compare preclinical efficacy data, and provide a framework of robust experimental protocols necessary for conducting such comparative studies.

The Benchmark: Sunitinib Malate (Sutent®)

Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It was first approved by the U.S. Food and Drug Administration (FDA) in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[2][3] Its approval has since expanded to include adjuvant treatment for RCC and progressive pancreatic neuroendocrine tumors (pNET).[4][5][6][7]

Mechanism of Action

Sunitinib's efficacy stems from its ability to simultaneously inhibit multiple RTKs involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastatic progression.[8] Its primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): By blocking VEGFRs, Sunitinib disrupts the signaling cascade that leads to angiogenesis, effectively cutting off the tumor's blood and nutrient supply.[8][9]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFRs interferes with signaling pathways that regulate cell growth, proliferation, and differentiation.[8][10]

  • Stem Cell Factor Receptor (c-Kit): Aberrant c-Kit signaling is a known driver in several cancers, particularly GISTs. Sunitinib potently inhibits this receptor, disrupting downstream pathways that promote tumor cell proliferation and survival.[1][8][11]

The concurrent inhibition of these pathways provides a powerful anti-tumor effect.[2]

Sunitinib_MOA cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_effects Cellular Processes VEGFR VEGFRs Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes PDGFR PDGFRs Proliferation Tumor Cell Proliferation PDGFR->Proliferation Promotes Survival Tumor Cell Survival PDGFR->Survival cKit c-Kit cKit->Survival Promotes Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Sunitinib->cKit Inhibits

Sunitinib's multi-targeted mechanism of action.

The Challengers: Novel Indolin-2-one Derivatives

The indolin-2-one (or oxindole) scaffold is central to the design of numerous kinase inhibitors. Researchers continuously modify this core structure to enhance potency against specific targets, broaden the inhibitory spectrum, improve pharmacokinetic properties, or overcome resistance mechanisms developed against existing drugs like Sunitinib.

Here, we examine two representative classes of novel derivatives that have been directly compared with Sunitinib in preclinical studies.

Case Study 1: 5-Bromo-7-azaindolin-2-one Derivatives

In a study focused on developing new anti-cancer agents, a series of 5-bromo-7-azaindolin-2-one derivatives were synthesized and evaluated.[12] The rationale was to modify the core structure of Sunitinib to potentially increase anti-tumor activity.

One of the most potent compounds from this series, compound 23p , demonstrated significantly greater in vitro potency than Sunitinib against several human cancer cell lines, including liver (HepG2), lung (A549), and ovarian (Skov-3) cancer cells.[12]

Case Study 2: Hydrazonoindolin-2-one Derivatives

Another research effort focused on synthesizing hydrazonoindolin-2-one derivatives to explore new anti-proliferative agents.[13] Several compounds from this series, notably 7b and 10e , showed superior average inhibitory concentrations compared to Sunitinib across lung (A-549), colon (HT-29), and breast (ZR-75) cancer cell lines.[13]

Comparative In Vitro Efficacy Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for Sunitinib and the selected novel derivatives against various cancer cell lines. Lower values indicate higher potency.

CompoundCell LineCancer TypeIC50 (µM)Source
Sunitinib HepG2Liver31.594[12]
A549Lung29.257[12]
Skov-3Ovarian25.401[12]
A-549Lung3.1[13]
Compound 23p HepG2Liver2.357[12]
A549Lung2.768[12]
Skov-3Ovarian3.012[12]
Compound 7b A-549Lung3.8[13]
Compound 10e A-549Lung4.1[13]

Data compiled from multiple sources. Experimental conditions may vary between studies.

These preclinical data suggest that targeted modifications to the indolin-2-one scaffold can yield compounds with substantially improved in vitro anti-proliferative activity compared to the benchmark, Sunitinib.[12][13]

A Framework for Comparative Experimental Evaluation

To rigorously compare the efficacy of a novel compound against a standard like Sunitinib, a multi-tiered experimental approach is essential. This process moves from cell-free systems to cell-based models and finally to in vivo animal studies, providing a comprehensive preclinical data package.

Experimental_Workflow cluster_0 Tier 1: In Vitro / Biochemical cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: In Vivo Models a1 Target Identification (e.g., Kinase Panel Screen) a2 Biochemical Potency Assay (e.g., ADP-Glo) Determine IC50 / Ki a1->a2 b1 Cellular Target Engagement (e.g., NanoBRET) a2->b1 b2 Phosphorylation Assay (Western Blot / ELISA) b1->b2 b3 Cell Viability / Proliferation (e.g., MTT, CellTiter-Glo) b2->b3 c1 Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) b3->c1 c2 Xenograft Efficacy Study (e.g., Subcutaneous Tumor Model) c1->c2 c3 Toxicity Assessment c2->c3

A tiered workflow for comparing kinase inhibitors.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Example)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust method for determining the IC50 of an inhibitor in a cell-free system.[14][15]

Causality: The rationale for a cell-free assay is to measure the direct interaction between the inhibitor and its purified target kinase without the complexity of cellular uptake, metabolism, or off-target effects. The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase to ensure that competitive inhibitors can be accurately assessed.[16]

Methodology:

  • Reagent Preparation: Prepare assay buffer, purified recombinant kinase (e.g., VEGFR2, c-Kit), substrate (e.g., a specific peptide), and ATP. Serially dilute the test compounds (Novel Derivative and Sunitinib) in DMSO, then in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase solution. Add 2.5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

  • Initiation: Add 5 µL of a substrate/ATP mixture to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The duration is optimized to ensure the reaction is in the linear range.

  • ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the ADP produced and thus the kinase activity.

  • Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This cell-based assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a standard method to assess the cytotoxic or cytostatic effects of a compound.

Causality: This assay moves the investigation into a biological context. It assesses not only the compound's ability to inhibit its target within the cell but also its capacity to be absorbed by the cell and its overall effect on cell survival. Cell lines are chosen based on their expression of the target kinases (e.g., using an RCC cell line to test inhibitors of VEGFR).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Novel Derivative and Sunitinib). Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the compounds. Include wells with media only (blank) and cells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for a defined period, typically 48 to 72 hours, to allow the compounds to exert their anti-proliferative effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol uses immunodeficient mice to grow human tumors, providing an in vivo system to evaluate a drug's anti-tumor efficacy.[17][18]

Causality: In vivo models are critical for assessing a drug's efficacy within a complex biological system.[19] This model accounts for drug pharmacokinetics (absorption, distribution, metabolism, and excretion) and its effect on a tumor growing within a living microenvironment.[17] Patient-derived xenografts (PDXs) are often considered the most translational models.[18]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID mice) to prevent rejection of the human tumor cells.[17]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Sunitinib, Novel Derivative).

  • Drug Administration: Administer the compounds to the mice according to a predefined schedule and route (e.g., oral gavage, daily for 21 days). The dosage is determined from prior pharmacokinetic and tolerability studies.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size or after a fixed duration. The primary endpoint is typically tumor growth inhibition (TGI). Overall survival can be a secondary endpoint.

  • Analysis: Calculate the TGI for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine if the differences between groups are significant.

Conclusion and Future Directions

Sunitinib remains a cornerstone in the treatment of several advanced cancers, validating the therapeutic strategy of multi-targeted kinase inhibition.[20] However, the challenge of acquired resistance and the need for improved safety profiles drive the continued development of new inhibitors.

The preclinical data for novel indolin-2-one derivatives, such as the 5-bromo-7-azaindolin-2-one and hydrazonoindolin-2-one series, are highly encouraging.[12][13] They demonstrate that rational design based on this privileged scaffold can lead to compounds with significantly enhanced potency in vitro.

The path forward requires a rigorous, systematic evaluation of these promising candidates using the experimental framework outlined above. Future studies should focus on defining their kinase selectivity profiles, understanding their performance in Sunitinib-resistant models, and establishing their in vivo efficacy and safety. The ultimate goal is to develop next-generation therapies that can offer superior clinical outcomes for patients.

References

A Senior Application Scientist's Guide to Validating the Anti-Proliferative Effects of 5,7-Dimethylindolin-2-one In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 5,7-Dimethylindolin-2-one, a novel compound of the indolin-2-one class. Our objective is to move beyond a simple screening mindset and establish a robust, multi-faceted approach to characterize its anti-proliferative potential. We will detail the causal logic behind experimental choices, present validated protocols, and offer a comparative analysis against established anti-cancer agents, ensuring the generation of reliable and publication-quality data.

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including the multi-targeted receptor tyrosine kinase (RTK) inhibitor Sunitinib.[1] Therefore, our validation strategy for this compound will be predicated on the hypothesis that it may exert its effects through similar mechanisms, a consideration that will inform our choice of comparator compounds and potential mechanistic follow-up studies.

Part 1: Foundational Strategy - Experimental Design & Rationale

A rigorous validation strategy hinges on asking the right questions with the right tools. The choices of cellular models, comparator compounds, and assay methodologies are not arbitrary; they are deliberate decisions designed to build a coherent and defensible scientific narrative.

The Cellular Context: Selecting Appropriate In Vitro Models

The selection of cell lines is the first critical decision point. A compound's efficacy can be highly dependent on the genetic background of the cancer cells.[2][3] Therefore, we recommend a tiered approach:

  • Initial Broad-Spectrum Screening: Utilize a panel of well-characterized cancer cell lines from diverse tissue origins to assess the breadth of activity. Good candidates include:

    • A549 (Lung Carcinoma): A standard for lung cancer studies.

    • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer line.

    • HT-29 (Colorectal Adenocarcinoma): A common model for colon cancer.

  • Assessing Selectivity: It is crucial to determine if the compound's effect is specific to cancer cells. Including a non-cancerous cell line is a mandatory control for evaluating cytotoxicity.

    • NIH/3T3 (Mouse Fibroblast): A standard, non-transformed cell line to establish a therapeutic index.[4]

The rationale for this panel is to quickly identify if this compound has broad anti-proliferative activity or is selective for a particular cancer type, while simultaneously providing an early indication of its safety profile.[5]

Establishing a Benchmark: Selection of Comparator Compounds

To understand the potency and potential mechanism of this compound, its performance must be benchmarked against well-characterized alternatives. We will use two classes of comparators: a structurally related inhibitor and mechanistically distinct cytotoxic agents.

  • Mechanistically-Related Positive Control:

    • Sunitinib: As a multi-kinase inhibitor with an indolin-2-one core, Sunitinib is the ideal comparator.[1] A similar efficacy profile might suggest that this compound also functions as a kinase inhibitor.

  • Standard-of-Care Positive Controls (Mechanistically Distinct):

    • Doxorubicin: A topoisomerase II inhibitor that intercalates DNA, causing double-strand breaks and halting replication.[6][7] It provides a benchmark for potent, DNA damage-induced anti-proliferative activity.

    • Paclitaxel (Taxol): A microtubule stabilizer that disrupts mitotic spindle dynamics, leading to G2/M phase arrest and cell death.[8][9] This offers a comparison to an agent with a distinct cell-cycle-specific mechanism.

This selection allows us to contextualize the potency of our test compound and provides initial clues as to its mechanism of action.

The Principle of Orthogonality: A Multi-Assay Approach

Relying on a single assay is a common pitfall. For instance, an assay measuring metabolic activity might be confounded by compounds that impact mitochondrial function without directly stopping proliferation.[10] Therefore, we will employ three orthogonal assays, each interrogating a different aspect of cell proliferation.

G cluster_0 Hypothesized RTK Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Inhibitor This compound (Hypothesized Target) Inhibitor->RTK Inhibition

References

The Influence of 5,7-Dimethyl Substitution on the Structure-Activity Relationship of Indolin-2-one Analogs as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The indolin-2-one scaffold is a cornerstone in the development of potent and selective kinase inhibitors, with the FDA-approved drug Sunitinib being a prominent example.[1] This guide delves into the structure-activity relationship (SAR) of 5,7-dimethylindolin-2-one analogs, providing a comparative analysis of their performance against other substituted indolin-2-ones, supported by experimental data and detailed protocols. We will explore the causal relationships behind experimental choices and the impact of the 5,7-dimethyl substitution pattern on kinase inhibitory activity, particularly focusing on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[1]

The Indolin-2-one Core: A Privileged Scaffold for Kinase Inhibition

The indolin-2-one core is an essential pharmacophore for a class of ATP-competitive kinase inhibitors.[1] Its lactam ring system provides crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a fundamental requirement for potent inhibition.[2] The general structure of these inhibitors consists of the indolin-2-one scaffold, typically substituted at the C3 position with a heterocyclic or aromatic moiety, which occupies the hydrophobic region of the ATP binding site. Further substitutions on the indolin-2-one ring, particularly at the C5 and C7 positions, play a significant role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds.[3]

dot

Caption: General pharmacophore model of indolin-2-one based kinase inhibitors.

The Role of Substitutions: A Comparative Analysis

The biological activity of indolin-2-one analogs is highly dependent on the nature and position of substituents on the core ring. This section compares the impact of various substitutions with a focus on the unique contribution of the 5,7-dimethyl pattern.

The Critical C3-Substituent

Substitutions at the C3 position are paramount for high-affinity binding. Typically, a 3-((heteroaryl)methylidene) group is introduced, which extends into a hydrophobic pocket of the kinase domain.[4] For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones have shown high specificity for VEGFR-2.[4]

The Impact of C5 and C7 Substitutions

Substitutions at the C5 and C7 positions of the indolin-2-one ring project into a region of the ATP binding site that can be exploited to enhance potency and selectivity.[3]

  • C5-Substitution: Halogen substitutions at the C5 position, such as the fluorine in Sunitinib, are common and contribute to favorable hydrophobic interactions.[3] Other groups like methoxy, hydroxyl, and sulfhydryl groups at this position can also influence activity, often dependent on the nature of the C3-substituent.[3]

  • C7-Substitution: The C7 position is less commonly substituted, but modifications here can be crucial for fine-tuning selectivity among different kinases.

The this compound Motif: A Unique Profile

While extensive SAR studies on a series of this compound analogs are not widely published, we can infer their potential impact based on general principles of medicinal chemistry. The two methyl groups at the 5 and 7 positions introduce both steric bulk and lipophilicity.

  • Steric Influence: The methyl groups can enforce a specific conformation of the inhibitor within the binding pocket, potentially leading to enhanced selectivity for kinases with a complementary shape.

  • Electronic and Lipophilic Effects: The electron-donating nature of the methyl groups can influence the electronic properties of the indolin-2-one ring system. The increased lipophilicity can enhance membrane permeability and interactions with hydrophobic pockets.

Comparative Biological Data

To illustrate the SAR, the following table summarizes the inhibitory activities (IC50 values) of various substituted indolin-2-one analogs against VEGFR-2. While specific data for a direct 5,7-dimethyl analog in a comparative series is limited in the public domain, we present data for related compounds to highlight the impact of substitutions.

Compound IDC5-SubstituentC7-SubstituentC3-Substituent MoietyVEGFR-2 IC50 (nM)Reference
Sunitinib FHPyrrole2-10[1]
Analog A HHPyrrole>100[4]
Analog B ClHPyrrole15[4]
Analog C OMeHPyrrole50[3]
Analog D HMePyrrole25Inferred

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential.

General Synthesis of 3-Substituted-5,7-dimethylindolin-2-ones

The synthesis of 3-substituted-5,7-dimethylindolin-2-ones typically involves a Knoevenagel condensation between this compound and a suitable aldehyde or ketone.

dot

Synthesis_Workflow Start This compound + R-CHO (Aldehyde) Reaction Knoevenagel Condensation (Base catalyst, e.g., Piperidine) Solvent (e.g., Ethanol), Reflux Start->Reaction Product 3-((R)methylidene)-5,7-dimethylindolin-2-one Reaction->Product

Caption: General synthetic workflow for 3-substituted-5,7-dimethylindolin-2-ones.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol, add the desired aldehyde (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of a base, typically piperidine or pyrrolidine.

  • Reaction: Reflux the reaction mixture for 2-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization or column chromatography.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the synthesized compounds against VEGFR-2 is determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[5][6]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test Compounds (dissolved in DMSO)

  • Kinase-Glo® MAX Reagent

  • 96-well white plates

  • Microplate reader capable of reading luminescence

Step-by-Step Protocol:

  • Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

  • Plate Setup: Add the master mixture to each well of a 96-well plate.

  • Compound Addition: Add the test compounds at various concentrations to the "Test Wells". Add vehicle (DMSO) to the "Positive Control" wells and buffer to the "Blank" wells.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add buffer to the "Blank" wells.

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Luminescence Detection: Add Kinase-Glo® MAX reagent to each well and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value for each compound.

dot

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Master_Mix Prepare Master Mix (Buffer, ATP, Substrate) Plate_Setup Add Master Mix & Compounds to Plate Master_Mix->Plate_Setup Compound_Prep Prepare Compound Dilutions Compound_Prep->Plate_Setup Enzyme_Addition Add VEGFR-2 Enzyme Plate_Setup->Enzyme_Addition Incubation Incubate at 30°C Enzyme_Addition->Incubation Luminescence Add Kinase-Glo® Reagent & Read Luminescence Incubation->Luminescence Analysis Calculate % Inhibition & IC50 Luminescence->Analysis

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold represents an intriguing, yet underexplored, variation of a well-established pharmacophore in kinase inhibition. Based on the foundational SAR of indolin-2-ones, the introduction of methyl groups at the 5 and 7 positions is predicted to influence potency and selectivity through steric and electronic effects. Further systematic studies are warranted to fully elucidate the SAR of this particular substitution pattern. The detailed synthetic and biological assay protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate novel this compound analogs, paving the way for the discovery of next-generation kinase inhibitors with improved therapeutic profiles.

References

In Vivo Validation of 5,7-Dimethylindolin-2-one: A Comparative Guide to Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the preclinical landscape, the robust in vivo validation of a novel anti-tumor agent is a critical milestone. This guide provides a comparative framework for assessing the potential in vivo anti-tumor activity of 5,7-Dimethylindolin-2-one. Due to the limited availability of published in vivo data for this specific compound, we will leverage a comparative analysis with two well-established, structurally related kinase inhibitors: Sunitinib and Axitinib. This guide will delve into the mechanistic rationale, a detailed hypothetical experimental protocol for in vivo validation, and a comparative data overview to benchmark potential efficacy.

Introduction to the Investigational and Comparator Compounds

This compound is a small molecule belonging to the indolin-2-one (or oxindole) class of compounds. This core scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous biologically active molecules, including several approved anti-cancer drugs. The anti-tumor potential of indolin-2-one derivatives often stems from their ability to function as kinase inhibitors.

Sunitinib (Sutent®) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] Its mechanism of action involves the inhibition of several RTKs, including platelet-derived growth factor receptors (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs), which are crucial for both tumor angiogenesis and cell proliferation.[1][2] By simultaneously blocking these pathways, Sunitinib reduces tumor vascularization and induces cancer cell apoptosis, leading to tumor shrinkage.[1]

Axitinib (Inlyta®) is another potent and selective second-generation tyrosine kinase inhibitor, primarily targeting VEGFR-1, VEGFR-2, and VEGFR-3.[3][4] Its anti-tumor activity is mainly attributed to the inhibition of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3][5] Axitinib is approved for the treatment of advanced RCC after failure of one prior systemic therapy.[4]

The structural similarity of this compound to the core of these established drugs provides a strong rationale for investigating its potential as a kinase inhibitor with anti-tumor properties.

Mechanistic Hypothesis: Targeting Angiogenesis and Tumor Proliferation

The primary mechanism of action for both Sunitinib and Axitinib involves the inhibition of key receptor tyrosine kinases that drive tumor angiogenesis and, in the case of Sunitinib, direct tumor cell proliferation.[1][3] The VEGFR and PDGFR signaling pathways are critical for these processes.

Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[6] These pathways ultimately regulate cell proliferation, survival, migration, and differentiation. In the context of cancer, aberrant activation of these pathways contributes to uncontrolled tumor growth and the formation of a dedicated blood supply.

Given the indolin-2-one scaffold of this compound, it is hypothesized that it may also exert its anti-tumor effects by inhibiting VEGFR and/or PDGFR signaling. The following diagram illustrates this proposed mechanism of action.

VEGFR_PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR->RAS PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Compound This compound (Hypothesized Target) Compound->VEGFR Compound->PDGFR

Caption: Hypothesized inhibition of VEGFR/PDGFR signaling by this compound.

In Vivo Validation: A Comparative Xenograft Study Protocol

To empirically assess the anti-tumor activity of this compound, a robust and well-controlled in vivo study is essential. The human tumor xenograft model is a standard and indispensable tool for the preclinical evaluation of anticancer drug candidates.[6] The following protocol outlines a comprehensive approach, designed for reproducibility and to generate high-quality, comparative data.

Experimental Workflow

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A1 Select Human Cancer Cell Line A3 Cell Culture and Implantation A1->A3 A2 Animal Model Selection (e.g., Nude Mice) A2->A3 B1 Tumor Growth to Palpable Size A3->B1 B2 Randomization of Mice into Groups B1->B2 B3 Daily Dosing (Vehicle, Test Compound, Comparators) B2->B3 B4 Monitor Tumor Volume and Body Weight B3->B4 C1 Euthanasia and Tumor Excision B3->C1 B4->B3 C2 Tumor Weight Measurement C1->C2 C3 Immunohistochemistry (e.g., CD31, Ki-67) C1->C3 C4 Western Blot for Biomarkers C1->C4

Caption: Workflow for in vivo validation of anti-tumor activity.

Detailed Methodology
  • Cell Line and Animal Model Selection:

    • Cell Line: Select a human cancer cell line known to be sensitive to VEGFR/PDGFR inhibitors (e.g., a renal cell carcinoma line like 786-O, or a lung adenocarcinoma line such as A549).

    • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID mice) to prevent rejection of the human tumor xenograft.[6] House animals in a specific pathogen-free environment. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Culture the selected cancer cells under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture with Matrigel.

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Allow tumors to grow until they reach a palpable, measurable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize mice with established tumors into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of treatment.

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the formulation vehicle on the same schedule as the treatment groups.

    • Group 2 (this compound): Administer the test compound at one or more dose levels, formulated in an appropriate vehicle.

    • Group 3 (Sunitinib): Administer Sunitinib at a clinically relevant dose (e.g., 40 mg/kg, oral, daily) as a positive control.[7][8]

    • Group 4 (Axitinib): Administer Axitinib at an efficacious dose (e.g., 25-30 mg/kg, oral, twice daily) as a second positive control.[9]

  • Dosing and Monitoring:

    • Administer treatments for a defined period (e.g., 21-28 days).

    • Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Process a portion of each tumor for immunohistochemical (IHC) analysis to assess microvessel density (CD31 staining), a marker of angiogenesis, and cell proliferation (Ki-67 staining).

    • Snap-freeze another portion of each tumor for Western blot analysis to measure the phosphorylation status of target kinases (e.g., p-VEGFR2, p-PDGFRβ) and downstream signaling proteins (e.g., p-AKT, p-ERK) to confirm the mechanism of action.[10][11]

Comparative In Vivo Efficacy Data

The following tables summarize representative in vivo data for the comparator compounds, Sunitinib and Axitinib, from published studies. This data serves as a benchmark for evaluating the potential efficacy of this compound.

Table 1: In Vivo Performance of Sunitinib in Xenograft Models

Cancer ModelAnimal ModelDosageKey FindingsReference
Ovarian Cancer (SKOV3)SCID Mice40 mg/kg/day (oral)Significant reduction in tumor growth and microvessel density.[7][8]
Neuroblastoma (SK-N-BE(2))NOD/SCID Mice20 mg/kg/day (oral)Inhibition of tumor growth, angiogenesis, and metastasis.[12]
Hepatocellular CarcinomaSCID MiceN/ASuppressed tumor growth, increased apoptosis, and reduced microvessel density.[10]

Table 2: In Vivo Performance of Axitinib in Xenograft Models

Cancer ModelAnimal ModelDosageKey FindingsReference
Gastric Cancer (BGC-823)Nude MiceN/APotent anti-tumor activity, both alone and in combination with chemotherapy.[13]
Glioblastoma (U87)Nude MiceN/ASignificantly extended survival and decreased tumor-associated vascularity.[14]
Melanoma (MO4)N/A25 mg/kg twice daily (oral)Significant inhibition of tumor growth and prolonged survival.[9]

Conclusion and Future Directions

While direct in vivo data for this compound is not yet publicly available, its structural relationship to potent, clinically approved kinase inhibitors like Sunitinib and Axitinib provides a strong rationale for its investigation as an anti-tumor agent. The proposed in vivo validation protocol offers a comprehensive and rigorous framework for assessing its efficacy and mechanism of action.

The key to a successful evaluation will be a head-to-head comparison with established drugs in relevant cancer models. Should this compound demonstrate significant tumor growth inhibition, a favorable toxicity profile, and on-target biomarker modulation, it would warrant further preclinical development. Future studies could explore its efficacy in orthotopic models, which more closely mimic the tumor microenvironment, and in combination with other standard-of-care therapies. This comparative guide serves as a foundational resource for researchers embarking on the critical in vivo validation of this promising compound.

References

Elucidating the Mechanism of Action of 5,7-Dimethylindolin-2-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indolin-2-one scaffold has emerged as a privileged structure, forming the core of several clinically successful anti-cancer agents.[1][2] This guide provides a comprehensive framework for investigating the mechanism of action of a novel derivative, 5,7-Dimethylindolin-2-one. By drawing direct comparisons with the well-characterized multi-targeted kinase inhibitors, Sunitinib and Semaxanib (SU5416), we will outline a strategic, data-driven approach to unravel the therapeutic potential of this new chemical entity. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of small molecule mechanism of action studies.

The Indolin-2-one Scaffold: A Foundation for Kinase Inhibition

The indolin-2-one core is a versatile template for the design of kinase inhibitors. Its ability to be readily functionalized at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4] The most successful derivatives to date, such as Sunitinib and Semaxanib, are 3-substituted indolin-2-ones that function by competing with ATP for the binding pocket of receptor tyrosine kinases (RTKs).[3][5] This competitive inhibition blocks downstream signaling pathways crucial for cancer cell proliferation and angiogenesis.[5][6]

Comparative Analysis: this compound vs. Established Indolin-2-one Kinase Inhibitors

A critical step in characterizing a new compound is to benchmark it against established drugs with a similar chemical backbone. Here, we compare the structural features of this compound with Sunitinib and Semaxanib and discuss the implications for its potential mechanism of action.

FeatureSunitinibSemaxanib (SU5416)This compound
Core Structure Indolin-2-oneIndolin-2-oneIndolin-2-one
Substitution at C3 Pyrrole-carboxamidePyrroleUnsubstituted (in parent)
Substitution on Indole Ring 5-FluoroUnsubstituted5,7-Dimethyl
Primary Mechanism Multi-targeted RTK inhibitorVEGFR2 inhibitorTo be determined
Key Targets VEGFRs, PDGFRs, c-KIT, FLT3, RET[5][7]VEGFR2 (Flk-1/KDR)[8][9]To be determined

The key structural difference in this compound is the lack of a complex substituent at the C3 position, which is crucial for the kinase inhibitory activity of Sunitinib and Semaxanib.[2] However, the dimethyl substitution on the indole ring may confer novel pharmacology. It is plausible that this compound may not be a direct kinase inhibitor but could act on other cellular targets, or it may serve as a scaffold for further derivatization to introduce kinase-binding moieties.

A Strategic Workflow for Elucidating the Mechanism of Action of this compound

To systematically investigate the mechanism of action of this compound, we propose a multi-pronged approach that integrates biochemical and cell-based assays. This workflow is designed to first identify the molecular target(s) and then to characterize the downstream cellular consequences of target engagement.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Comparative Analysis A Initial Phenotypic Screening (e.g., cell proliferation/viability assays) B Broad Kinome Profiling (Biochemical Assays) A->B If cytotoxic C Cellular Thermal Shift Assay (CETSA) (Target Engagement) A->C If cytotoxic D Affinity-Based Pull-Down / Mass Spectrometry A->D Unbiased approach B->C Validate hits I Compare Kinome Profile with Sunitinib B->I E Biochemical IC50 Determination of Hits C->E F Cell-Based Target Phosphorylation Assays E->F G Downstream Signaling Pathway Analysis (Western Blot, etc.) F->G H Cell Cycle and Apoptosis Assays G->H J Compare Cellular Phenotypes with Sunitinib/Semaxanib H->J

Caption: Proposed experimental workflow for MOA studies of this compound.

Experimental Protocols

Kinome Profiling: A Broad Interrogation of Kinase Inhibition

Rationale: To assess whether this compound possesses kinase inhibitory activity, a broad screen against a panel of kinases is the most efficient first step. This will reveal potential primary targets and provide a selectivity profile that can be compared to Sunitinib.[10][11]

Protocol: Radiometric Kinase Assay (e.g., KinaseProfiler™) [12]

  • Assay Preparation: Prepare a reaction buffer containing ATP (at a concentration near the Km for each kinase), the specific peptide or protein substrate for each kinase, and the required cofactors (e.g., MgCl2, MnCl2).

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction: In a 96- or 384-well plate, add the kinase, the test compound, and the reaction buffer. Initiate the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Substrate Capture: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

Rationale: A key step in drug discovery is to confirm that a compound binds to its intended target within a living cell.[13] CETSA is a powerful method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[14][15]

Protocol: Western Blot-based CETSA

  • Cell Treatment: Culture cells to 70-80% confluency and treat with either this compound or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Protein Quantification: Transfer the supernatant (containing the soluble proteins) to a new tube and determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Cell-Based Target Phosphorylation Assay

Rationale: If a kinase is identified as a primary target, it is crucial to demonstrate that the compound inhibits its activity in a cellular context. This is typically done by measuring the phosphorylation of a known downstream substrate of the target kinase.

Protocol: In-Cell Western/ELISA

  • Cell Culture and Starvation: Plate cells in 96-well plates and grow to confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF for VEGFR2, PDGF for PDGFR) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • Detection: Use a phospho-specific antibody and a total protein antibody for the target of interest in an ELISA or In-Cell Western format to determine the level of phosphorylation relative to the total protein.

  • Data Analysis: Calculate the IC50 value for the inhibition of target phosphorylation.

Visualizing the Comparative Mechanism: Sunitinib vs. a Hypothetical Kinase Target for this compound

The following diagram illustrates the established signaling cascade inhibited by Sunitinib and a hypothetical pathway that could be targeted by this compound.

G cluster_0 Sunitinib Mechanism of Action cluster_1 Downstream Signaling cluster_2 Cellular Outcomes cluster_3 Hypothetical Mechanism for this compound cluster_4 Downstream Signaling cluster_5 Cellular Outcomes Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR Inhibits PDGFR PDGFR Sunitinib->PDGFR Inhibits cKIT c-KIT Sunitinib->cKIT Inhibits PLCg PLCγ VEGFR->PLCg PI3K PI3K/Akt VEGFR->PI3K PDGFR->PI3K RAS Ras/Raf/MEK/ERK PDGFR->RAS cKIT->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis Proliferation Proliferation PI3K->Proliferation RAS->Proliferation CompoundX This compound TargetKinase Novel Kinase Target? CompoundX->TargetKinase Inhibits? PathwayY Signaling Pathway Y TargetKinase->PathwayY OutcomeZ Apoptosis/Cell Cycle Arrest? PathwayY->OutcomeZ

Caption: Comparative signaling pathways of Sunitinib and a hypothetical target for this compound.

By systematically applying this comparative and hypothesis-driven approach, researchers can efficiently elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent. The insights gained from these studies will not only define the pharmacological profile of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the indolin-2-one class of compounds.

References

A Researcher's Guide to Kinase Cross-Reactivity Profiling: The Case of 5,7-Dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of the Indolin-2-one Scaffold

The indolin-2-one (or oxindole) core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved and investigational protein kinase inhibitors.[1][2][3] Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a highly attractive starting point for drug design.[3] Compounds like Sunitinib, a multi-kinase inhibitor used in cancer therapy, underscore the therapeutic potential of this chemical class.[2]

This guide focuses on a specific derivative, 5,7-Dimethylindolin-2-one, a compound whose kinase interaction profile is not yet widely characterized. The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive framework for determining the kinase selectivity of this, or any similar, investigational compound. Understanding a compound's cross-reactivity profile is critical; it can reveal opportunities for developing multi-targeted agents (polypharmacology) or, conversely, highlight potential off-target liabilities that could lead to toxicity.[4][5][6] We will delve into the rationale behind experimental design, compare state-of-the-art assay technologies, provide detailed protocols, and offer a blueprint for data interpretation.

Part 1: Strategic Approach to Kinase Profiling

A robust profiling strategy does not happen by chance. It is a deliberate, tiered approach designed to maximize information while conserving resources. The development of highly selective kinase inhibitors is inherently challenging due to the significant conservation of the ATP-binding site across the human kinome.[4][5] Therefore, a systematic evaluation is paramount.

The Rationale for Panel Selection

The human kinome consists of over 500 protein kinases.[7] Screening against a broad, representative panel is the industry-standard approach for lead discovery and characterization.[7][8] Our proposed workflow for this compound involves a two-tiered screening process.

  • Tier 1: Primary Screen - The Diversity Panel: The initial screen should employ a broad diversity panel (e.g., 50-100 kinases) representing all major branches of the kinome tree. The goal here is not to generate precise affinity values, but to cast a wide net. A single, relatively high concentration of the test compound (e.g., 1 or 10 µM) is used to identify any potential "hits" that warrant further investigation.

  • Tier 2: Secondary Screen - IC50 Determination & Focused Panels: Any kinase showing significant inhibition (e.g., >70% inhibition) in the primary screen is advanced to a secondary screen. Here, a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of potency. Based on the primary hit profile and the structural class of the inhibitor, it may also be prudent to screen against more focused panels (e.g., a full tyrosine kinase panel if hits are concentrated in that family).

The Experimental Workflow: From Compound to Profile

The logical flow of a kinase profiling experiment is crucial for generating reliable and reproducible data. The process begins with compound preparation and culminates in detailed data analysis and visualization.

G Experimental Workflow for Kinase Profiling cluster_prep Phase 1: Preparation cluster_screen Phase 2: Biochemical Screening cluster_analysis Phase 3: Data Interpretation Compound Test Compound (this compound) + Controls Stock Prepare DMSO Stock Solutions Compound->Stock Primary Primary Screen Single [C] vs. Diversity Kinase Panel Stock->Primary Analyze1 Data Analysis: Calculate % Inhibition Primary->Analyze1 Hit_Select Hit Selection (e.g., >70% Inhibition) Analyze1->Hit_Select Secondary Secondary Screen 10-point Dose-Response (IC50 Determination) Hit_Select->Secondary Analyze2 Data Analysis: Curve Fitting & IC50 Calc. Secondary->Analyze2 Visualize Data Visualization (Tables, Kinome Maps) Analyze2->Visualize Report Generate Selectivity Profile & Comparison Report Visualize->Report

Caption: A logical workflow for kinase inhibitor profiling, from compound preparation to final data analysis.

Part 2: A Comparative Guide to Kinase Assay Platforms

The choice of assay technology is a critical decision that impacts data quality, cost, and throughput. Biochemical kinase assays are broadly categorized into two types: activity assays, which measure the phosphorylation of a substrate, and binding assays, which measure the displacement of a tracer from the ATP-binding site.[7] Here, we compare the most common activity assay formats.

FeatureRadiometric Assays (e.g., HotSpot)Luminescence-Based Assays (e.g., ADP-Glo™)TR-FRET Assays
Principle Measures direct transfer of ³³P from ATP to a substrate.Measures the ADP product of the kinase reaction via a coupled luciferase reaction.[9][10]Measures phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor fluorophore.[7]
Measurement DirectIndirect (Coupled Enzymatic Reaction)Indirect
"Gold Standard" Status Yes, considered the gold standard for its directness and robustness.[7][11]No, but widely adopted and validated against radiometric methods.[9]No, a common HTS format.
Substrate Flexibility High; can use peptides, proteins, lipids.High; universal detection of ADP allows for diverse substrates.[9]Lower; requires specifically labeled substrates.
Safety Concerns Use of radioisotopes (³³P-ATP) requires specialized handling and disposal.[9]None (Bioluminescent)None (Fluorescent)
Throughput Moderate to HighHighHigh
Interference LowPotential for luciferase inhibitors in compound libraries.Potential for fluorescent compounds or quenchers.
Key Advantage Unambiguous, direct measurement of catalytic activity.[7]High sensitivity, non-radioactive, and amenable to high ATP concentrations.[9]Homogeneous "mix-and-read" format suitable for HTS.

Expert Recommendation: For initial, definitive profiling where accuracy is paramount, the radiometric assay remains the benchmark.[7][11] For high-throughput screening (HTS) or labs not equipped for radioactivity, luminescence-based assays like ADP-Glo™ offer an excellent, highly sensitive alternative.[9][10]

Part 3: Experimental Protocols & Data Interpretation

This section provides validated, step-by-step protocols for executing the profiling plan. Trustworthiness is built on methodological rigor; these protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: Primary Screen Using a Radiometric Filter-Binding Assay

This protocol is based on the widely used "HotSpot" assay platform, the gold standard for kinase profiling.[7][11]

Objective: To determine the percent inhibition of this compound at a single concentration (10 µM) against a diversity panel of kinases.

Materials:

  • Test Compound: this compound (10 mM stock in 100% DMSO)

  • Control Compounds: Staurosporine (10 mM stock), Vehicle (100% DMSO)

  • Kinase Panel: Recombinant human kinases in appropriate buffer

  • Substrates: Specific peptide or protein substrates for each kinase

  • Reaction Buffer: e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT

  • ATP Mix: A mixture of unlabeled ATP and ³³P-γ-ATP (final concentration 10 µM)

  • P81 Ion Exchange Filter Plates

  • 0.75% Phosphoric Acid Wash Buffer

  • Microplate Scintillation Counter

Procedure:

  • Compound Plating: Dispense 150 nL of the 10 mM test compound, control compounds, or DMSO vehicle into a 384-well reaction plate. This results in a final assay concentration of 10 µM.

  • Kinase Addition: Add 10 µL of the specific kinase/substrate mix to each well.

  • Pre-incubation: Gently mix and allow the compounds and kinases to incubate for 20 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated.

  • Initiate Reaction: Add 5 µL of the ATP mix to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate for 120 minutes at room temperature.

  • Spotting: Transfer 10 µL of the reaction mixture from each well onto the P81 filter plate. The phosphorylated substrate will bind to the ion-exchange paper.

  • Washing: Wash the filter plate extensively (e.g., 4 x 10 min) with 0.75% phosphoric acid to remove unbound ³³P-γ-ATP.[11]

  • Drying & Reading: Dry the plate completely and measure the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Positive Control (0% Inhibition): Wells containing DMSO vehicle.

  • Negative Control (100% Inhibition): Wells containing a pan-kinase inhibitor like Staurosporine.

  • Calculation: % Remaining Activity = (Test Compound CPM - Background CPM) / (Positive Control CPM - Background CPM) * 100 % Inhibition = 100 - % Remaining Activity

Data Interpretation: From Raw Counts to Actionable Insights

The primary screen generates a large dataset that must be distilled into a clear selectivity profile.

Illustrative Primary Screen Data for this compound @ 10 µM

Kinase TargetKinase Family% InhibitionHit? ( >70%)
AURKAAurora Kinase85%Yes
AURKBAurora Kinase78%Yes
VEGFR2 (KDR)Tyrosine Kinase92%Yes
PDGFRβTyrosine Kinase88%Yes
CDK2CMGC45%No
ROCK1AGC12%No
p38α (MAPK14)CMGC5%No
SRCTyrosine Kinase65%No
... (and so on for the full panel).........

From this hypothetical data, AURKA, AURKB, VEGFR2, and PDGFRβ are identified as primary hits. These would be selected for full IC50 determination.

Illustrative IC50 Comparison Table

CompoundAURKA IC50 (nM)AURKB IC50 (nM)VEGFR2 IC50 (nM)PDGFRβ IC50 (nM)
This compound 1502104560
Sunitinib (Comparator)>1000>100092
Staurosporine (Control)61537

Analysis: This hypothetical profile suggests that this compound is a potent inhibitor of VEGFR2 and PDGFRβ, with moderate activity against Aurora kinases. Compared to the known multi-kinase inhibitor Sunitinib, it is less potent against the primary Sunitinib targets but shows a different cross-reactivity profile by hitting Aurora kinases. This type of comparative analysis is essential for understanding the compound's unique properties and potential therapeutic niche.

Conclusion and Forward Look

This guide provides a comprehensive framework for the systematic cross-reactivity profiling of this compound. By employing a tiered screening approach, utilizing gold-standard assay technologies, and performing rigorous data analysis, researchers can build a detailed and reliable selectivity profile. The hypothetical data presented herein suggests that this compound may act as a dual inhibitor of key receptor tyrosine kinases (VEGFR2, PDGFRβ) and cell-cycle-related Aurora kinases.

The crucial next step is to validate these biochemical findings in a cellular context.[6] Cellular target engagement assays, such as NanoBRET™ or functional pathway readouts (e.g., measuring phosphorylation of downstream substrates), would confirm that the compound can access and inhibit its targets within a living cell, providing the confidence needed to advance the compound into further stages of drug discovery.[12]

References

A Comparative Guide to the Anti-inflammatory Effects of 5,7-Dimethylindolin-2-one and Tenidap: A Mechanistic and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the relentless pursuit of novel anti-inflammatory therapeutics, the scientific community continually evaluates new chemical entities against established benchmarks. This guide provides a detailed comparative study of the putative anti-inflammatory agent, 5,7-Dimethylindolin-2-one, and the well-characterized, multi-modal anti-inflammatory drug, Tenidap. While Tenidap's clinical development was halted, its extensive characterization as a dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor with cytokine-modulating properties provides a robust framework for comparison.[1][2][3]

This document is designed for researchers, scientists, and drug development professionals. It will delve into the established mechanisms of Tenidap, extrapolate potential mechanisms for this compound based on its structural class, and provide detailed experimental protocols for a head-to-head evaluation.

The Arachidonic Acid Cascade: A Central Inflammatory Pathway

Inflammation is a complex biological response, and at its core lies the metabolism of arachidonic acid. The enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are pivotal in this process, converting arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively.[4][5][6] Dual inhibition of these enzymes is a therapeutic strategy aimed at a broad-spectrum anti-inflammatory effect with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.[4][7]

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX NSAIDs Tenidap LOX 5-LOX AA->LOX Tenidap PGs Prostaglandins (e.g., PGE2) COX->PGs LTs Leukotrienes (e.g., LTB4) LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation

Caption: The Arachidonic Acid Cascade and points of intervention.

Tenidap: A Multi-faceted Anti-inflammatory Agent

Tenidap, an indolin-2-one derivative, was developed for the treatment of rheumatoid arthritis.[8] Its mechanism of action is distinguished by a three-pronged attack on the inflammatory process:

  • Dual COX/5-LOX Inhibition: Tenidap inhibits both COX-1 and COX-2, thereby reducing prostaglandin synthesis.[8][9] Furthermore, it is a potent inhibitor of 5-LOX, which is responsible for the production of leukotrienes, such as Leukotriene B4 (LTB4).[10] This dual inhibition is a key feature that differentiates it from traditional NSAIDs.[10]

  • Cytokine Modulation: Beyond its effects on the arachidonic acid cascade, Tenidap has been shown to modulate the production of key pro-inflammatory cytokines. It significantly inhibits the production of interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[8] This cytokine-modulating activity may contribute to its disease-modifying properties observed in clinical trials.[8][11]

  • Other Mechanisms: Research has also indicated that Tenidap can inhibit T-cell proliferation and has free-radical scavenging properties.[2][3][12]

Clinical studies demonstrated that Tenidap was more effective than NSAIDs alone in treating rheumatoid arthritis and was associated with rapid and sustained reductions in C-reactive protein (CRP), a key marker of inflammation.[8][13][14]

This compound: A Novel Candidate from a Privileged Scaffold

Based on the activities of structurally related compounds, we can hypothesize potential anti-inflammatory mechanisms for this compound:

  • Inhibition of Pro-inflammatory Mediators: It is plausible that this compound could inhibit the production of nitric oxide (NO), a key inflammatory mediator, and pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.[15][17]

  • Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of some indolin-2-one derivatives are mediated through the inhibition of key signaling pathways such as the NF-κB and MAPK pathways, which are crucial for the expression of pro-inflammatory genes.[15]

The dimethyl substitution at the 5 and 7 positions of the indolinone core will influence the molecule's lipophilicity, electronic distribution, and steric properties, which in turn will dictate its specific biological activity and target engagement. A comprehensive experimental evaluation is therefore essential to elucidate its precise mechanism of action and therapeutic potential.

A Proposed Experimental Framework for Comparative Analysis

To objectively compare the anti-inflammatory effects of this compound and Tenidap, a multi-tiered experimental approach is recommended, progressing from in vitro enzymatic and cell-based assays to in vivo models of inflammation.

In Vitro Assays

1. COX and 5-LOX Enzyme Inhibition Assays

  • Objective: To determine the direct inhibitory effects of the compounds on COX-1, COX-2, and 5-LOX enzymes.

  • Methodology:

    • Utilize commercially available enzyme immunoassay (EIA) kits for human recombinant COX-1 and COX-2.

    • For 5-LOX, use a well-established spectrophotometric or fluorometric assay with purified human recombinant 5-LOX.

    • Prepare a dilution series for this compound and Tenidap.

    • Incubate the enzymes with the compounds and their respective substrates (arachidonic acid).

    • Measure the production of prostaglandin E2 (for COX) or leukotrienes (for 5-LOX).

    • Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

cluster_0 Experimental Workflow: Enzyme Inhibition Assay Enzyme Purified Enzyme (COX-1, COX-2, or 5-LOX) Incubation Incubation Enzyme->Incubation Compound Test Compound (this compound or Tenidap) Compound->Incubation Substrate Substrate (Arachidonic Acid) Substrate->Incubation Detection Detection of Product (PGE2 or Leukotrienes) Incubation->Detection IC50 IC50 Calculation Detection->IC50

Caption: Workflow for in vitro enzyme inhibition assays.

2. Cell-Based Assays for Inflammatory Mediator Production

  • Objective: To assess the effects of the compounds on the production of inflammatory mediators in a cellular context.

  • Methodology:

    • Use a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

    • Pre-treat the cells with various concentrations of this compound or Tenidap.

    • Stimulate inflammation with lipopolysaccharide (LPS).

    • After an appropriate incubation period, collect the cell culture supernatants.

    • Quantify the levels of PGE2, LTB4, TNF-α, IL-6, and Nitric Oxide (using the Griess reagent) using ELISA or other suitable immunoassays.

    • Determine the IC50 values for the inhibition of each mediator.

In Vivo Models of Inflammation

1. Carrageenan-Induced Paw Edema in Rodents

  • Objective: To evaluate the acute anti-inflammatory activity of the compounds in a well-established in vivo model.

  • Methodology:

    • Use male Wistar rats or Swiss albino mice.

    • Administer this compound, Tenidap, or a vehicle control orally or intraperitoneally.

    • After a set pre-treatment time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate a potential outcome of the proposed experiments.

Table 1: In Vitro Enzyme Inhibition (IC50 values in µM)

CompoundCOX-1COX-25-LOX
Tenidap 0.52.51.2
This compound >5015.225.8
Indomethacin (Control) 0.11.5>100

Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells (IC50 values in µM)

CompoundPGE2LTB4TNF-αIL-6Nitric Oxide
Tenidap 2.11.85.57.210.3
This compound 18.530.18.912.45.1

Table 3: Effect on Carrageenan-Induced Paw Edema in Rats (% Inhibition at 3 hours)

Compound (Dose)% Inhibition of Edema
Tenidap (20 mg/kg) 55%
This compound (20 mg/kg) 42%
Indomethacin (10 mg/kg) 65%

Interpretation of Hypothetical Data and Mechanistic Insights

Based on the hypothetical data, Tenidap demonstrates potent dual COX/5-LOX inhibitory activity, which translates to effective inhibition of both PGE2 and LTB4 in cell-based assays and significant anti-inflammatory effects in vivo. In contrast, the hypothetical profile for this compound suggests a different mechanism of action. It appears to be a weaker inhibitor of the COX and 5-LOX enzymes but shows promising activity in reducing nitric oxide and cytokine production. This could indicate that its primary anti-inflammatory effects are mediated through the modulation of intracellular signaling pathways, such as NF-κB, rather than direct enzyme inhibition.

cluster_0 Tenidap: Proposed Mechanism cluster_1 This compound: Hypothetical Mechanism T_COX COX Inhibition T_PG Reduced Prostaglandins T_COX->T_PG T_LOX 5-LOX Inhibition T_LT Reduced Leukotrienes T_LOX->T_LT T_Cytokine Cytokine Modulation T_Inf Reduced Inflammation T_Cytokine->T_Inf T_PG->T_Inf T_LT->T_Inf D_NFkB NF-κB Inhibition D_NO Reduced Nitric Oxide D_NFkB->D_NO D_Cytokine Reduced Cytokines D_NFkB->D_Cytokine D_Inf Reduced Inflammation D_NO->D_Inf D_Cytokine->D_Inf

Caption: Contrasting proposed mechanisms of action.

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of this compound and Tenidap. While Tenidap serves as a well-defined benchmark with a multi-modal anti-inflammatory profile, the indolin-2-one scaffold of this compound holds significant promise. The proposed experimental cascade will enable a thorough characterization of its anti-inflammatory properties, elucidation of its mechanism of action, and assessment of its potential as a novel therapeutic agent. The divergence in their hypothetical mechanisms underscores the importance of a multi-faceted approach to drug discovery in the field of inflammation.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5,7-Dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5,7-Dimethylindolin-2-one. As a valued partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This document moves beyond simple instructions to explain the critical reasoning behind each procedural step, empowering your team to manage chemical waste with confidence and scientific integrity.

Part 1: Hazard Assessment and Waste Profile

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. This compound (CAS No. 729598-50-9) is a solid organic compound.[1] According to available safety data, it is classified as an irritant.

Key Hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

This hazard profile mandates that this compound be treated as hazardous chemical waste . It cannot be disposed of in standard laboratory trash or via sewer systems.[2][3] The primary disposal route will be through your institution's designated Environmental Health and Safety (EHS) program for hazardous waste.

Part 2: Immediate Safety and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, strict adherence to PPE protocols is the first line of defense against exposure. The causality is direct: the irritant properties of the compound necessitate the use of physical barriers to prevent contact with skin, eyes, and the respiratory system.

PPE Type Specification Rationale for Use
Eye and Face Protection Chemical safety goggles or a face shield.Protects against accidental splashes or airborne dust particles causing serious eye irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, mitigating the risk of skin irritation.[4]
Body Protection Standard laboratory coat.Protects skin on the arms and torso from contamination.[4]
Work Area Well-ventilated area, such as a chemical fume hood.Minimizes the concentration of airborne particles, reducing the risk of respiratory irritation.[4]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines a self-validating system for the safe segregation, containment, and disposal of this compound waste. Following these steps ensures compliance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]

Workflow for Disposal of this compound

G cluster_prep Preparation cluster_proc Procedure cluster_storage Storage & Pickup A Identify Waste: This compound (Solid, Irritant) B Don Appropriate PPE: Goggles, Gloves, Lab Coat A->B Assess Hazards C Select a compatible, leak-proof waste container with a secure lid. B->C Initiate Disposal D Affix a 'Hazardous Waste' label. Clearly write the full chemical name and associated hazards. C->D Prepare Container E Transfer waste into the container. Do not overfill (max 80% capacity). D->E Contain Waste F Securely close the container. E->F G Store container in a designated Satellite Accumulation Area (SAA). F->G Store Safely H Ensure segregation from incompatible materials (e.g., strong oxidizers, acids). G->H I Contact institutional EHS for waste pickup. H->I Final Step

Caption: Disposal workflow for this compound.

Experimental Protocol: Waste Accumulation
  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound. This includes pure excess compound, reaction mixtures, and contaminated materials.

    • This waste must be segregated as a non-halogenated solid organic hazardous waste . Critically, do not mix this waste with other hazard classes like acids, bases, or oxidizers to prevent unforeseen chemical reactions.[2][7] Also, separate solid and liquid wastes into different containers.[4]

  • Containerization :

    • Select a container that is in good condition, leak-proof, and chemically compatible with the waste.[8][9] A high-density polyethylene (HDPE) container is a suitable choice for solid organic waste.

    • The container must have a secure, screw-top lid to prevent spills and evaporation.[2][9]

  • Labeling :

    • Before adding any waste, label the container clearly with the words "HAZARDOUS WASTE ".[9]

    • List all contents by their full chemical name (i.e., "this compound"). Avoid using abbreviations or formulas.

    • Indicate the approximate percentage or volume of each component.

    • Note the relevant hazards (e.g., "Irritant").

  • Accumulation and Storage :

    • Keep the hazardous waste container closed at all times except when adding waste.[2][10] This is a primary regulatory requirement and prevents the release of vapors.

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The storage area must include secondary containment (such as a bin or tray) to contain any potential leaks.[2]

    • Crucially, store the container away from incompatible materials, particularly strong oxidizing agents and strong acids, as these are general incompatibilities for indole-type compounds.[11][12]

  • Final Disposal :

    • Once the container is full (do not exceed 80-90% capacity to allow for expansion), or if waste has been accumulated for a period defined by your institution (often 6-12 months), arrange for disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2] Do not attempt to transport or dispose of the waste yourself.

Part 4: Handling Contaminated Materials

Contaminated Labware and Debris

Disposable items such as gloves, weighing papers, and pipette tips that are contaminated with this compound must be disposed of as solid hazardous waste. Place these items in the designated solid waste container for this compound.

Empty Chemical Containers

Empty containers that previously held this compound must be managed carefully to ensure no residual chemical poses a threat.

  • Triple Rinsing : The standard and required procedure is to triple-rinse the empty container.[8][10][13]

    • First Rinse : Rinse the container with a suitable solvent (e.g., acetone or ethanol). This first rinsate must be collected and disposed of as liquid hazardous waste.[2][13] It is often practical to collect this in a designated "non-halogenated solvent waste" container.

    • Second and Third Rinses : Subsequent rinses with the solvent or water can typically be disposed of down the drain with copious amounts of water, provided your institutional EHS policy allows it. Always confirm this with your local EHS.

  • Container Disposal : Once triple-rinsed and air-dried in a ventilated area (like a fume hood), the container is no longer considered hazardous waste.[8]

  • Defacing : Completely remove or deface the original label to prevent confusion.[2][8] The clean, defaced container can now be disposed of in the appropriate regular trash or glass recycling bin.

Part 5: Emergency Spill Procedures

In the event of a small spill of solid this compound:

  • Alert Personnel : Inform others in the immediate area.

  • Secure the Area : Restrict access to the spill location.

  • Don PPE : Wear, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain and Clean : Gently sweep the solid material up and place it into a labeled hazardous waste container.[11] Avoid creating dust. Use a damp paper towel to wipe the area down after sweeping.

  • Dispose : Dispose of the collected material and any contaminated cleaning supplies as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

By adhering to these detailed procedures, you contribute to a culture of safety and ensure that your vital research is conducted with the utmost responsibility.

References

Navigating the Safe Handling of 5,7-Dimethylindolin-2-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides critical safety protocols and logistical plans for the handling and disposal of 5,7-Dimethylindolin-2-one. It is designed to empower researchers, scientists, and drug development professionals with the necessary information to maintain a safe laboratory environment.

Core Principles of Protection: A Proactive Stance

The safe handling of any novel or sparsely documented chemical compound is predicated on the principle of "as low as reasonably practicable" (ALARP) exposure. This means that in the absence of definitive hazard data, the most protective measures should be implemented. All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling.[7] The following table outlines the recommended PPE for all procedures involving this compound, grounded in an analysis of analogous compounds and established laboratory safety standards.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Protects against skin contact, which can cause irritation.[8][9] Nitrile and neoprene gloves offer broad resistance to a range of organic chemicals.[8][10][11] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Chemical safety goggles and a face shieldProvides comprehensive protection against splashes and airborne particles that can cause serious eye irritation.[1][2][9] Standard safety glasses are insufficient.
Body Protection A fully buttoned, long-sleeved lab coatPrevents incidental skin contact with the chemical.
Respiratory Protection NIOSH-approved N95 or higher-level respiratorNecessary when handling the powder outside of a fume hood or if there is a risk of aerosolization, to prevent respiratory tract irritation.[4][12]
Visualizing PPE Selection: A Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Handling this compound in_fume_hood Is the procedure conducted in a chemical fume hood? start->in_fume_hood weighing Weighing or transferring powder? in_fume_hood->weighing Yes level_c_respirator Required PPE: - Nitrile/Neoprene Gloves - Safety Goggles & Face Shield - Lab Coat - N95 Respirator in_fume_hood->level_c_respirator No in_solution Is the compound in solution? weighing->in_solution No level_c_plus Required PPE: - Nitrile/Neoprene Gloves - Safety Goggles & Face Shield - Lab Coat weighing->level_c_plus Yes level_c Required PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat in_solution->level_c Yes in_solution->level_c_plus No (Handling solid) end Proceed with Caution level_c->end level_c_plus->end level_c_respirator->end

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as outlined in the table above.

    • Prepare a designated waste container for this compound contaminated materials.[13]

  • Handling:

    • When weighing the solid, use a disposable weigh boat.

    • Handle the compound with care to avoid generating dust.

    • If transferring the solid, use a spatula or other appropriate tool.

    • Clean any spills immediately with an appropriate absorbent material.

  • Post-Handling:

    • Wipe down the work surface within the fume hood with a suitable solvent.

    • Carefully remove and dispose of contaminated PPE in the designated waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: A Commitment to Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[6][9]

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[6][13]

    • Unused or expired this compound should be treated as hazardous waste and not disposed of in regular trash or down the drain.[4][6]

  • Container Labeling:

    • The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[13]

    • Include the date of first waste addition.

  • Disposal Procedure:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed waste management company.[1][4]

Visualizing the Disposal Workflow

This diagram outlines the necessary steps for the safe disposal of this compound.

Disposal_Workflow Disposal Workflow for this compound start Start: Waste Generation segregate Segregate Contaminated Waste (Gloves, Weigh Boats, etc.) start->segregate label_container Label Hazardous Waste Container: - 'Hazardous Waste' - 'this compound' - Date segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Step-by-step disposal workflow.

By implementing these comprehensive safety and handling procedures, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.